Product packaging for 1-p-Tolyl-1H-pyrazole(Cat. No.:CAS No. 20518-17-6)

1-p-Tolyl-1H-pyrazole

Cat. No.: B1331423
CAS No.: 20518-17-6
M. Wt: 158.2 g/mol
InChI Key: XJYIPDKSWROWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-p-Tolyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B1331423 1-p-Tolyl-1H-pyrazole CAS No. 20518-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYIPDKSWROWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355628
Record name 1-p-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20518-17-6
Record name 1-p-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-p-Tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous approved pharmaceuticals and advanced materials.[1][2] Its unique electronic properties and metabolic stability make it a cornerstone for drug discovery.[1] This guide provides a comprehensive technical overview of the synthesis and structural elucidation of a key derivative, 1-p-Tolyl-1H-pyrazole. We will explore the venerable Knorr pyrazole synthesis as an efficient and reliable route to this target molecule. The narrative focuses on the causality behind experimental choices, from reaction mechanism to analytical characterization, ensuring a robust and reproducible scientific protocol.

Strategic Overview: Synthesis and Characterization Workflow

The successful generation and validation of a target molecule require a logical and integrated workflow. The process begins with the selection of an appropriate synthetic strategy, followed by the execution of the reaction, and culminates in rigorous characterization to confirm the structure and purity of the final product.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase Start Starting Materials (p-Tolylhydrazine, Malondialdehyde precursor) Reaction Knorr Pyrazole Synthesis (Acid-Catalyzed Cyclocondensation) Start->Reaction Reagents & Solvent Workup Reaction Quenching & Crude Product Isolation Reaction->Workup Time & Temperature Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product Pure this compound Purification->Product Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (GC-MS or LC-MS) Product->MS IR IR Spectroscopy Product->IR Validation Structural Validation & Purity Assessment NMR->Validation MS->Validation IR->Validation G Reagents p-Tolylhydrazine + Malondialdehyde Protonation Protonation of Carbonyl (Acid Catalyst H⁺) Reagents->Protonation Attack1 Nucleophilic Attack (Hydrazine on Carbonyl) Protonation->Attack1 Activates C=O Imine_Formation Condensation & Dehydration (Forms Hydrazone Intermediate) Attack1->Imine_Formation Cyclization Intramolecular Attack (Second N attacks second Carbonyl) Imine_Formation->Cyclization Key Intermediate Hemiaminal Cyclic Hemiaminal Intermediate Cyclization->Hemiaminal Dehydration Final Dehydration (Aromatization) Hemiaminal->Dehydration Loss of H₂O Product This compound Dehydration->Product Stable Aromatic Ring

References

physicochemical properties of 1-p-Tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-p-Tolyl-1H-pyrazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: Beyond the Structure

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. While the interaction of a molecule with its biological target is paramount, this efficacy is meaningless if the compound cannot reach its destination in the body, persists for an appropriate duration, and avoids undue toxicity. The gatekeepers of this journey are the molecule's physicochemical properties. These intrinsic characteristics, dictated by molecular structure, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its success or failure.[1][2][3][4]

This guide provides an in-depth examination of this compound, a heterocyclic compound featuring a pyrazole ring substituted with a p-tolyl group. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Understanding the specific physicochemical profile of this compound is the foundational step for any research program aiming to leverage this scaffold for therapeutic development. We will not only present the core data but also delve into the causality—the "why"—behind the measurement of these properties and their direct implications for drug design.

Molecular Identity and Structural Descriptors

A precise understanding of a compound begins with its unambiguous identification and structural representation.

  • IUPAC Name: 1-(4-methylphenyl)pyrazole

  • CAS Number: 20518-17-6[7]

  • Molecular Formula: C₁₀H₁₀N₂[7]

  • Molecular Weight: 158.20 g/mol [7]

Computed Structural Descriptors:

  • InChI: InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3

  • SMILES: CC1=CC=C(C=C1)N2C=CC=N2

These descriptors provide a standardized, machine-readable format for the compound's structure, essential for database searches and computational modeling.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key experimental and predicted . These values serve as the primary dataset for evaluating its drug-like potential.

PropertyValueData TypeSource
Melting Point 30-31 °CExperimental--INVALID-LINK--[7]
Boiling Point 152 °C (at 30 Torr)Experimental--INVALID-LINK--[7]
Aqueous Solubility 2 µg/mL (at pH 7.4)Experimental--INVALID-LINK--
Density 1.04 ± 0.1 g/cm³Predicted--INVALID-LINK--[7]
pKa 0.36 ± 0.10Predicted--INVALID-LINK--[7]
logP (XLogP3) 2.6Computed--INVALID-LINK--

The Causality: Linking Physicochemical Properties to Drug Development

Simply listing data is insufficient. A senior scientist must understand the implications of these numbers. The interplay between these properties dictates the pharmacokinetic and pharmacodynamic behavior of a potential drug.[2]

ADME_Properties Solubility Aqueous Solubility (2 µg/mL) Absorption Absorption (Gut Wall) Solubility->Absorption Dissolution Excretion Excretion (Kidney) Solubility->Excretion Renal Clearance Lipophilicity Lipophilicity (logP) (2.6) Distribution Distribution (Plasma Protein Binding) Lipophilicity->Distribution Tissue Partitioning Metabolism Metabolism (Liver) Lipophilicity->Metabolism CYP450 Substrate Permeability Membrane Permeability Lipophilicity->Permeability Passive Diffusion Target Target Binding Lipophilicity->Target Hydrophobic Interactions pKa Ionization (pKa) (0.36) pKa->Solubility pKa->Target Ionic Interactions MW Molecular Weight (158.20 Da) MW->Permeability Size Constraint Permeability->Absorption

Caption: Interplay of physicochemical properties and their influence on ADME.

Aqueous Solubility: The Prerequisite for Action
  • What it is: The ability of a compound to dissolve in an aqueous medium.

  • The Data: this compound has a low experimental aqueous solubility of 2 µg/mL.

  • Why it Matters: For an orally administered drug, dissolution in the gastrointestinal fluid is the first critical step for absorption.[4][8] Poor solubility is a primary reason for low bioavailability, leading to insufficient drug concentration at the target site. While this value is low, it provides a crucial baseline for formulation scientists who may need to employ solubility-enhancement strategies (e.g., salt formation, amorphous solid dispersions) to develop a viable oral dosage form.

Lipophilicity (logP): The Key to Crossing Membranes
  • What it is: The measure of a compound's affinity for a lipid (non-polar) environment versus an aqueous (polar) one, expressed as the logarithm of the partition coefficient between octanol and water.

  • The Data: The computed logP of 2.6 for this compound falls within the "drug-like" range (typically 1-3).

  • Why it Matters: Lipophilicity is a double-edged sword. A balanced logP is essential for passive diffusion across the lipid bilayers of cell membranes, such as the gut wall for absorption and the blood-brain barrier for CNS targets.[8][9]

    • Too Low (Hydrophilic): Poor membrane permeability, leading to low absorption.

    • Too High (Lipophilic): May lead to poor aqueous solubility, high plasma protein binding (reducing free drug concentration), increased metabolic clearance, and potential for off-target toxicity due to non-specific binding to lipophilic pockets in proteins.[2][8] The value of 2.6 suggests that this compound has a favorable lipophilic character for membrane permeation without being excessively "greasy."

Ionization State (pKa): The pH-Dependent Chameleon
  • What it is: The acid dissociation constant, which indicates the tendency of a molecule to donate or accept a proton at a given pH.

  • The Data: The predicted pKa of 0.36 is very low, suggesting that the pyrazole nitrogens are very weakly basic.[7]

  • Why it Matters: The ionization state of a drug dramatically affects its solubility and permeability.[8] Since the physiological pH range is ~1.5 (stomach) to ~7.4 (blood), a drug's charge can change as it transits the body.

    • Analysis for this compound: With a pKa of 0.36, this compound will be overwhelmingly in its neutral, un-ionized form throughout the entire physiological pH range. The Henderson-Hasselbalch equation confirms that even at the most acidic stomach pH, the molecule remains neutral. This is advantageous for membrane permeability, as neutral species cross lipid bilayers more readily than charged ones. However, it also means that pH-dependent solubility enhancement (a common strategy for basic drugs) is not a viable formulation approach.

Self-Validating Experimental Protocols

The trustworthiness of physicochemical data hinges on robust and reproducible experimental design. The following protocols describe standard, self-validating methodologies for determining the core properties of a compound like this compound.

Protocol: Melting Point Determination
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Calibrated melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes.[10]

  • Procedure:

    • Sample Preparation: Finely crush a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Calibration Check: Run a standard with a known melting point (e.g., benzoic acid) to ensure the apparatus is calibrated.

    • Measurement: Place the capillary tube in the heating block of the apparatus.

    • Ramp Rate: Use a rapid heating rate (10-15 °C/min) for an initial approximate determination. For the precise measurement, use a slow ramp rate (1-2 °C/min) starting about 10-15 °C below the approximate melting point.

    • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

  • Self-Validation: A sharp melting range (≤ 1 °C) is indicative of high purity. Broad ranges suggest the presence of impurities. The result should be reproducible across multiple measurements.

Protocol: Aqueous Solubility (Shake-Flask Method)
  • Objective: To determine the equilibrium concentration of the compound in an aqueous buffer at a specific temperature.

  • Materials: this compound, phosphate-buffered saline (PBS, pH 7.4), analytical balance, shaking incubator, centrifuge, HPLC system.

  • Procedure:

    • Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial. The excess solid ensures that saturation is reached.

    • Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

    • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method with a standard calibration curve.

  • Self-Validation: The presence of undissolved solid at the end of the experiment confirms that saturation was achieved. The measured concentration should be consistent across multiple time points after 24 hours to ensure equilibrium has been reached.

Synthesis Workflow: Accessing the Scaffold

Researchers require a reliable method to synthesize the core molecule. Pyrazoles are commonly synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Synthesis_Workflow Reactant1 p-Tolylhydrazine Reaction Condensation/ Cyclization Reactant1->Reaction Reactant2 1,3-Dicarbonyl Compound (e.g., Malondialdehyde equivalent) Reactant2->Reaction Product This compound Reaction->Product Acid or Base Catalyst, Heat

Caption: General synthesis workflow for this compound.

General Synthesis Protocol
  • Objective: To synthesize this compound via a cyclocondensation reaction.[6][11]

  • Reagents: p-Tolylhydrazine, a suitable 1,3-dicarbonyl equivalent (e.g., malondialdehyde tetraethyl acetal), an acid catalyst (e.g., HCl), and a solvent (e.g., ethanol).

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve p-tolylhydrazine in ethanol.

    • Addition: Add the 1,3-dicarbonyl equivalent and a catalytic amount of acid to the solution.

    • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

    • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

  • Self-Validation: The identity and purity of the synthesized product must be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and comparison of its melting point to the literature value.

Conclusion

This compound presents a physicochemical profile with both promising and challenging characteristics for drug development. Its molecular weight and favorable lipophilicity (logP ≈ 2.6) suggest good potential for membrane permeability. However, its very low aqueous solubility (2 µg/mL) is a significant hurdle that must be addressed through advanced formulation strategies. The weakly basic nature (predicted pKa ≈ 0.36) indicates it will remain neutral under physiological conditions, aiding absorption but precluding pH-based solubility manipulation. This comprehensive guide provides the foundational data and the strategic rationale necessary for researchers to make informed decisions in advancing this compound and its derivatives within a drug discovery program.

References

The Biological Versatility of 1-p-Tolyl-1H-pyrazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, synthetic accessibility, and capacity for diverse molecular interactions have established it as a "privileged scaffold." This is evidenced by its presence in several FDA-approved drugs, such as the potent COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant, underscoring the therapeutic relevance of pyrazole-based molecules.[1][3]

Among the vast library of pyrazole analogues, those substituted with a para-tolyl group at the N1 position have emerged as a particularly promising class. These 1-p-tolyl-1H-pyrazole derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of the synthesis, biological evaluation protocols, and structure-activity relationships (SAR) that define this chemical family. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Part 1: Synthesis Strategies and Mechanistic Rationale

The construction of the this compound core is most commonly and efficiently achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent (like an α,β-unsaturated ketone, or chalcone) with p-tolylhydrazine.[7][8] This approach is favored in medicinal chemistry for its reliability, modularity, and the commercial availability of a wide array of starting materials, which allows for the systematic generation of diverse derivative libraries for SAR studies.

The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The choice of solvent and catalyst (often a weak acid like acetic acid) is critical for optimizing reaction times and yields while minimizing side products.

Diagram: General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Substituted Chalcone (α,β-Unsaturated Ketone) C Cyclocondensation (e.g., Ethanol, Acetic Acid) A->C B p-Tolylhydrazine B->C D 1-p-Tolyl-3,5-disubstituted-1H-pyrazole C->D

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of a 1-p-Tolyl-3,5-diaryl-1H-pyrazole Derivative

This protocol provides a representative method for synthesizing pyrazole derivatives from chalcones.

  • Chalcone Synthesis:

    • To a stirred solution of a substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL), add an aqueous solution of NaOH (40%, 5 mL) dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours until a precipitate forms. Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Pour the mixture into crushed ice and acidify with dilute HCl.

    • Filter the solid chalcone product, wash thoroughly with water, and recrystallize from ethanol.

  • Pyrazole Formation:

    • In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) and p-tolylhydrazine hydrochloride (5 mmol) in 30 mL of glacial acetic acid.

    • Reflux the mixture for 8-10 hours. The choice of a high-boiling solvent like acetic acid ensures the reaction goes to completion, including the final dehydration step to form the aromatic pyrazole ring.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the crude product with water to remove residual acid, then with a small amount of cold ethanol.

    • Purify the final this compound derivative by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Characterization:

    • Confirm the structure of the purified product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][9]

Part 2: Key Biological Activities and Evaluation Protocols

The 1-p-tolyl-pyrazole scaffold has demonstrated significant therapeutic potential across several key areas. We will explore the most prominent activities, the underlying mechanisms, and the standard protocols for their evaluation.

A. Anticancer Activity

The development of novel anticancer agents remains a high priority in pharmaceutical research. Several this compound derivatives have shown remarkable cytotoxic effects against various human cancer cell lines, including breast, lung, and melanoma.[4][10]

Mechanistic Insights: The anticancer activity of these compounds is often linked to the inhibition of key signaling proteins involved in cell proliferation and survival. One prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10] Overexpression of EGFR is common in many cancers, and its inhibition can arrest the cell cycle and induce apoptosis. Molecular docking studies suggest that the pyrazole core can effectively bind within the ATP-binding pocket of the EGFR kinase domain.[10]

Diagram: Simplified EGFR Signaling Pathway

G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P Phosphorylation EGFR->P Pyrazole 1-p-Tolyl-pyrazole Derivative Pyrazole->EGFR Inhibition Apoptosis Apoptosis Pyrazole->Apoptosis Induces Signal Downstream Signaling (e.g., RAS/MAPK) P->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation

Caption: Inhibition of the EGFR pathway by 1-p-tolyl-pyrazole derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table: Anticancer Activity of Selected this compound Derivatives

Compound IDStructure/NameCancer Cell LineIC₅₀ (µM)Reference
Cmpd 1 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)1.31[4]
Cmpd 1 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneWM266.5 (Melanoma)0.45[4]
HD02 1-(5-(1H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanoneNCI 56-cell line panelBroad Activity[9]
4b 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrileA-549 (Lung)0.00803[11]
4b 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrileMDA-MB-231 (Breast)0.0103[11]
B. Antimicrobial Activity

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is critical. Pyrazole derivatives have shown considerable activity against a range of bacterial and fungal pathogens.[5][12]

Mechanistic Insights: The antimicrobial action can be multifaceted. One validated target in bacteria is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme that plays a crucial role in the initiation of fatty acid biosynthesis, a pathway essential for bacterial survival.[13] Inhibition of this enzyme disrupts the integrity of the bacterial cell membrane.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrazole compounds in the broth.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Table: Antimicrobial Activity of Selected this compound Derivatives

Compound IDStructure/NameMicroorganismMIC (µg/mL)Reference
21a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideBacteria (various)62.5 - 125[5]
21a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideFungi (various)2.9 - 7.8[5]
C. Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many pyrazole derivatives function as potent anti-inflammatory agents, with a mechanism often analogous to that of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][6]

Mechanistic Insights: The primary mechanism for the anti-inflammatory effect of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3] COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins like PGE₂ at the site of inflammation.[6]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[14][15]

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups (n=6). Administer the test pyrazole compounds orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). Administer a vehicle control (e.g., saline with Tween 80) to the control group and a standard drug (e.g., Diclofenac) to the positive control group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hrs).

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Part 3: Structure-Activity Relationship (SAR) Insights

Analyzing the relationship between chemical structure and biological activity is fundamental to rational drug design. For 1-p-tolyl-1H-pyrazoles, several key SAR trends can be identified from the available literature.

  • Substituents at Positions 3 and 5: The nature of the groups at the 3 and 5 positions of the pyrazole ring dramatically influences activity. The presence of aromatic rings, particularly those with electron-withdrawing groups (e.g., -Cl, -F) or specific hydrogen-bonding moieties (e.g., -OH), often enhances anticancer and antimicrobial potency.[4][13]

  • The Role of the 1-p-Tolyl Group: The tolyl group itself is not merely a placeholder. Its methyl group provides a degree of lipophilicity that can be crucial for cell membrane penetration and interaction with hydrophobic pockets in target enzymes.

  • Fusion with Other Heterocycles: Incorporating other heterocyclic systems, such as indole or pyridine, can significantly boost biological activity by providing additional points of interaction with biological targets.[9][11]

Diagram: Core Scaffold for SAR Studies

G cluster_labels Py R1 R1: Position 3 (Key for potency) R2 R2: Position 5 (Modulates selectivity) R3 R3: Position 4 (Fine-tuning)

Caption: Key modification points on the this compound scaffold for SAR exploration.

Conclusion and Future Directions

The this compound framework represents a highly versatile and therapeutically promising scaffold. The research highlighted in this guide demonstrates its significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of these compounds allows for extensive derivatization, enabling fine-tuning of their biological activity and pharmacokinetic properties.

Future research should focus on several key areas:

  • Selectivity Profiling: For anticancer and anti-inflammatory applications, assessing the selectivity of potent compounds against a panel of kinases (for cancer) or between COX-1 and COX-2 (for inflammation) is crucial to minimize off-target effects.

  • In Vivo Efficacy and Toxicology: Promising candidates from in vitro screens must be advanced to in vivo models of disease to confirm efficacy. Concurrently, early assessment of toxicity, including potential mitochondrial toxicity, is essential for a comprehensive safety profile.[16]

  • Exploration of New Targets: The structural features of this scaffold suggest it may be effective against other therapeutic targets. Screening potent derivatives against other enzyme classes or receptors could uncover novel applications.

By leveraging the foundational knowledge presented here, drug discovery professionals can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

Exploring the Therapeutic Potential of 1-p-Tolyl-1H-pyrazole: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2] This guide focuses on 1-p-Tolyl-1H-pyrazole, a specific analogue that, while not extensively studied itself, represents a promising starting point for novel drug discovery campaigns. By leveraging the vast body of knowledge on functionally similar pyrazole derivatives, we can logically deduce its potential therapeutic applications and design a rigorous, multi-stage workflow for its evaluation. This document provides a comprehensive technical framework for researchers, outlining the synthesis, physicochemical properties, predicted biological activities, and a detailed roadmap for the systematic investigation of this compound, from initial in vitro screening to preclinical in vivo models.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions.[3][4][5] This has made it a privileged scaffold in drug design. Marketed drugs such as the COX-2 inhibitor Celecoxib (anti-inflammatory), the anti-obesity agent Rimonabant, and the H2-receptor agonist Betazole highlight the broad therapeutic impact of this heterocyclic system.[1][2][6] The substituent at the N1 position is critical for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The introduction of a para-tolyl group in this compound is a strategic chemical modification intended to enhance properties such as lipophilicity and potential for π-π stacking interactions within biological targets, making it a compelling candidate for investigation.[7]

Physicochemical and Structural Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. This compound's structure combines the polar pyrazole core with a nonpolar tolyl substituent, creating a molecule with balanced characteristics.

PropertyValue / DescriptorSource
IUPAC Name 1-(4-methylphenyl)pyrazolePubChem[8]
Molecular Formula C₁₀H₁₀N₂PubChem[8]
Molecular Weight 158.20 g/mol PubChem[8]
Canonical SMILES CC1=CC=C(C=C1)N2C=CC=N2PubChem[8]
Predicted Lipophilicity (XLogP3) 2.6PubChem[8]
Solubility Low in water; soluble in organic solvents like DMSO and DMF.PubChem[7][8]

The p-tolyl group, an electron-donating moiety, can influence the electronic distribution within the pyrazole ring and enhances the molecule's hydrophobicity compared to an unsubstituted phenyl ring.[7] This moderate lipophilicity (LogP ≈ 2.6) is often favorable for oral bioavailability, suggesting a good balance between aqueous solubility and membrane permeability.

Synthesis Strategies: A Protocol for Predictable Outcomes

The synthesis of 1-substituted pyrazoles is well-established, offering high yields and regioselectivity. The most common and reliable method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2] An alternative modern approach involves transition-metal-catalyzed cross-coupling reactions.

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a generalized, self-validating method adaptable for the synthesis of this compound.

Rationale: This method is chosen for its reliability, use of readily available starting materials, and straightforward purification. The acid catalyst is crucial for activating the carbonyl groups for nucleophilic attack by the hydrazine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of malonaldehyde bis(dimethyl acetal) (1 equivalent) in a mixture of ethanol and water, add concentrated hydrochloric acid (catalytic amount) and stir for 30 minutes at room temperature to facilitate in-situ formation of the 1,3-dicarbonyl intermediate.

  • Nucleophilic Addition: Add p-tolylhydrazine hydrochloride (1 equivalent) to the reaction mixture.

  • Cyclocondensation: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Allow the mixture to cool to room temperature. Neutralize with a saturated sodium bicarbonate solution. The product will often precipitate and can be collected by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Validation p_tolylhydrazine p-Tolylhydrazine HCl reflux Cyclocondensation (Ethanol, HCl catalyst, Reflux) p_tolylhydrazine->reflux dicarbonyl 1,3-Dicarbonyl Compound (e.g., Malonaldehyde derivative) dicarbonyl->reflux product This compound reflux->product Yields validation Purification & Characterization (Chromatography, NMR, MS) product->validation

Caption: Generalized workflow for the Knorr synthesis of this compound.

Predicted Therapeutic Landscape & Mechanistic Targets

While direct biological data for this compound is sparse, the extensive pharmacology of its analogues allows for the formulation of strong, evidence-based hypotheses regarding its therapeutic potential.

Therapeutic AreaKey Molecular Target(s)Rationale Based on Analogue ActivityKey References
Anti-Inflammatory Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Pro-inflammatory Cytokines (TNF-α, IL-6)The pyrazole ring is the core of Celecoxib, a selective COX-2 inhibitor. Other derivatives show potent inhibition of PGE2 and edema in animal models.[6][9][6],[9]
Anticancer Tubulin, Protein Kinases (e.g., FGFR, Abl), Apoptotic PathwaysDiaryl-pyrazole derivatives are known to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase. Others act as potent kinase inhibitors.[10][11][12][13],,[10],,[14],[12]
Neuroprotection Monoamine Oxidase B (MAO-B)Substituted pyrazole derivatives have demonstrated potent and selective MAO-B inhibitory activity, which is a key target in neurodegenerative diseases like Parkinson's.[5][9][9],[15],[5]
Antimicrobial Prokaryotic Enzymes, Cell Wall SynthesisVarious pyrazole derivatives exhibit significant antibacterial and antifungal activity against a range of pathogens, including M. tuberculosis.[9][16][16],[9]
Antidiabetic α-Glucosidase, α-AmylaseCertain pyrazole derivatives have shown potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a role in managing type 2 diabetes.[17][17]

Proposed Research & Development Workflow

A systematic, multi-tiered approach is essential to efficiently evaluate the therapeutic potential of this compound. The following workflow integrates computational, in vitro, and in vivo methodologies.

R_and_D_Workflow insilico Phase 1: In Silico Screening (Molecular Docking, ADMET Prediction) invitro Phase 2: In Vitro Biological Assays (Enzyme & Cell-based Assays) insilico->invitro Guides experimental design hit_id Hit Identification (Potency & Selectivity Analysis) invitro->hit_id Generates activity data invivo Phase 3: In Vivo Preclinical Models (Efficacy & Preliminary Toxicity) hit_id->invivo Promising candidates advance lead_opt Lead Optimization hit_id->lead_opt Sub-optimal hits inform redesign invivo->lead_opt Informs further development

Caption: A multi-phase workflow for evaluating this compound.

Phase 1: In Silico Screening

Causality: Before committing to resource-intensive wet lab experiments, molecular docking can predict the binding affinity and interaction patterns of this compound with key protein targets (e.g., COX-2, tubulin, MAO-B). This allows for the prioritization of the most promising therapeutic avenues. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction models can flag potential liabilities early.

Phase 2: In Vitro Biological Evaluation

This phase aims to validate the in silico predictions and quantify the biological activity of the compound.

Purpose: To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines.

Self-Validating System: This protocol includes multiple controls to ensure data integrity. The vehicle control validates that the solvent (DMSO) has no effect, the untreated control provides a baseline for 100% viability, and the positive control (e.g., Doxorubicin) confirms the assay is responsive to a known cytotoxic agent.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%).

  • Controls: Include wells with cells only (untreated), cells with vehicle (DMSO), and cells treated with a positive control cytotoxic drug.

  • Incubation: Replace the medium in the wells with the prepared drug dilutions and controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Phase 3: In Vivo Preclinical Models

If a promising and selective in vitro activity is identified, the next logical step is to evaluate efficacy in an animal model.

Rationale: This is a standard and highly reproducible model for acute inflammation, primarily mediated by prostaglandins.[9][15] It is ideal for the initial in vivo assessment of potential COX inhibitors.

High-Level Workflow:

  • Acclimatization: Acclimatize male Wistar rats for one week.

  • Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (this compound at various doses, e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the compounds orally (p.o.) one hour before the inflammatory insult.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical significance is determined using ANOVA followed by a post-hoc test.

Conclusion and Future Directions

This compound stands as a molecule of significant therapeutic interest, not due to a wealth of existing data, but because of its strategic position within the pharmacologically validated pyrazole class. Its physicochemical properties are favorable for drug development, and its synthesis is straightforward. The proposed research workflow provides a clear, logical, and efficient path to systematically uncover its biological activities. Positive results in the outlined in vitro and in vivo screens would establish this compound as a valuable hit molecule, paving the way for lead optimization studies to enhance potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of next-generation therapeutics.

References

The Strategic deployment of 1-p-Tolyl-1H-pyrazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for a phenyl ring, have cemented its status as a "privileged scaffold."[1] This distinction is evidenced by the numerous FDA-approved drugs that incorporate this moiety, targeting a wide array of clinical conditions from inflammation and cancer to infectious diseases and neurological disorders.[1][2][3] The metabolic stability of the pyrazole ring, particularly its resistance to oxidative cleavage by enzymes like cytochrome P450, further enhances its appeal in the design of robust therapeutic agents. The strategic substitution on the pyrazole core allows for the fine-tuning of a molecule's pharmacological profile, making the selection of appropriate building blocks a critical step in the drug discovery process. This guide focuses on one such strategic building block: 1-p-tolyl-1H-pyrazole.

Physicochemical Properties and Characterization of this compound

This compound (CAS Number: 20518-17-6) is a solid at room temperature with a melting point of 30-31 °C.[4] Its molecular formula is C10H10N2, and it has a molecular weight of 158.20 g/mol . The presence of the p-tolyl group, a para-substituted phenyl ring with a methyl group, imparts a degree of lipophilicity that can be advantageous for cell membrane permeability.

Spectroscopic Data:

Accurate characterization of this building block is paramount for its effective use in synthesis. The following data provides a reference for its identification.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides a unique fingerprint of the molecule's carbon skeleton.

  • Mass Spectrometry (GC-MS): The mass spectrum confirms the molecular weight of the compound.

PropertyValueSource
Molecular Formula C10H10N2PubChem
Molecular Weight 158.20 g/mol PubChem[5]
Melting Point 30-31 °CChemicalBook[4]
Boiling Point 152 °C at 30 TorrChemicalBook[4]
CAS Number 20518-17-6Benchchem[6]

Synthetic Strategies for this compound

The construction of the 1-aryl-pyrazole scaffold is a well-established transformation in organic synthesis. The most common and direct approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][9][10]

Proposed Synthetic Protocol: Knorr Pyrazole Synthesis

This protocol outlines a reliable method for the synthesis of this compound from readily available starting materials.

Reaction Scheme:

Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_products Product p_tolylhydrazine p-Tolylhydrazine reagents Acid Catalyst (e.g., HCl, H2SO4) Ethanol, Reflux p_tolylhydrazine->reagents tetramethoxypropane 1,1,3,3-Tetramethoxypropane tetramethoxypropane->reagents p_tolylpyrazole This compound reagents->p_tolylpyrazole

Caption: Knorr synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolylhydrazine hydrochloride (1.0 equivalent).

  • Solvent and Reagent Addition: Add ethanol as the solvent, followed by the addition of 1,1,3,3-tetramethoxypropane (1.05 equivalents), which serves as a synthon for malondialdehyde.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • 1,1,3,3-Tetramethoxypropane: This acetal is used as a stable and easy-to-handle precursor to the highly reactive malondialdehyde, which is the required 1,3-dicarbonyl component for this specific pyrazole synthesis.

  • Acid Catalyst: The acid protonates a carbonyl group of the in-situ generated malondialdehyde, activating it for nucleophilic attack by the hydrazine.[8][9]

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps to proceed at a reasonable rate.

This compound in Medicinal Chemistry: Applications and Structure-Activity Relationships

While a blockbuster drug featuring the this compound core has yet to emerge, its presence in numerous patented compounds and its use in the synthesis of biologically active molecules underscore its significance as a valuable building block for drug discovery. Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory and anticancer activities.

Case Study: Analogues of Celecoxib

Celecoxib is a well-known selective COX-2 inhibitor that features a 1,5-diarylpyrazole scaffold. Research into analogues of Celecoxib has explored the impact of modifying the N1-aryl substituent. While Celecoxib itself has a p-sulfonamidophenyl group at the N1 position, studies on related structures provide insights into the role of the N1-aryl moiety. The p-tolyl group, with its moderate lipophilicity and electron-donating methyl group, can influence the electronic properties and binding interactions of the pyrazole core with its biological target. For instance, in the development of selective COX-2 inhibitors, the nature of the N1-substituent is crucial for achieving selectivity over the COX-1 isoform.[7][11]

Structure-Activity Relationship (SAR) Insights

The N1-substituent of the pyrazole ring plays a pivotal role in modulating the pharmacological activity of its derivatives.

  • Steric and Electronic Effects: The p-tolyl group provides a specific steric footprint and electronic environment. The methyl group at the para position is electron-donating, which can influence the pKa of the pyrazole ring and its ability to engage in hydrogen bonding.

  • Lipophilicity: The tolyl group increases the lipophilicity of the molecule compared to an unsubstituted N-phenyl pyrazole, which can impact cell permeability and pharmacokinetic properties.

  • Binding Interactions: In the context of enzyme inhibition, the N1-aryl group often occupies a specific hydrophobic pocket within the active site. The size and electronic nature of this group are critical for optimal binding affinity and selectivity.

SAR_Insights cluster_properties Physicochemical & Pharmacokinetic Properties cluster_pharmacodynamics Pharmacodynamic Effects A This compound Core B Increased Lipophilicity A->B C Modified Electronic Properties (Electron-donating CH3) A->C E Specific Steric Bulk for Receptor/Enzyme Binding A->E D Potential for Improved Pharmacokinetics B->D F Modulation of Target Affinity and Selectivity C->F E->F

Caption: Key influences of the N1-p-tolyl group.

Commercial Availability and Future Perspectives

This compound is commercially available from several chemical suppliers, making it a readily accessible starting material for research and development.[6][11] Its availability facilitates its use in the generation of compound libraries for high-throughput screening and in the hit-to-lead optimization phase of drug discovery projects.

The future of this compound in medicinal chemistry lies in its potential as a versatile scaffold for the development of novel therapeutics. Its derivatives are being explored in various therapeutic areas, and the continued investigation into its structure-activity relationships will undoubtedly lead to the discovery of new and potent drug candidates. The strategic incorporation of this building block allows medicinal chemists to systematically probe the chemical space around a biological target, ultimately contributing to the advancement of modern medicine.

References

Spectroscopic Characterization of 1-p-Tolyl-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-p-Tolyl-1H-pyrazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science.[1][2][3] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper, field-proven understanding of the experimental choices and data interpretation. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed protocols, causality behind the observations, and authoritative references to ground the scientific claims. The aim is to create a self-validating system of information that is both trustworthy and immediately applicable for researchers in the field.

Introduction

This compound belongs to the N-arylpyrazole class of compounds, a structural motif found in numerous pharmaceuticals and agrochemicals.[4] The pyrazole ring system is a versatile scaffold known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5] The addition of the p-tolyl group at the N1 position significantly influences the molecule's electronic properties, conformation, and, consequently, its interaction with biological targets. Accurate and thorough spectroscopic characterization is therefore paramount for quality control, structural confirmation, and understanding the structure-activity relationships (SAR) of its derivatives. This guide will provide an in-depth examination of the key spectroscopic techniques used to characterize this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is recommended for optimal signal dispersion.[6]

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[6]

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds, to ensure full relaxation of protons.

  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, or more, may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals for the pyrazole ring protons and the p-tolyl group protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8 - 7.6Doublet of doublets (dd) or Triplet (t)1HH5-pyrazole
~7.6 - 7.4Doublet (d)1HH3-pyrazole
~7.3 - 7.1Multiplet (m)4HAromatic CH (p-tolyl)
~6.4 - 6.2Doublet of doublets (dd) or Triplet (t)1HH4-pyrazole
~2.4Singlet (s)3H-CH₃ (p-tolyl)

Causality and Insights: The downfield chemical shifts of the pyrazole protons (H3, H4, and H5) are due to the deshielding effect of the aromatic ring current. The specific ordering and coupling patterns are consistent with the electronic environment of the five-membered heterocyclic ring. The protons on the p-tolyl group exhibit a characteristic AA'BB' system, which often appears as two doublets or a multiplet in the aromatic region. The singlet for the methyl group is a key identifier for the tolyl substituent.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~140C5-pyrazole
~138Quaternary C (p-tolyl, C-N)
~135Quaternary C (p-tolyl, C-CH₃)
~130Aromatic CH (p-tolyl)
~127C3-pyrazole
~120Aromatic CH (p-tolyl)
~107C4-pyrazole
~21-CH₃ (p-tolyl)

Causality and Insights: The chemical shifts of the pyrazole carbons are characteristic of N-heterocyclic aromatic compounds. The C5 carbon is typically the most downfield due to its proximity to two nitrogen atoms. The upfield shift of the C4 carbon is consistent with its position in the ring. The signals for the p-tolyl group are in the expected aromatic and aliphatic regions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation:

  • Solid Sample (KBr Pellet):

    • Grind a small amount of this compound with anhydrous potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Solid Sample (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and speed.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands corresponding to its aromatic and heterocyclic structures.

Wavenumber (cm⁻¹) Intensity Assignment
3150-3000Medium-WeakC-H stretching (aromatic)
2950-2850WeakC-H stretching (aliphatic, -CH₃)
1610-1580Medium-StrongC=C and C=N stretching (aromatic rings)
1520-1480StrongC=C stretching (aromatic rings)
1450-1400MediumC-H bending (aliphatic, -CH₃)
1200-1000MediumC-N stretching
850-800StrongC-H out-of-plane bending (p-disubstituted benzene)

Causality and Insights: The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and the strong C=C and C=N stretching bands in the 1610-1480 cm⁻¹ region confirm the aromatic nature of both the pyrazole and tolyl rings.[7] The strong absorption around 820 cm⁻¹ is a highly characteristic band for 1,4-disubstituted (para) benzene rings, providing strong evidence for the p-tolyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Electrospray Ionization-Mass Spectrometry (ESI-MS) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.[6]

Sample Preparation (ESI-MS):

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source or inject it via a liquid chromatograph.

Data Acquisition Parameters (High-Resolution ESI-MS):

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Mass Range: A scan range of m/z 50-500 is generally sufficient.

  • Resolution: A high-resolution setting (>10,000) is crucial for accurate mass determination and elemental composition calculation.

MS Spectral Data and Interpretation
m/z Assignment Notes
159.0917[M+H]⁺Calculated for C₁₀H₁₁N₂⁺: 159.0917
158.0844[M]⁺•Molecular ion (observed in GC-MS)

Fragmentation Pattern (Electron Ionization - GC-MS): The fragmentation of this compound under electron ionization (EI) conditions can provide valuable structural information. Common fragmentation pathways for N-arylpyrazoles involve cleavages of the pyrazole ring and the bond connecting the two rings.[8]

  • Loss of HCN: A common fragmentation for pyrazoles, leading to a fragment at m/z 131.

  • Loss of N₂: Cleavage of the N-N bond can lead to the loss of a nitrogen molecule, resulting in a fragment at m/z 130.

  • Formation of the tolyl cation: Cleavage of the N-aryl bond can generate the tolyl cation at m/z 91.

Causality and Insights: High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecule. The exact mass measurement of the protonated molecule [M+H]⁺ provides a high degree of confidence in the molecular formula, C₁₀H₁₀N₂. The fragmentation pattern observed in EI-MS serves as a fingerprint for the molecule and can be used to distinguish it from isomers.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, GC-MS) Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a complete and unambiguous structural characterization. Each technique offers complementary information, and their combined interpretation forms a robust and self-validating dataset. This guide has detailed the experimental protocols, presented the expected data, and provided insights into the underlying principles of data interpretation. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic signatures is essential for advancing the development of novel pyrazole-based compounds.

References

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-p-Tolyl-1H-pyrazole and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in the landscape of drug discovery and medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have allowed for the development of a vast library of derivatives with a wide spectrum of biological activities.[3][4] Pyrazole-containing compounds are integral to numerous approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[5][6]

At the heart of this diverse chemical family is the 1-aryl pyrazole motif, which is present in many marketed drugs.[7] This guide focuses specifically on the this compound core (Figure 1), a substructure that has garnered significant interest. The tolyl group, with its methyl substituent, provides a critical handle for modulating lipophilicity, metabolic stability, and molecular interactions within biological targets. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, chemical behavior, and structure-activity relationships (SAR) of this compound and its multifaceted analogs.

Part 1: Synthesis of the this compound Scaffold and its Analogs

The construction of the pyrazole ring is a well-established field in synthetic organic chemistry, offering multiple pathways to achieve structural diversity. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core and the availability of starting materials.

Core Synthetic Strategy: Cyclocondensation Reactions

The most prevalent and versatile method for synthesizing the 1-substituted pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctionalized substrate.[8] For the synthesis of this compound analogs, p-tolylhydrazine serves as the key nitrogen-containing precursor.

The selection of the three-carbon counterpart determines the substituents at positions 3, 4, and 5 of the resulting pyrazole ring. Common choices include:

  • 1,3-Diketones: React with p-tolylhydrazine to yield 1,3,5-substituted pyrazoles. The reaction often proceeds through a pyrazoline intermediate which may or may not be isolated.

  • α,β-Unsaturated Aldehydes and Ketones (Chalcones): Condensation with p-tolylhydrazine followed by in-situ or subsequent oxidation is a robust method to access 1,3,5-trisubstituted pyrazoles.[8][9]

  • β-Ketoesters: These substrates allow for the regioselective synthesis of pyrazolones, which can be further functionalized to generate diverse pyrazole analogs.

The causality behind this strategy's success lies in the nucleophilicity of the hydrazine nitrogens attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl system, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

G cluster_reactants Reactants cluster_process Process p_tolylhydrazine p-Tolylhydrazine condensation Cyclocondensation p_tolylhydrazine->condensation dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) dicarbonyl->condensation oxidation Oxidation (if required) condensation->oxidation product This compound Analog condensation->product Direct Formation oxidation->product G cluster_reactants Reactants cluster_process Reaction & Workup pyrazole 1-p-Tolyl-3-aryl-1H-pyrazole reaction Electrophilic Substitution pyrazole->reaction vilsmeier_reagent Vilsmeier Reagent (POCl₃ + DMF) vilsmeier_reagent->reaction hydrolysis Aqueous Hydrolysis reaction->hydrolysis product 1-p-Tolyl-3-aryl-1H-pyrazole -4-carbaldehyde hydrolysis->product AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Pyrazole This compound Analog Pyrazole->COX2 Inhibits

References

Methodological & Application

A Robust and Validated Protocol for the Synthesis of 1-p-Tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-p-Tolyl-1H-pyrazole, a key intermediate in drug discovery and materials science. The described method is based on the classical Knorr pyrazole synthesis, a reliable condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[2][3] We detail a high-yield procedure utilizing p-tolylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane, an effective in situ source of malondialdehyde. This document is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, complete safety protocols, characterization data, and a validated workflow to ensure reproducibility and scalability.

Introduction and Scientific Principle

N-aryl pyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The tolyl moiety, in particular, can modulate the pharmacokinetic and pharmacodynamic profile of a molecule. The synthesis of this compound is therefore a critical first step in the development of novel chemical entities.

The protocol herein employs the Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[4][5] The core of this reaction is the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.

Reaction Scheme:

Mechanism: The reaction proceeds through a well-established cascade mechanism:

  • Hydrolysis: Under acidic conditions, 1,1,3,3-tetramethoxypropane is hydrolyzed to generate the highly reactive 1,3-dicarbonyl intermediate, malondialdehyde.

  • Condensation: The more nucleophilic nitrogen of p-tolylhydrazine attacks one of the carbonyl groups of malondialdehyde, forming a hydrazone intermediate.

  • Cyclization & Dehydration: An intramolecular attack by the second nitrogen atom onto the remaining carbonyl group leads to a five-membered ring intermediate. This intermediate then undergoes dehydration to yield the stable, aromatic this compound.[6]

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaPuritySupplier
p-Tolylhydrazine Hydrochloride637-60-5C₇H₁₁ClN₂≥98%Sigma-Aldrich
1,1,3,3-Tetramethoxypropane102-52-3C₇H₁₆O₄≥97%Acros Organics
Hydrochloric Acid (conc., 37%)7647-01-0HClACS GradeFisher Scientific
Ethanol (200 Proof)64-17-5C₂H₅OHAnhydrousDecon Labs
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeVWR
Sodium Bicarbonate144-55-8NaHCO₃ACS GradeJ.T. Baker
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄ACS GradeEMD Millipore
Deionized Water7732-18-5H₂OType IIIn-house
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Detailed Experimental Protocol

PART A: Critical Safety Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood.

  • p-Tolylhydrazine Hydrochloride: Toxic and a suspected carcinogen.[7][8] Avoid inhalation of dust and contact with skin and eyes.[9][10]

  • 1,1,3,3-Tetramethoxypropane: Flammable liquid and vapor.[11] Causes irritation. Keep away from heat and open flames.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

PART B: Step-by-Step Synthesis Workflow
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Charge Reactants: To the flask, add p-tolylhydrazine hydrochloride (7.93 g, 50.0 mmol), ethanol (50 mL), and deionized water (25 mL). Begin stirring to form a suspension.

  • Acidification: Carefully add concentrated hydrochloric acid (2.0 mL) to the suspension. The acid acts as a catalyst for both the hydrolysis of the acetal and the subsequent condensation steps.

  • Addition of Acetal: Add 1,1,3,3-tetramethoxypropane (8.21 g, 50.0 mmol) to the dropping funnel. Add the acetal dropwise to the stirring reaction mixture over a period of 20-30 minutes. This controlled addition is crucial to manage the reaction rate.

  • Reaction Reflux: After the addition is complete, heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux for 3 hours.

  • Monitoring Progress: The reaction's progress can be monitored by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the p-tolylhydrazine spot indicates the reaction is nearing completion.

PART C: Product Work-up and Purification
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.

  • Neutralization: Carefully neutralize the remaining aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This step deprotonates the pyrazole product, causing it to precipitate or become extractable into an organic solvent.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic product will move into the ethyl acetate layer.

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying: Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Final Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound as a pure compound. An expected yield is typically in the range of 80-90%.

Visualization and Data Summary

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Charge Flask: p-Tolylhydrazine HCl Ethanol, Water, HCl Add_Acetal Dropwise Addition: 1,1,3,3-Tetramethoxypropane Reactants->Add_Acetal Stirring Reflux Heat to Reflux (3 hours @ ~85°C) Add_Acetal->Reflux Initiate Heating Cool Cool to RT Reflux->Cool Reaction Complete Neutralize Neutralize (NaHCO₃) Cool->Neutralize Extract Extract (EtOAc) Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Key stages of the this compound synthesis.

Summary of Reaction Parameters
ParameterValueRationale
Reactant 1 p-Tolylhydrazine HClHydrazine source for pyrazole ring formation
Reactant 2 1,1,3,3-TetramethoxypropaneIn situ source of malondialdehyde
Molar Ratio 1 : 1Stoichiometric condensation
Solvent System Ethanol / WaterSolubilizes reactants and facilitates reaction
Catalyst Hydrochloric AcidCatalyzes acetal hydrolysis and condensation
Temperature ~85°C (Reflux)Provides energy to overcome activation barrier
Reaction Time 3 hoursSufficient time for reaction completion
Typical Yield 80 - 90%High-efficiency conversion

Product Characterization

The identity and purity of the synthesized this compound (C₁₀H₁₀N₂) should be confirmed by spectroscopic methods.[12]

AnalysisExpected Results
Appearance White to off-white solid or colorless oil
Molecular Weight 158.20 g/mol
¹H NMR (CDCl₃) δ ~7.6 (d, 1H), 7.5 (d, 2H), 7.3 (d, 1H), 7.2 (d, 2H), 6.4 (t, 1H), 2.4 (s, 3H)
¹³C NMR (CDCl₃) δ ~140.2, 138.5, 130.1, 127.0, 120.0, 107.5, 21.0
Mass Spec (ESI+) m/z = 159.09 [M+H]⁺

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete hydrolysis of acetal; Insufficient heating.Ensure proper acidification; Confirm reflux temperature and extend reaction time.
Impure Product Incomplete reaction; Inefficient extraction or purification.Monitor reaction to completion via TLC; Perform extractions carefully; Optimize column chromatography gradient.
Oily Product Product may be a low-melting solid.Try to induce crystallization by scratching the flask or seeding with a crystal. Otherwise, proceed with the pure oil.

Conclusion

This application note presents a validated and reliable protocol for the synthesis of this compound. By leveraging the Knorr pyrazole synthesis, this method provides high yields from commercially available starting materials. The detailed procedural steps, safety guidelines, and characterization data serve as a robust resource for researchers in medicinal chemistry and related fields, facilitating the production of this valuable synthetic intermediate.

References

Application Notes & Protocols: Leveraging the 1-p-Tolyl-1H-pyrazole Scaffold in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of biological activities, including potent anticancer effects.[3] Pyrazole derivatives have been successfully designed to interact with a multitude of cancer-relevant targets, such as protein kinases, tubulin, and key regulators of apoptosis.[1][4] This document provides a detailed guide on the strategic use of the 1-p-tolyl-1H-pyrazole moiety, a key pharmacophore found in several promising anticancer candidates, and offers comprehensive protocols for its synthesis and in vitro evaluation.[5][6]

The Scientific Rationale: Why Focus on Pyrazole Scaffolds?

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with approximately 60% of FDA-approved small molecules containing such structures.[2] Among these, the pyrazole nucleus is particularly significant in oncology for its ability to confer potent and selective biological activity.[2] The presence of two adjacent nitrogen atoms in the five-membered aromatic ring provides unique hydrogen bonding capabilities and dipole moments, which are crucial for specific interactions with biological targets.[7]

Derivatives of the this compound core have demonstrated efficacy through several key anticancer mechanisms:

  • Inhibition of Protein Kinases: Uncontrolled signaling through protein kinases is a hallmark of many cancers. Pyrazole derivatives have been developed as potent inhibitors of crucial kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), thereby blocking pathways that drive cell proliferation and survival.[4][8][9]

  • Induction of Apoptosis: A primary goal of chemotherapy is to induce programmed cell death (apoptosis) in cancer cells. Certain 1-p-tolyl-pyrazole compounds have been shown to trigger apoptosis by generating reactive oxygen species (ROS), activating executioner caspases like caspase-3, and inhibiting anti-apoptotic proteins such as Bcl-2.[5][10]

  • Cell Cycle Arrest: By interfering with the cell division machinery, these agents can halt the proliferation of cancer cells. Studies have shown that pyrazole derivatives can cause cell cycle arrest at the S or G2/M phases, preventing malignant cells from replicating.[5][11]

  • Disruption of Microtubule Dynamics: Similar to classic chemotherapy agents like taxanes, some pyrazole compounds can inhibit tubulin polymerization, leading to the disruption of the cellular cytoskeleton, mitotic arrest, and subsequent cell death.[3][11]

Illustrative Signaling Pathway: Apoptosis Induction

The diagram below illustrates a common pathway by which a 1-p-tolyl-pyrazole derivative can induce apoptosis. The compound can increase intracellular ROS levels and/or inhibit Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.

apoptosis_pathway compound This compound Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros generates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits mito Mitochondrion ros->mito damages bax Bax (Pro-apoptotic) bcl2->bax inhibits bax->mito permeabilizes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis workflow cluster_synthesis Part 1: Chemical Synthesis cluster_bio Part 2: Biological Evaluation synthesis Protocol 1: Synthesis of 1-p-Tolyl-pyrazole Derivative purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mtt_assay Protocol 2: MTT Cytotoxicity Assay characterization->mtt_assay Pure Compound cell_culture Cancer Cell Line Maintenance cell_culture->mtt_assay data_analysis Data Analysis (IC₅₀ Calculation) mtt_assay->data_analysis selectivity Selectivity Testing (vs. Non-Cancerous Cells) data_analysis->selectivity

References

Application Notes & Protocols: Investigating 1-p-Tolyl-1H-pyrazole in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Inflammation Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and notably, anti-inflammatory effects.[4][5] The commercial success of pyrazole-containing drugs such as Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has solidified the importance of this scaffold in the development of safer and more effective anti-inflammatory agents.[1][6][7] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often carry risks of gastrointestinal and cardiovascular side effects due to their non-selective inhibition of both COX-1 and COX-2 enzymes.[1][8] The unique structural features of the pyrazole ring allow for the design of molecules with high selectivity for the inducible COX-2 isozyme, which is upregulated at sites of inflammation, thereby minimizing off-target effects.[2][9]

This document provides a comprehensive guide for researchers interested in evaluating the anti-inflammatory potential of 1-p-Tolyl-1H-pyrazole . While extensive research exists for various substituted pyrazoles, this specific molecule serves as a foundational structure. These notes will detail the theoretical basis for its potential activity, drawing parallels from well-characterized analogs, and provide robust, field-proven protocols for its comprehensive preclinical evaluation.

Part 1: Postulated Mechanism of Action and Key Inflammatory Pathways

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their interaction with key enzymatic and signaling pathways that drive the inflammatory cascade. The primary targets include cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the NF-κB signaling pathway which governs the expression of pro-inflammatory cytokines.[1]

Cyclooxygenase (COX) Inhibition

Inflammation is intricately linked to the production of prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[2] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is induced during inflammation.[2] Many pyrazole derivatives achieve their anti-inflammatory effect by selectively inhibiting COX-2.[6][9] The structure of this compound, featuring a diaryl-substituted pyrazole core, is analogous to that of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)[10][11], suggesting it may fit into the hydrophobic pocket of the COX-2 active site. The p-tolyl group at the 1-position of the pyrazole ring is a key feature to investigate for its contribution to COX-2 selectivity and potency.

Modulation of Pro-inflammatory Cytokines and NF-κB Pathway

Beyond COX inhibition, pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][9] The expression of these cytokines is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[1][12] Some pyrazole compounds have been found to inhibit the NF-κB signaling pathway, thereby downregulating the transcription of a wide array of inflammatory mediators.[1][12] It is plausible that this compound could exert its anti-inflammatory effects through this mechanism.

Below is a diagram illustrating the potential points of intervention for a pyrazole-based anti-inflammatory agent.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation_Response Inflammation Prostaglandins_Inflammatory->Inflammation_Response IKK IκB Kinase (IKK) IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB_Active NF-κB (Active) IkB_NFkB->NFkB_Active releases DNA DNA NFkB_Active->DNA translocates to nucleus and binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Proinflammatory_Genes transcribes Proinflammatory_Genes->Inflammation_Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK activates Pyrazole_Compound This compound Pyrazole_Compound->COX2 inhibits Pyrazole_Compound->IKK may inhibit

Caption: Postulated anti-inflammatory mechanism of this compound.

Part 2: Experimental Evaluation Workflow

A systematic approach is crucial for characterizing the anti-inflammatory profile of a novel compound. The workflow should progress from in vitro enzymatic and cell-based assays to in vivo models of inflammation.

Experimental_Workflow cluster_1 Start Compound Synthesis & Characterization of This compound In_Vitro In Vitro Screening Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Cell_Based_Assay Cell-Based Assays (LPS-stimulated Macrophages) In_Vitro->Cell_Based_Assay In_Vivo In Vivo Validation COX_Assay->In_Vivo NO_Assay Nitric Oxide (NO) Production Assay Cell_Based_Assay->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Quantification (ELISA) Cell_Based_Assay->Cytokine_Assay Cytokine_Assay->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema Model (Rat/Mouse) In_Vivo->Paw_Edema Toxicity Preliminary Toxicity (Acute Oral Toxicity) In_Vivo->Toxicity Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Paw_Edema->Data_Analysis Toxicity->Data_Analysis

Caption: A typical workflow for evaluating a novel anti-inflammatory compound.

Part 3: In Vitro Application Protocols

These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 3.1: COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay quantifies the peroxidase activity of COX enzymes.

  • Principle: The peroxidase activity of COX is measured using a fluorometric probe which emits fluorescence upon oxidation. The inhibition of this reaction by the test compound is proportional to its inhibitory effect on the enzyme.

  • Materials:

    • Ovine or Human recombinant COX-1 and COX-2 enzymes

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme

    • Arachidonic Acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Test Compound (this compound) dissolved in DMSO

    • Positive Controls: SC-560 (for COX-1), Celecoxib (for COX-2)

    • 96-well black microplate

    • Fluorescence microplate reader (Ex/Em = 535/590 nm)

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive controls in DMSO.

    • In a 96-well plate, add 10 µL of the diluted compounds or DMSO (vehicle control).

    • Add 150 µL of the reaction mixture containing assay buffer, enzyme (COX-1 or COX-2), and the fluorometric probe to each well.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Immediately read the fluorescence intensity every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

  • Expected Outcome: Selective COX-2 inhibitors will show a significantly lower IC₅₀ for COX-2 compared to COX-1.[13]

Protocol 3.2: Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated Macrophages

This cell-based assay evaluates the compound's ability to suppress inflammatory mediators in an immune cell context.

  • Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6. The inhibitory effect of the test compound on the production of these mediators is quantified.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM medium supplemented with 10% FBS and antibiotics

    • LPS (from E. coli)

    • Test Compound (this compound)

    • Positive Control (e.g., Dexamethasone)

    • Griess Reagent for NO detection

    • ELISA kits for TNF-α and IL-6 quantification

    • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no compound, no LPS) and an LPS-only group.

    • For NO Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm.

    • For Cytokine Measurement: Collect the supernatant and perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • For Cytotoxicity: Perform a cell viability assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the concentration of NO and cytokines from standard curves.

    • Determine the percentage of inhibition relative to the LPS-only control.

    • Calculate IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production.

  • Expected Outcome: An effective anti-inflammatory compound will reduce the levels of NO, TNF-α, and IL-6 in a dose-dependent manner without significant cytotoxicity.[9]

Part 4: In Vivo Application Protocol

In vivo models are essential for confirming the anti-inflammatory efficacy of a compound in a whole-organism context.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
  • Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its acute anti-inflammatory activity.[15]

  • Materials:

    • Male Wistar or Sprague-Dawley rats (150-200 g)

    • Carrageenan (1% w/v in sterile saline)

    • Test Compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin or Celecoxib)

    • Plebysmometer or digital calipers to measure paw volume/thickness

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 3 doses).

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

    % Inhibition = [(Mean edema in control) - (Mean edema in treated)] / (Mean edema in control) x 100

  • Expected Outcome: A potent anti-inflammatory compound will significantly reduce the carrageenan-induced paw edema compared to the vehicle control group. Pyrazole derivatives have been shown to reduce edema by 65-80% in this model.[9]

Part 5: Data Summary and Interpretation

To facilitate analysis, all quantitative data should be compiled into clear, structured tables.

Table 1: Illustrative In Vitro Anti-Inflammatory Activity Profile (Note: These are example values based on known pyrazole derivatives and should be replaced with experimental data for this compound)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)NO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)
This compound Experimental DataExperimental DataCalculatedExperimental DataExperimental Data
Celecoxib (Reference)~15~0.04>300~5~2
Indomethacin (Reference)~0.1~2.5<0.1~10~8

Table 2: Illustrative In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model (Note: These are example values based on known pyrazole derivatives and should be replaced with experimental data for this compound)

Treatment GroupDose (mg/kg, p.o.)Max. % Inhibition of Edema (at 3h)
Vehicle Control-0%
This compound 10Experimental Data
This compound 30Experimental Data
This compound 100Experimental Data
Celecoxib (Reference)10~70%

Conclusion

The this compound scaffold holds significant promise as a starting point for the development of novel anti-inflammatory agents. Its structural similarity to known selective COX-2 inhibitors provides a strong rationale for its investigation. The protocols detailed in this guide offer a robust framework for a thorough evaluation of its efficacy and mechanism of action, from initial in vitro screening to in vivo validation. By systematically applying these methodologies, researchers can effectively characterize the anti-inflammatory profile of this compound and its derivatives, contributing to the discovery of next-generation anti-inflammatory therapeutics.

References

Application Notes and Protocols for 1-p-Tolyl-1H-pyrazole Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Pyrazole derivatives have emerged as a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] The 1-p-tolyl-1H-pyrazole core, in particular, offers a versatile platform for synthetic modification, enabling the fine-tuning of steric and electronic properties to optimize antimicrobial potency and spectrum.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis, characterization, and antimicrobial evaluation of this compound derivatives. We will delve into the mechanistic underpinnings of their antimicrobial action, provide step-by-step experimental workflows, and present a framework for interpreting the resulting data.

Chemical Synthesis: A Protocol for a Representative Derivative

A common and effective route to biologically active pyrazole derivatives involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][3] Here, we provide a detailed protocol for the synthesis of a representative antimicrobial compound: 3-Methyl-5-oxo-4-(2-(p-tolyl)hydrazineylidene)-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide . This compound has demonstrated notable antibacterial and antifungal activities.[4]

Protocol 1: Synthesis of 3-Methyl-5-oxo-4-(2-(p-tolyl)hydrazineylidene)-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide

Rationale: This synthesis involves a multi-step process, beginning with the formation of a pyrazole-1-carbothiohydrazide intermediate, followed by a coupling reaction with a p-tolyl diazonium salt. The use of ethanol as a solvent and sodium acetate as a base provides a suitable reaction environment for the coupling to proceed efficiently at low temperatures.

Materials:

  • Pyrazole-1-carbothiohydrazide

  • p-Toluidine

  • Sodium nitrite

  • Hydrochloric acid

  • Ethanol

  • Sodium acetate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

Step-by-Step Procedure:

  • Preparation of the Diazonium Salt:

    • Dissolve p-toluidine in a solution of hydrochloric acid and water, and cool the mixture to 0-5°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.

  • Coupling Reaction:

    • In a separate flask, dissolve pyrazole-1-carbothiohydrazide in ethanol.

    • Add sodium acetate to the pyrazole solution and stir until dissolved.

    • Slowly add the freshly prepared cold diazonium salt solution to the pyrazole solution with vigorous stirring, maintaining the temperature at 0-5°C.

  • Product Isolation and Purification:

    • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

    • Allow the mixture to warm to room temperature and stir for an additional 4 hours.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the purified 3-Methyl-5-oxo-4-(2-(p-tolyl)hydrazineylidene)-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide.[4]

Characterization: The synthesized compound should be characterized by standard analytical techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction cluster_purification Step 3: Isolation & Purification p_toluidine p-Toluidine hcl_nao2 HCl, NaNO₂ (0-5°C) p_toluidine->hcl_nao2 diazonium p-Tolyl Diazonium Salt hcl_nao2->diazonium reaction_mixture Reaction Mixture diazonium->reaction_mixture Slow Addition (0-5°C) pyrazole_intermediate Pyrazole-1-carbothiohydrazide naoac_etoh Sodium Acetate, Ethanol pyrazole_intermediate->naoac_etoh naoac_etoh->reaction_mixture filtration Filtration reaction_mixture->filtration recrystallization Recrystallization filtration->recrystallization final_product Purified Product recrystallization->final_product

Caption: Workflow for the synthesis of the target pyrazole derivative.

Mechanism of Antimicrobial Action: Inhibition of DNA Gyrase

A significant body of evidence suggests that many pyrazole derivatives exert their antimicrobial effects by targeting bacterial DNA gyrase and topoisomerase IV.[5][6][7] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. Inhibition of these topoisomerases leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[8]

The proposed mechanism involves the binding of the pyrazole derivative to the enzyme-DNA complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands. This mode of action is analogous to that of quinolone antibiotics, but the distinct chemical structure of pyrazoles may allow them to be effective against quinolone-resistant strains.[7][8]

Proposed Mechanism of Action Diagram

Mechanism_of_Action cluster_process Normal DNA Replication cluster_inhibition Inhibition Pathway pyrazole This compound Derivative dna_gyrase Bacterial DNA Gyrase/ Topoisomerase IV pyrazole->dna_gyrase Binding supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna cleavage_complex Stabilized Cleavage Complex dna_gyrase->cleavage_complex Inhibition of Re-ligation dna_supercoiling Relaxed DNA dna_supercoiling->dna_gyrase replication_fork DNA Replication Fork supercoiled_dna->replication_fork strand_break Double-Strand Breaks cleavage_complex->strand_break cell_death Bacterial Cell Death strand_break->cell_death MIC_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Pyrazole Compound start->prep_dilutions inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate Plate (37°C, 18-24h) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

Application Note & Protocol: Palladium-Catalyzed N-arylation of Pyrazoles with p-Tolyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylpyrazoles

N-arylpyrazoles are privileged structural motifs found in a vast array of functional molecules, from pharmaceuticals to advanced organic materials.[1][2] Their unique electronic properties and steric profiles make them crucial components in drug development, where they are found in compounds exhibiting antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The synthesis of these compounds, specifically the formation of the C(aryl)-N(pyrazole) bond, is a critical transformation in organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for this purpose, offering a significant improvement over harsher, traditional methods like the Ullmann condensation.[4][5]

This guide provides a detailed protocol and technical insights for the N-arylation of the parent pyrazole with p-tolyl bromide, a representative aryl bromide. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of each reagent, and provide a step-by-step procedure to ensure successful and reproducible synthesis of 1-(p-tolyl)-1H-pyrazole.

Reaction Principle & Mechanistic Insights

The target transformation is achieved via a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (p-tolyl bromide) and an amine (pyrazole). The overall process is governed by a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.

The Catalytic Cycle:

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through several key steps.[6][7]

  • Precatalyst Activation: The reaction typically starts with a stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active LPd(0) catalyst undergoes oxidative addition with the aryl halide (p-tolyl bromide), forming a Pd(II) intermediate. This is often the rate-determining step. The reactivity order for aryl halides is generally Ar-I > Ar-Br > Ar-Cl.[6]

  • Deprotonation & Coordination: A strong base deprotonates the pyrazole N-H, forming a pyrazolide anion. This anion then coordinates to the palladium center, displacing the halide.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the N-arylpyrazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Causality Behind Component Selection:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is efficiently reduced to the active Pd(0) catalyst under the reaction conditions.[6]

  • Ligand: The choice of ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands, such as Xantphos, are often used. These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and can prevent the formation of inactive palladium dimers.[5][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the pyrazole. Sodium tert-butoxide (NaOtBu) is a common choice as its conjugate acid, tert-butanol, has a high pKa, ensuring efficient deprotonation.[6] However, base selection can be critical, as some starting materials may be base-sensitive.[9]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the base and to ensure the solubility of the reactants and catalyst complex.[10]

Experimental Workflow Diagram

The following diagram outlines the general laboratory workflow for the N-arylation procedure.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Pyrazole - p-Tolyl Bromide - Pd(OAc)2 - Xantphos - NaOtBu prep_glass Oven-Dry & Cool Glassware (Reaction Flask, Condenser) setup Assemble Flask & Condenser under Inert Atmosphere (N2/Ar) prep_glass->setup add_solids Add Solids: Pyrazole, p-Tolyl Bromide, Pd(OAc)2, Xantphos, NaOtBu setup->add_solids add_solvent Add Anhydrous Toluene add_solids->add_solvent degas Degas Mixture (e.g., N2 sparging) add_solvent->degas heat Heat to Reflux (e.g., 100-110 °C) degas->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water/Brine cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for the Pd-catalyzed N-arylation of pyrazole.

Detailed Experimental Protocol

4.1 Materials and Reagents

Reagent/MaterialFormulaM.W.AmountMolesEq.
PyrazoleC₃H₄N₂68.0868 mg1.01.0
p-Tolyl bromideC₇H₇Br171.04205 mg1.21.2
Palladium(II) acetatePd(OAc)₂224.504.5 mg0.020.02
XantphosC₃₉H₃₂OP₂578.6223.2 mg0.040.04
Sodium tert-butoxideNaOtBu96.10135 mg1.41.4
Anhydrous TolueneC₇H₈-5 mL--

Safety Precautions: Handle all reagents in a well-ventilated fume hood. Palladium compounds are toxic. Sodium tert-butoxide is corrosive and moisture-sensitive. Toluene is flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

4.2 Step-by-Step Procedure

  • Glassware Preparation: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the glassware to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the cooled flask, add pyrazole (68 mg, 1.0 mmol), p-tolyl bromide (205 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23.2 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with inert gas for 5-10 minutes.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Degassing: Sparge the resulting suspension with inert gas for an additional 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(p-tolyl)-1H-pyrazole.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting & Optimization

Cross-coupling reactions can be sensitive to various parameters.[9][11] Below are common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd(0) not formed).Ensure rigorous exclusion of air and moisture. Use freshly opened, high-purity reagents. Consider using a Pd(0) source like Pd₂(dba)₃.
Poor quality base or solvent.Use freshly opened, anhydrous solvent. Store NaOtBu under inert gas.
Insufficient temperature.Ensure the reaction temperature is maintained at 100-110 °C.
Side Product Formation Homo-coupling of p-tolyl bromide.This can occur at high catalyst loading or temperature.[11] Reduce catalyst loading or reaction temperature slightly.
Dehalogenation of p-tolyl bromide.Ensure the system is free of water, which can be a proton source.
Difficulty in Purification Streaking on TLC plate.The product might be basic. Add a small amount of triethylamine (0.5-1%) to the chromatography eluent.

Catalytic Cycle Visualization

The diagram below illustrates the key steps in the Buchwald-Hartwig catalytic cycle for this specific transformation.

G pd0 L-Pd(0) pd_complex L-Pd(II)(p-tolyl)(Br) pd0->pd_complex Oxidative Addition pd_pyrazole L-Pd(II)(p-tolyl)(Pyrazolide) pd_complex->pd_pyrazole Ligand Exchange reagents3 - Base-H-Br pd_pyrazole->pd0 Reductive Elimination product 1-(p-tolyl)-1H-pyrazole pd_pyrazole->product reagents1 p-Tolyl-Br reagents2 Pyrazole-H + Base

Caption: Simplified Buchwald-Hartwig catalytic cycle for pyrazole N-arylation.

References

techniques for growing single crystals of 1-p-Tolyl-1H-pyrazole for X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Techniques for Growing Single Crystals of 1-p-Tolyl-1H-pyrazole for X-ray Crystallography

Audience: Researchers, scientists, and drug development professionals.

Abstract

Single-crystal X-ray diffraction (SCXRD) provides definitive atomic-level structural information, a critical step in chemical research and drug development. However, the success of SCXRD is entirely contingent on the availability of high-quality single crystals. This guide offers a comprehensive, experience-driven approach to growing single crystals of the small organic molecule this compound. It moves beyond simple step-by-step instructions to explain the underlying principles of crystallization, enabling researchers to rationally design experiments and troubleshoot common challenges. Core techniques including slow evaporation, vapor diffusion, and slow cooling are detailed, supplemented by protocols for systematic solvent screening and a robust troubleshooting guide.

Introduction: The Central Role of Crystal Quality

In the field of structural chemistry, single-crystal X-ray diffraction stands as the gold standard for elucidating the precise three-dimensional arrangement of atoms in a molecule.[1] This technique is indispensable for confirming molecular structures, determining absolute stereochemistry, and understanding intermolecular interactions that govern material properties. The primary, and often most significant, bottleneck in this process is the growth of a suitable crystal—one that is a well-ordered, single lattice, free of significant defects, and of an appropriate size.[1]

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[2][3] Like many small organic molecules, its crystallization can be challenging. Success requires a systematic approach that carefully controls parameters like solvent, temperature, and saturation rate. This document serves as a senior application scientist's guide to navigating these challenges, transforming crystallization from an art into a reproducible scientific method.

Foundational Principles: Purity and Solvent Selection

The Non-Negotiable Prerequisite: Compound Purity

Before any crystallization attempt, the purity of the starting material must be rigorously established. Impurities disrupt the ordered packing of molecules, inhibiting nucleation and lattice growth, which can lead to the formation of amorphous solids, oils, or poor-quality crystals.[4][5]

Expert Insight: A minimum purity of 95%, as determined by NMR or HPLC, is strongly recommended. For particularly stubborn compounds, purity exceeding 99% may be necessary. If impurities are detected, purification by column chromatography or preparative recrystallization is a mandatory first step.

Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical factor in a crystallization experiment.[4][6] An ideal solvent or solvent system will exhibit specific solubility properties: the compound should be highly soluble at an elevated temperature but only sparingly soluble at room or lower temperatures.[7] This differential solubility is the driving force for crystallization.

Causality: The principle of "like dissolves like" is a useful starting point.[8] this compound is a relatively non-polar molecule due to its aromatic rings. Therefore, solvents of low to moderate polarity are likely to be effective. Extremely non-polar solvents (e.g., hexanes) might be too poor, while highly polar solvents (e.g., water) may not dissolve the compound sufficiently.

Protocol 1: Systematic Solvent Screening

  • Place approximately 5-10 mg of this compound into several small, clean vials.

  • To each vial, add a different solvent dropwise (e.g., 0.2-0.5 mL) from the list below, vortexing after each addition.

  • Observe the solubility at room temperature. A good candidate solvent will dissolve the compound completely or almost completely upon slight warming. A solvent in which the compound is completely insoluble may be a good "anti-solvent" for vapor or liquid diffusion methods.

  • For solvents that dissolve the compound, allow them to stand covered for slow evaporation or place them in a freezer to assess suitability for slow cooling.

Solvent Category Examples Rationale for this compound
Non-Polar Hexane, Cyclohexane, TolueneToluene may be a good single solvent. Hexane/Cyclohexane are likely anti-solvents.[9]
Moderately Polar Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF)Good starting points for single-solvent or mixed-solvent systems.
Polar Aprotic Acetone, AcetonitrileMay be too polar, but worth testing. Acetone's volatility can be an issue.[6][9]
Polar Protic Ethanol, Methanol, IsopropanolOften good choices; can form beneficial hydrogen bonds if impurities are present.[6]

Core Crystallization Methodologies & Protocols

The fundamental goal of all crystallization techniques is to slowly bring a solution to a state of supersaturation, allowing molecules the time to self-assemble into an ordered lattice.[10] Rapid changes promote precipitation, resulting in amorphous powder or microcrystals.

Workflow: From Pure Compound to Crystal Growth

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome start Start: this compound purify Purify Compound (>95%) start->purify screen Solvent Screening purify->screen evap Slow Evaporation screen->evap Good single solvent vapor Vapor Diffusion screen->vapor Solvent/Anti-solvent pair cool Slow Cooling screen->cool Good temp-solubility profile crystals Single Crystals Formed evap->crystals trouble No/Poor Crystals evap->trouble vapor->crystals vapor->trouble cool->crystals cool->trouble end Harvest & Mount for XRD crystals->end trouble->screen Re-evaluate Solvents & Method

Caption: General workflow for single-crystal growth.

Method 1: Slow Evaporation

This is often the simplest and most successful method.[11][12] It relies on the gradual removal of solvent, which slowly increases the solute concentration to the point of supersaturation and nucleation.

Protocol 2: Slow Evaporation

  • Dissolve 10-20 mg of purified this compound in a suitable solvent (e.g., ethyl acetate or toluene) in a small, clean vial (a 2 mL vial or even an NMR tube works well).[10][11] Create a nearly saturated solution.

  • Filter the solution through a pipette plugged with glass wool or Celite to remove any dust or particulate matter, which can act as unwanted nucleation sites.[13]

  • Transfer the clear solution to a new, clean vial.

  • Cover the vial with parafilm and puncture it with a needle 1-3 times. The number of holes controls the evaporation rate—fewer holes for more volatile solvents.[11]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization cupboard) and leave it undisturbed for several days to weeks.[5][14]

Method 2: Vapor Diffusion

Vapor diffusion is arguably the most effective and gentle method, especially when only small amounts of material are available.[9][10] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]

Caption: Schematic of a vial-in-a-jar vapor diffusion experiment.

Protocol 3: Vapor Diffusion (Vial-in-a-Jar)

  • Dissolve 5-10 mg of this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, THF, or DCM) in a small, open vial (e.g., a 0.5 mL vial).

  • Place this small vial inside a larger container, such as a 20 mL scintillation vial or a small beaker.[4]

  • Add a larger volume (2-3 mL) of a volatile anti-solvent (e.g., pentane, hexane, or diethyl ether) to the bottom of the larger container.[12] Ensure the anti-solvent level is below the opening of the inner vial.

  • Seal the outer container tightly with a cap or parafilm.

  • Place the setup in a quiet, undisturbed location. Over several days, the anti-solvent vapor will diffuse into the solution, causing crystals to form.[15]

Method 3: Slow Cooling

This technique leverages the common property of solids to be more soluble at higher temperatures.[7] A saturated solution is prepared at an elevated temperature and then cooled slowly, allowing crystals to form as the solubility decreases.

Protocol 4: Slow Cooling

  • Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or toluene) at or near the solvent's boiling point. Use a flask or vial with a condenser if necessary to avoid solvent loss.

  • Ensure all solid material has dissolved. If not, add a small amount more solvent.

  • Filter the hot solution to remove any insoluble impurities.

  • Place the hot, clear solution in an insulated container to slow the cooling process. A Dewar flask filled with warm water or oil, which is then allowed to cool to room temperature, is an excellent method.[10][14] Alternatively, placing the vial in a beaker, covering it, and letting it cool on the benchtop can be effective.[15]

  • Avoid disturbing the solution as it cools. Once at room temperature, it can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.

Troubleshooting Common Crystallization Issues

Even with careful planning, crystallization can be unpredictable. The following table provides guidance for common problems.

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent).[16]1. Allow some solvent to evaporate to increase concentration.[4] 2. Add a seed crystal to induce nucleation.[4][16] 3. Scratch the inside of the vial with a glass rod to create nucleation sites.[4]
"Oiling Out" Compound separates as a liquid instead of a solid.[4] - Cooling is too rapid. - Compound concentration is too high. - Significant impurities are present.[4]1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[4][16] 2. Try a different solvent with a lower boiling point. 3. Further purify the starting material.
Formation of Powder or Microcrystals Nucleation rate is too high; crystallization is too fast.[4]1. Decrease the level of supersaturation (use slightly more solvent).[4] 2. Slow down the process (e.g., fewer holes for evaporation, slower cooling, place in the fridge for vapor diffusion).[10]
Low Crystal Yield Too much solvent was used, keeping the compound in solution.[4]1. Concentrate the remaining solution (mother liquor) by slow evaporation to recover more material.[4] 2. Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time.

Conclusion

Growing high-quality single crystals of this compound is an achievable goal that requires patience and a systematic, rational approach. By starting with highly pure material, performing diligent solvent screening, and methodically applying the core techniques of slow evaporation, vapor diffusion, and slow cooling, researchers can significantly increase their probability of success. This guide provides the foundational knowledge and practical protocols to troubleshoot common issues and ultimately obtain crystals suitable for definitive structural analysis by X-ray crystallography.

References

Introduction: The Strategic Role of 1-p-Tolyl-1H-pyrazole in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Utility of 1-p-Tolyl-1H-pyrazole Metal Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

Pyrazole and its derivatives represent a cornerstone in the design of ligands for coordination chemistry, prized for their versatile coordination modes and tunable electronic properties.[1][2][3] The introduction of an N-aryl substituent, such as the 1-p-tolyl group, imparts specific, advantageous characteristics to the ligand scaffold. The tolyl group provides steric bulk, which can influence the coordination number and geometry of the resulting metal complex, potentially creating unique catalytic pockets or preventing unwanted side reactions. Electronically, the tolyl group can subtly modulate the donor strength of the pyrazole nitrogen, fine-tuning the reactivity of the coordinated metal center.

This guide provides a detailed exploration of the synthesis of metal complexes employing this compound, moving from foundational principles to detailed experimental protocols. We will examine the causality behind methodological choices, detail robust characterization techniques, and survey the applications of these complexes in fields ranging from catalysis to materials science.[1][4][5][6]

Part 1: Foundational Synthetic Strategies for Complexation

The coordination of this compound to a metal center is primarily achieved through the lone pair of electrons on the N2 nitrogen atom of the pyrazole ring. As an N-substituted pyrazole, it lacks the acidic N-H proton found in parent pyrazole, meaning it typically acts as a neutral, monodentate ligand.[2] The primary synthetic route involves the direct reaction of the ligand with a suitable metal salt.

The general principle is deceptively simple: the ligand displaces weakly coordinated solvent molecules or counter-ions from the metal's coordination sphere.

G cluster_reactants Reactants cluster_process Work-up & Purification MetalSalt Metal Salt (e.g., MCl₂, M(OAc)₂) Solvent Select Solvent (e.g., Ethanol, CH₃CN) MetalSalt->Solvent Ligand This compound Ligand->Solvent Reaction Reaction (Stirring, Reflux) Solvent->Reaction Isolation Isolation (Filtration / Evaporation) Reaction->Isolation Purification Purification (Washing / Recrystallization) Isolation->Purification Product Final Metal Complex [M(L)n(X)m] Purification->Product

Caption: General workflow for the synthesis of a metal complex.

The choice of solvent is critical and is determined by the solubility of both the metal salt and the ligand. Alcohols like ethanol or methanol are common choices as they can dissolve a wide range of metal salts and the organic ligand, while also being easily removed.[7][8] The stoichiometry of the reaction (the metal-to-ligand ratio) is a key parameter that dictates the final product. For instance, a 1:2 ratio of a metal(II) halide (MX₂) to the pyrazole ligand often yields a complex of the type [M(pyrazole)₂X₂].[7][9]

Part 2: Detailed Protocol: Synthesis of Dichloro-bis(this compound)copper(II)

This protocol details the synthesis of a representative tetrahedral Cu(II) complex. The procedure is robust and can be adapted for other transition metals like Co(II), Ni(II), or Zn(II) with minor modifications to reaction times and solvents.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )GradeNotes
Copper(II) Chloride DihydrateCuCl₂·2H₂O170.48ACS ReagentHygroscopic; store in desiccator.
This compoundC₁₀H₁₀N₂158.20>98%Source of the coordinating ligand.[10]
Ethanol (Absolute)C₂H₅OH46.07AnhydrousUsed as the reaction solvent.
Diethyl Ether(C₂H₅)₂O74.12AnhydrousUsed for washing the final product.
Step-by-Step Experimental Procedure
  • Preparation of Reactant Solutions:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve copper(II) chloride dihydrate (0.170 g, 1.0 mmol) in 20 mL of absolute ethanol. Stir until a clear blue-green solution is formed.

    • In a separate beaker, dissolve this compound (0.316 g, 2.0 mmol) in 15 mL of absolute ethanol. Gentle warming may be required to facilitate complete dissolution.

  • Reaction Execution:

    • While stirring the copper(II) chloride solution at room temperature, add the ethanolic solution of this compound dropwise over a period of 5-10 minutes.

    • A color change and/or the formation of a precipitate is typically observed upon addition.

    • Once the addition is complete, cap the flask and allow the mixture to stir at room temperature for 4 hours to ensure the reaction goes to completion.

  • Isolation of the Product:

    • After 4 hours, reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.

    • Cool the concentrated solution in an ice bath for 30 minutes to maximize precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification and Drying:

    • Wash the collected solid on the filter paper with two small portions (5 mL each) of cold diethyl ether. This removes any unreacted ligand and other soluble impurities.

    • Dry the purified solid product under vacuum for several hours or in a desiccator over CaCl₂ to yield the final complex.

Part 3: Essential Characterization of the Metal Complex

Confirming the identity, purity, and structure of the synthesized complex is a critical step. No single technique is sufficient; a combination of spectroscopic and analytical methods provides a comprehensive picture.

G cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Compositional Analysis Complex Synthesized Complex NMR NMR (¹H, ¹³C) Confirms ligand coordination Complex->NMR IR FT-IR Identifies functional groups and coordination shifts Complex->IR UVVis UV-Vis Probes electronic structure (d-d transitions) Complex->UVVis Xray Single-Crystal X-ray Definitive 3D structure Complex->Xray EA Elemental Analysis Verifies empirical formula Complex->EA MS Mass Spectrometry Determines molecular weight Complex->MS

Caption: Key techniques for characterizing metal complexes.

Summary of Characterization Techniques
TechniqueInformation ProvidedExpected Observations for [Cu(p-tolyl-pz)₂Cl₂]
¹H NMR Spectroscopy Confirms ligand coordination and complex purity.Shifts in the chemical signals of the pyrazole and tolyl protons compared to the free ligand, indicating a change in the electronic environment upon coordination. Due to the paramagnetic nature of Cu(II), signals may be broadened significantly. A diamagnetic analogue (e.g., Zn(II)) is often used for clearer NMR spectra.
FT-IR Spectroscopy Shows changes in vibrational modes upon coordination.Subtle shifts in the C=N and C-N stretching frequencies of the pyrazole ring.
UV-Vis Spectroscopy Provides information on the electronic transitions of the metal center.[11]A broad, low-intensity band in the visible region (typically 600-900 nm) corresponding to d-d transitions, characteristic of a tetrahedral or distorted octahedral Cu(II) center.
Elemental Analysis Confirms the empirical formula (C, H, N content).The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula C₂₀H₂₀Cl₂CuN₄.
Single-Crystal X-ray Diffraction Provides the definitive solid-state molecular structure.[8][12]Would be expected to confirm a tetrahedral geometry around the copper center, with two nitrogen atoms from the pyrazole ligands and two chloride ions completing the coordination sphere.
Magnetic Susceptibility Determines the magnetic properties of the complex.The measured magnetic moment should be consistent with one unpaired electron (d⁹ configuration of Cu(II)), typically around 1.73 B.M.

Part 4: Applications in Research and Development

Metal complexes derived from this compound and related ligands are not merely academic curiosities; they are functional molecules with diverse applications.

  • Homogeneous Catalysis: Pyrazole-containing metal complexes are effective catalysts for a variety of organic transformations. The steric and electronic properties imparted by the ligands can be tuned to control catalytic activity and selectivity in reactions such as C-C cross-coupling, transfer hydrogenations, and olefin polymerization.[4][6][13] For example, manganese complexes with pyrazole ligands have shown high efficiency in transfer hydrogenation reactions.[4]

  • Materials Science: These complexes can serve as nodes or building blocks for the construction of supramolecular assemblies like Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Such materials are investigated for applications in gas separation and storage, sensing, and heterogeneous catalysis.

  • Bioinorganic Chemistry and Drug Discovery: The coordination of a metal ion to an organic ligand can result in a complex with enhanced or entirely new biological properties compared to the individual components.[7] Pyrazole-metal complexes have been evaluated for their potential as anticancer, antifungal, and antibacterial agents, with the metal center often playing a key role in the mechanism of action.[7][8]

References

Application Note: A High-Throughput Screening Workflow for the Identification of Bioactive 1-p-Tolyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-p-Tolyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] High-Throughput Screening (HTS) provides the technological framework to systematically evaluate large libraries of these derivatives against specific biological targets, accelerating the discovery of novel therapeutic leads.[3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust HTS cascade for this compound derivatives. We will detail the critical phases of assay development, outline a multi-stage screening protocol, and provide methodologies for data analysis and rigorous hit validation, ensuring the delivery of high-quality, actionable results.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of modern medicinal chemistry. Their unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for versatile chemical modifications and facilitates crucial interactions with a multitude of biological targets.[4][5] This chemical tractability has led to the development of several FDA-approved drugs containing a pyrazole core, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Encorafenib.[6]

The this compound substitution, in particular, has been explored for its potential to enhance potency and modulate the pharmacological properties of various compound classes.[7] Derivatives bearing this moiety have shown promise as inhibitors of key cellular pathways implicated in cancer, such as cell cycle progression and survival signaling.[8][9] Given the vast chemical space that can be explored through substitutions on the pyrazole ring, HTS is an indispensable tool for efficiently navigating these libraries to identify compounds with desired biological activity.[3]

The Foundation: Assay Development and Miniaturization

The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay. The choice between a biochemical and a cell-based assay is the first critical decision point and is dictated entirely by the biological question being addressed.

  • Biochemical Assays: These assays are ideal for screening against isolated molecular targets, such as a specific enzyme (e.g., a kinase or protease). They offer a clean, mechanistic readout but lack the context of a cellular environment. For pyrazole derivatives, which are known kinase inhibitors, a common biochemical assay would measure the inhibition of a specific cyclin-dependent kinase (CDK) or VEGFR tyrosine kinase.[4][9]

  • Cell-Based Assays: These assays measure a compound's effect on a cellular phenotype, such as cell viability, apoptosis, or the activation of a specific signaling pathway. They provide more physiologically relevant data but can be mechanistically ambiguous in a primary screen. A frequent starting point for screening pyrazole derivatives is a cancer cell viability assay using cell lines like MCF-7 (breast cancer) or A549 (lung cancer).[1][10]

Causality in Assay Choice: The decision to use a biochemical versus a cell-based assay is a trade-off between mechanistic clarity and biological relevance. A biochemical screen for a specific kinase will directly identify inhibitors of that target. A cell-based viability screen, however, might identify compounds that act through various mechanisms (e.g., kinase inhibition, tubulin polymerization disruption, apoptosis induction), all leading to the same phenotypic endpoint of cell death.[1][10]

Assay Miniaturization and Validation: Transitioning an assay from a standard 96-well format to a 384- or 1536-well plate is essential for HTS. This process requires re-optimization of parameters such as cell seeding density, reagent concentrations, and incubation times. The ultimate goal is to achieve a robust assay with a Z'-factor ≥ 0.5.[11] The Z'-factor is a statistical measure of assay quality that quantifies the separation between the high (negative control) and low (positive control) signals.

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

A high Z'-factor indicates a large dynamic range and low data variability, which is critical for confidently identifying hits in a large-scale screen.[11]

The High-Throughput Screening Workflow

A typical HTS campaign follows a structured, multi-step workflow designed to efficiently screen thousands of compounds and identify a smaller set of promising candidates for further investigation.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_analysis Phase 3: Analysis & Selection Compound_Library Compound Library (1-p-Tolyl-1H-pyrazoles) Assay_Ready_Plates Assay-Ready Plates (384-well) Compound_Library->Assay_Ready_Plates Dispensing Primary_Screen Primary HTS (Single Concentration) Assay_Ready_Plates->Primary_Screen HTS Automation Data_Acquisition Automated Data Acquisition Primary_Screen->Data_Acquisition Data_Analysis Raw Data Normalization & Hit Scoring (Z-score) Data_Acquisition->Data_Analysis Hit_Selection Primary Hit Selection (e.g., >50% Inhibition) Data_Analysis->Hit_Selection

Caption: High-Level HTS Workflow Diagram.

Data Analysis and Hit Identification

Raw data from the HTS plate reader must be normalized to account for plate-to-plate and well-to-well variability. A common method is to calculate the percent inhibition for each compound relative to the on-plate controls:

% Inhibition = 100 * (1 - (Signalcompound - Signalpos) / (Signalneg - Signalpos))

Where:

  • Signalcompound is the signal from the well with the test compound.

  • Signalpos is the average signal of the positive control (e.g., a known inhibitor).

  • Signalneg is the average signal of the negative control (e.g., DMSO vehicle).

A "hit" is defined as a compound that meets a pre-determined activity threshold, for example, >50% inhibition or a Z-score > 3.[12] This initial set of primary hits will inevitably contain false positives and must be subjected to a rigorous validation process.[13]

Hit Validation and Triage Cascade

The goal of hit validation is to confirm the activity of primary hits, eliminate artifacts, and prioritize the most promising compounds for further development. This is a multi-stage process that systematically increases the confidence in each candidate.[13]

Hit_Validation_Workflow cluster_confirm Step 1: Confirmation cluster_triage Step 2: Triage & Validation Primary_Hits Primary Hits from HTS (~100-500 Compounds) Cherry_Pick Compound Re-order & QC Primary_Hits->Cherry_Pick Dose_Response Dose-Response Curve (IC50 Determination) Cherry_Pick->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Binding Assay) Dose_Response->Orthogonal_Assay Potent Compounds PAINS_Filter Computational Triage (PAINS, Aggregators) Orthogonal_Assay->PAINS_Filter Confirmed_Hits Validated Hits (Ready for SAR) PAINS_Filter->Confirmed_Hits

Caption: Hit Validation and Triage Workflow.

Key Validation Steps:

  • Dose-Response Confirmation: Hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC50) and confirm their activity. This step eliminates compounds that were active at a single concentration due to random error.[14]

  • Orthogonal Assays: Confirmed hits are tested in a different assay format to rule out technology-specific artifacts.[11] For example, if the primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free binding assay like Surface Plasmon Resonance (SPR).

  • Computational Triage: Compounds are checked against databases of known Pan-Assay Interference Compounds (PAINS). PAINS are promiscuous compounds that appear as hits in many assays through non-specific mechanisms and should be deprioritized.[13]

Data Presentation: The results of the dose-response analysis are typically summarized in a table to facilitate comparison and prioritization.

Compound IDHTS % InhibitionConfirmed IC50 (µM)Max Response (%)Notes
PTP-00185.22.598.1Classic sigmoidal curve
PTP-00265.715.195.3Moderate potency
PTP-00372.1> 5060.2Incomplete curve, low efficacy
PTP-00458.9N/AN/AFailed to confirm in dose-response

Detailed Protocol: Cell-Based Cytotoxicity Screening using MTT Assay

This protocol describes a method for a primary screen of a this compound library against a cancer cell line (e.g., MCF-7) in a 384-well format using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This assay measures cell viability by quantifying the metabolic reduction of MTT by living cells into a purple formazan product.

A. Materials & Reagents

  • MCF-7 human breast cancer cell line

  • Complete cell culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Cell culture grade)

  • Compound Library: this compound derivatives dissolved in DMSO at 10 mM.

  • Positive Control: Doxorubicin (10 µM final concentration)

  • 384-well clear-bottom, black-walled cell culture plates

  • Automated liquid handler and plate reader (absorbance at 570 nm)

B. Experimental Procedure

  • Cell Seeding:

    • Harvest MCF-7 cells that are in the exponential growth phase.

    • Perform a cell count and determine cell viability using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete medium to a final concentration of 50,000 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates (2,000 cells/well).

    • Rationale: Seeding an optimal number of cells is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting assay performance.

    • Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library.

    • Using an acoustic liquid handler or pin tool, transfer 40 nL of compound, DMSO (negative control), or Doxorubicin (positive control) to the appropriate wells of the cell plates. This results in a final compound concentration of 10 µM in 0.1% DMSO.

    • Rationale: Using a very low final concentration of the DMSO vehicle is critical to avoid solvent-induced cytotoxicity.

    • Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Assay Execution:

    • After the 48-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Add 50 µL of DMSO to each well to solubilize the formazan crystals.

    • Shake the plates for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Conclusion

The high-throughput screening of this compound derivatives is a powerful strategy for identifying novel bioactive compounds. By coupling a carefully validated assay with a systematic workflow for screening and hit triage, researchers can efficiently navigate large chemical libraries to discover promising leads for drug development. The protocols and methodologies outlined in this guide provide a robust framework for executing a successful HTS campaign, from initial assay design to the generation of high-confidence, validated hits ready for structure-activity relationship studies.

References

Synthetic Routes to Functionalized 1-p-Tolyl-1H-pyrazole Analogs: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-p-tolyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the COX-2 inhibitor Celecoxib.[1][2] Its unique physicochemical properties and synthetic tractability make it a cornerstone for the development of analogs targeting a wide range of diseases, including inflammation, cancer, and infectious diseases.[3][4][5] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies for accessing functionalized this compound analogs. We delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offer detailed, field-tested protocols, and discuss strategies for introducing chemical diversity at various positions of the pyrazole core.

Introduction: The Significance of the this compound Core

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. When substituted with a p-tolyl group at the N1 position, the resulting scaffold offers a favorable combination of lipophilicity and metabolic stability, making it an attractive starting point for drug design. The p-tolyl group can engage in crucial hydrophobic interactions within biological targets, while the pyrazole core acts as a versatile platform for introducing a variety of functional groups to modulate potency, selectivity, and pharmacokinetic properties. The commercial success of Celecoxib has spurred extensive research into related analogs, leading to the discovery of compounds with diverse biological activities.[1][2][6]

Core Synthetic Strategies: Building the Pyrazole Ring

The construction of the 1,5-diarylpyrazole core is the foundational step in synthesizing these analogs. Several reliable methods exist, each with distinct advantages regarding regioselectivity, substrate scope, and reaction conditions.

The Knorr Pyrazole Synthesis: A Classic and Reliable Approach

The most fundamental and widely employed method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative—in this case, p-tolylhydrazine.[7][8][9] This acid-catalyzed reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10]

Mechanism Insight: The regioselectivity of the Knorr synthesis is a critical consideration. With an unsymmetrical 1,3-dicarbonyl compound, two regioisomeric pyrazole products are possible. The reaction of p-tolylhydrazine with an ethyl acetoacetate derivative, for example, can be directed to favor the desired 1,5-disubstituted isomer by careful choice of solvent and catalyst.[11][12] Ethanol is often the solvent of choice as it has been shown to promote the formation of the 1,5-isomer, which is crucial for synthesizing Celecoxib and its direct analogs.[11]

Caption: General workflow for the Knorr Pyrazole Synthesis.

Synthesis from Chalcones: A Versatile Alternative

Another powerful method involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with p-tolylhydrazine. This approach is particularly useful for synthesizing 1,3,5-trisubstituted pyrazoles.[13] The chalcone precursors are readily prepared via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative.[14][15]

Methodological Advantage: This route offers excellent control over the substituents at the 3- and 5-positions of the pyrazole ring, as these are determined by the choice of the initial ketone and aldehyde used to make the chalcone. Microwave-assisted protocols have been shown to significantly accelerate this reaction, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.[14][15][16][17]

Functionalization Strategies: Diversifying the Scaffold

Introducing functional groups can be achieved either by modifying the starting materials before ring formation or by direct functionalization of the pre-formed pyrazole core.

Pre-Cyclization Modification

This "bottom-up" approach is the most straightforward way to introduce diversity. By using substituted p-tolylhydrazine or modified 1,3-dicarbonyl compounds, a wide array of analogs can be generated. For instance, the synthesis of Celecoxib itself utilizes 4-sulfamoylphenylhydrazine, demonstrating how a key pharmacophore can be incorporated from the outset.[11][18]

Post-Cyclization Functionalization: The Vilsmeier-Haack Reaction

For functionalizing the C4 position of the pyrazole ring, the Vilsmeier-Haack reaction is an exceptionally effective and widely used method.[19] This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[20][21]

Mechanistic Rationale: The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution, with the C4 position being the most nucleophilic and sterically accessible.[22] The resulting 4-formylpyrazole is a highly versatile intermediate. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or used as a handle for further C-C bond-forming reactions, opening up a vast chemical space for analog development.[3][23]

Caption: Post-cyclization C4-formylation via Vilsmeier-Haack reaction.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis
  • Target: 3-(Trifluoromethyl)-1-(p-tolyl)-5-aryl-1H-pyrazole

  • Reagent Preparation: To a solution of the appropriate 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in absolute ethanol (0.2 M), add p-tolylhydrazine hydrochloride (1.1 eq) and a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add ice-cold water to the residue to precipitate the crude product.

  • Purification: Filter the solid using a Büchner funnel, wash thoroughly with cold water, and air dry. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole analog.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Vilsmeier-Haack Formylation of a this compound
  • Target: 1-(p-tolyl)-1H-pyrazole-4-carbaldehyde

  • Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.[19]

  • Reaction: Dissolve the starting 1-(p-tolyl)-1H-pyrazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring by TLC.[24]

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the product structure by spectroscopic methods. The appearance of a singlet around 9.8-10.0 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.

Data Presentation: Representative Analogs

The following table summarizes the synthesis of a series of 1-p-tolyl-pyrazole analogs prepared via the Knorr synthesis, showcasing the versatility of the method.

Entry1,3-Dicarbonyl PrecursorProduct: 5-SubstituentYield (%)M.p. (°C)
11-(Phenyl)-4,4,4-trifluorobutane-1,3-dionePhenyl92101-103
21-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione4-Chlorophenyl88135-137
31-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione4-Methoxyphenyl94112-114
41-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dioneThiophen-2-yl8598-100

Yields are for isolated, purified products. Melting points are uncorrected.

Conclusion

The this compound framework remains a highly valuable scaffold in modern drug discovery. The synthetic routes outlined in this guide, particularly the robust Knorr synthesis for core construction and the Vilsmeier-Haack reaction for subsequent functionalization, provide reliable and scalable pathways to a vast array of functionalized analogs. By understanding the underlying mechanisms and applying the detailed protocols herein, researchers can efficiently generate novel chemical entities for investigation in various therapeutic programs. The continued exploration of multicomponent reactions and C-H activation strategies will undoubtedly further expand the synthetic toolkit for accessing this important class of compounds.[25][26]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-p-Tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-p-Tolyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles to help you optimize your reaction outcomes.

Overview of the Primary Synthetic Route: The Knorr Pyrazole Synthesis

The most reliable and widely adopted method for synthesizing this compound is the Knorr pyrazole synthesis . This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] For our target molecule, this translates to the reaction between p-tolylhydrazine (or its hydrochloride salt) and a suitable 1,3-dicarbonyl.

The reaction is typically catalyzed by an acid, which facilitates the key steps of imine formation and subsequent cyclization.[2][3][4] The final step is a dehydration event that results in the stable, aromatic pyrazole ring.[5]

Reaction Mechanism: Knorr Pyrazole Synthesis

The mechanism proceeds through several distinct stages:

  • Initial Condensation: The more nucleophilic nitrogen of p-tolylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This leads to the formation of a hemiaminal, which quickly dehydrates to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

  • Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to yield the aromatic this compound product.

Knorr_Mechanism Reactants p-Tolylhydrazine + 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Catalyst Acid Catalyst (H+) Catalyst->Reactants Protonates Carbonyl Cyclic_Intermediate Cyclized Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product This compound + 2 H₂O Cyclic_Intermediate->Product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Issue 1: Consistently Low or No Product Yield

Question: My reaction yield for this compound is consistently below 40%, or in some cases, I fail to isolate any product. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is a frequent challenge that can stem from multiple factors, ranging from reagent quality to suboptimal reaction conditions.[6] A systematic approach is the best way to identify and solve the problem.

Low_Yield_Troubleshooting Start Low or No Yield Observed Reagents 1. Verify Reagent Quality Start->Reagents Conditions 2. Optimize Reaction Conditions Start->Conditions Workup 3. Evaluate Work-up & Purification Start->Workup Reagent_Purity Check purity of p-tolylhydrazine (often oxidizes on storage). Confirm structure of 1,3-dicarbonyl. Reagents->Reagent_Purity Conditions_Catalyst Is the catalyst appropriate and active? (e.g., glacial acetic acid, HCl) Conditions->Conditions_Catalyst Conditions_Temp Is the temperature optimal? (Too low -> slow kinetics; Too high -> degradation) Conditions->Conditions_Temp Conditions_Solvent Is the solvent correct? (e.g., Ethanol, Acetic Acid) Conditions->Conditions_Solvent Workup_Extraction Is the product being lost during aqueous extraction? Check pH. Workup->Workup_Extraction Workup_Purification Is the column chromatography effective? Is the product co-eluting? Workup->Workup_Purification Reagent_Action Action: Purify hydrazine via recrystallization. Use fresh or redistilled dicarbonyl. Reagent_Purity->Reagent_Action Conditions_Action Action: Screen catalysts (see Table 1). Run temperature optimization (e.g., 80°C, 100°C, reflux). Ensure reactants are soluble. Conditions_Catalyst->Conditions_Action Conditions_Temp->Conditions_Action Conditions_Solvent->Conditions_Action Workup_Action Action: Adjust pH during work-up to ensure product is in organic layer. Optimize chromatography solvent system. Workup_Extraction->Workup_Action Workup_Purification->Workup_Action

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown:
  • Reagent Purity and Stoichiometry:

    • p-Tolylhydrazine: This is the most common culprit. Hydrazines are susceptible to air oxidation, turning from a white/off-white solid into a dark, tarry substance. Oxidized starting material will not react correctly. Solution: Use freshly purchased p-tolylhydrazine or purify older stock by recrystallization from ethanol/water.

    • 1,3-Dicarbonyl Compound: Ensure your dicarbonyl compound is pure. For example, if using acetylacetone, it should be a clear, colorless liquid. Impurities can inhibit the reaction.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine component to ensure the complete consumption of the more expensive dicarbonyl compound.

  • Reaction Conditions:

    • Catalyst: The reaction is acid-catalyzed. Glacial acetic acid often serves as both the catalyst and solvent and is an excellent starting point.[5] For less reactive substrates, a stronger acid like a few drops of concentrated HCl can accelerate the dehydration steps.[7][8] However, excessively harsh acidic conditions can lead to degradation.

    • Temperature: The cyclocondensation typically requires heating. A temperature range of 80-120°C is common.[5][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time and temperature, avoiding prolonged heating that could decompose the product.[6]

    • Solvent: Ethanol is a common and effective solvent. For sluggish reactions, using a higher-boiling solvent like n-propanol or switching to glacial acetic acid can improve both solubility and reaction rate.[5]

Issue 2: Formation of Regioisomers and Side Products

Question: My NMR spectrum shows a mixture of products. How can I ensure I form only the desired this compound and not other isomers?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl is used.[3][10]

  • Cause: An unsymmetrical dicarbonyl (e.g., benzoylacetone) has two chemically distinct carbonyl groups. The initial nucleophilic attack by p-tolylhydrazine can occur at either carbonyl, leading to two different hydrazone intermediates and, ultimately, two different pyrazole regioisomers.

  • Solution 1: Use a Symmetrical Dicarbonyl: The most straightforward solution is to use a symmetrical 1,3-dicarbonyl compound. For synthesizing a simple dimethylpyrazole derivative (1-p-tolyl-3,5-dimethyl-1H-pyrazole), acetylacetone is the ideal choice as both carbonyl groups are equivalent.

  • Solution 2: Control Reaction Conditions: In some cases, regioselectivity can be influenced by reaction conditions. The relative reactivity of the two carbonyls can be modulated by the pH and solvent. Generally, the ketone is more reactive than the ester in a β-ketoester.[5] Literature searches for analogous systems are crucial for guiding this optimization.[11]

  • Purification: If a mixture is unavoidable, the regioisomers can often be separated by flash column chromatography, although this can be challenging if their polarities are very similar.[6][12]

Issue 3: Difficult Product Purification

Question: My crude product is an oil or a sticky solid that is difficult to purify by crystallization. What purification strategies do you recommend?

Answer: Purification can be challenging if the product is not highly crystalline or if persistent impurities are present.

  • Column Chromatography: This is the most robust method for purifying pyrazoles.

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For this compound, which is moderately polar, a range of 10-30% ethyl acetate in hexanes typically works well. Monitor the fractions carefully by TLC.

  • Crystallization:

    • Solvent Screening: If the product is a solid, screen various solvents for recrystallization. Good single solvents are often ethanol, isopropanol, or toluene. A solvent/anti-solvent system like ethyl acetate/hexanes or dichloromethane/pentane can also be effective.

    • Technique: Dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can induce crystallization.

  • Acid-Base Extraction / Salt Formation:

    • Pyrazoles are weakly basic due to the lone pair on the N2 nitrogen.[13][14] It is possible to purify the crude product by dissolving it in an organic solvent (like dichloromethane or ether) and washing with dilute acid (e.g., 1 M HCl). The protonated pyrazole salt will move to the aqueous layer, leaving non-basic impurities behind.

    • After separation, the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) to deprotonate the pyrazole, which can then be re-extracted into an organic solvent. This method can be very effective for removing stubborn non-basic impurities.[15]

Frequently Asked Questions (FAQs)

Q1: What is the impact of different catalysts on the reaction? The choice of catalyst can significantly influence reaction rate and yield. While the reaction can sometimes proceed without a catalyst, it is often slow.

Catalyst TypeExample(s)Role & ConsiderationsTypical Conditions
Brønsted Acid Glacial Acetic Acid, HCl, H₂SO₄Protonates a carbonyl group, activating it for nucleophilic attack and facilitating dehydration steps.[16] Acetic acid can also serve as the solvent. Stronger acids can cause degradation if used in excess or at high temperatures.Catalytic amount to stoichiometric (e.g., using as solvent)
Lewis Acid ZnCl₂, FeCl₃, ZrCl₄[6]Coordinates to the carbonyl oxygen, increasing its electrophilicity. Can be effective under milder conditions but may require anhydrous setups.5-20 mol%
Heterogeneous Nano-ZnO[7], Nickel-based[17]Offers advantages of easy separation and catalyst recycling. Can promote reactions under greener conditions (e.g., in ethanol or water).5-10 mol% or w/w%

Q2: How does solvent choice affect the synthesis? The solvent plays a crucial role in reactant solubility and reaction kinetics.[6]

  • Protic Solvents (Ethanol, n-Propanol): These are the most common choices. They are good at solvating the starting materials and the polar intermediates. Higher boiling points (like n-propanol) allow for higher reaction temperatures, which can increase the rate.[5]

  • Acetic Acid: As mentioned, it acts as both a solvent and a catalyst, often leading to high yields.

  • Aprotic Polar Solvents (DMF, DMAc): These can accelerate the reaction, especially the dehydration steps, and may be used for less reactive substrates.[7][8]

  • Eco-friendly Solvents (PEG-400, Water): Modern methods have been developed using greener solvents, often in conjunction with specific catalysts.[18][19]

Q3: What are the best analytical techniques for monitoring and characterization?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a mobile phase like 20-30% ethyl acetate/hexanes. Spot the starting materials and the reaction mixture side-by-side to track the consumption of reactants and the formation of the product spot.

  • Product Characterization:

    • ¹H and ¹³C NMR: This is the definitive method for structural confirmation. For this compound, you should be able to identify the aromatic protons of the tolyl group, the distinct protons on the pyrazole ring, and the methyl group singlet.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₀H₁₀N₂ = 158.20 g/mol ).[20]

    • FT-IR Spectroscopy: Useful for confirming the disappearance of the C=O stretch from the starting material and the appearance of C=N and aromatic C-H stretches in the product.

Standard Experimental Protocol

This protocol describes the synthesis of 1-p-tolyl-3,5-dimethyl-1H-pyrazole from p-tolylhydrazine hydrochloride and acetylacetone.

Materials:

  • p-Tolylhydrazine hydrochloride (1.0 eq)

  • Acetylacetone (1.05 eq)

  • Glacial Acetic Acid (as solvent)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add p-tolylhydrazine hydrochloride (e.g., 5.0 g).

  • Add glacial acetic acid (e.g., 30 mL) to the flask and stir to dissolve the solid.

  • Add acetylacetone (1.05 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting hydrazine is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water (e.g., 150 mL) with stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product (often a pale yellow oil or solid) can be purified by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product.

References

Technical Support Center: Purification of 1-p-Tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-p-Tolyl-1H-pyrazole. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common purification hurdles.

Introduction to Purification Challenges

The synthesis of this compound, often achieved through variations of the Knorr pyrazole synthesis, presents a unique set of purification challenges.[1][2] The primary difficulties arise from the formation of regioisomers, the presence of colored impurities, and the physical properties of the target compound which can complicate isolation. This guide is structured to provide a logical workflow for diagnosing and resolving these issues, ensuring the attainment of highly pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most prevalent impurity is the undesired regioisomer, 1-(4-methylphenyl)-1H-pyrazole. This arises from the non-selective reaction of p-tolylhydrazine with an unsymmetrical 1,3-dicarbonyl precursor.[3][4] Other common impurities include unreacted starting materials (p-tolylhydrazine and the dicarbonyl compound) and colored byproducts, which often result from the degradation of the hydrazine starting material, especially when exposed to air or elevated temperatures.[3]

Q2: My reaction mixture is a dark red/brown color. Is this normal, and how can I remove the color?

A2: Discoloration is a frequent observation in Knorr-type pyrazole syntheses and is often attributed to the formation of colored byproducts from the hydrazine reagent. While a colored crude product is common, these impurities should be removed during purification. Column chromatography is highly effective at separating these colored compounds. For stubborn coloration in the final product, a charcoal treatment followed by recrystallization can be employed.

Q3: My purified product is an oil and will not solidify. What should I do?

A3: this compound has a relatively low melting point (approximately 30-31 °C), so it may exist as an oil or a low-melting solid at room temperature, especially if trace impurities are present.[5] Ensure all solvents are thoroughly removed under high vacuum. If the product is still an oil, it is likely that impurities are depressing the melting point. In this case, further purification by column chromatography is recommended.

Q4: How can I confirm the identity and purity of my this compound?

A4: The most definitive method for characterization and purity assessment is ¹H NMR spectroscopy.[6] The spectrum of pure this compound will show characteristic signals for the pyrazole and p-tolyl protons. The absence of signals corresponding to the regioisomer or other impurities is a strong indicator of purity. Thin-layer chromatography (TLC) is an excellent tool for monitoring reaction progress and assessing the purity of column fractions. A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Two spots with similar Rf values on TLC Presence of regioisomersOptimize the solvent system for column chromatography by testing various ratios of hexane and ethyl acetate. A less polar solvent system will often provide better separation.
Yellow or brown final product Co-elution of colored impuritiesIf column chromatography does not remove all color, dissolve the product in a minimal amount of a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, filter through celite, and then recrystallize.
Low yield after column chromatography Product is too soluble in the eluent, or the chosen solvent system is too polar.Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor fractions carefully by TLC to avoid premature elution of the product.
Oily product after solvent removal Residual solvent or impurities depressing the melting point.Dry the product under high vacuum for an extended period. If it remains an oil, repurify using column chromatography with a carefully optimized solvent system.
Broad or overlapping peaks in ¹H NMR spectrum Presence of unresolved impurities or paramagnetic species.Repurify the sample by column chromatography. If the issue persists, consider treating the NMR sample with a small amount of activated charcoal and filtering it through a pipette plugged with cotton wool.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed for the purification of this compound from a crude reaction mixture, particularly for the removal of regioisomers and colored impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a solvent system of 90:10 hexane:ethyl acetate.

    • Visualize the spots under a UV lamp (254 nm). The desired product should have an Rf value of approximately 0.3-0.5. Adjust the solvent polarity if necessary to achieve good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the optimized solvent system determined by TLC (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions in test tubes.

    • Monitor the elution by TLC, spotting every few fractions.

  • Fraction Pooling and Solvent Removal:

    • Identify the fractions containing the pure this compound (single spot on TLC).

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization of this compound

This protocol is suitable for the final purification of this compound that is already of moderate purity.

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and swirl to dissolve the solid. Add more hot ethanol dropwise until the solid is fully dissolved.

  • Inducing Crystallization:

    • Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Formation:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a desiccator to dry completely.

Visualization of Purification Workflow

Purification_Workflow Crude Crude this compound TLC TLC Analysis (Hexane:EtOAc) Crude->TLC Optimize Separation Column Column Chromatography TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Pure_Fractions Pool Pure Fractions Fractions->Pure_Fractions Identify by TLC Evaporation Solvent Evaporation Pure_Fractions->Evaporation Recrystallization Recrystallization (Ethanol/Water) Evaporation->Recrystallization Optional Final Polish Analysis Purity Analysis (¹H NMR, mp) Evaporation->Analysis Pure_Product Pure this compound Recrystallization->Analysis Analysis->Pure_Product

Caption: A generalized workflow for the purification of this compound.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in the synthesis of substituted pyrazoles. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you gain precise control over your reaction outcomes and avoid the formation of undesirable regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is "regioisomer formation," and why is it a significant problem in pyrazole synthesis?

A1: Regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the pyrazole ring. In the context of the widely used Knorr pyrazole synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible products.[1] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the cyclization at one of the two different carbonyl groups of the dicarbonyl compound.[1] The formation of a mixture of regioisomers is a significant issue because:

  • Biological Activity: Often, only one regioisomer possesses the desired biological or pharmacological activity.[2]

  • Purification Challenges: Regioisomers frequently have very similar physical properties, making their separation by standard techniques like column chromatography or crystallization difficult and resource-intensive.[1][3][4]

  • Reduced Yields: The formation of an undesired isomer inherently lowers the yield of the target molecule.

Q2: What are the primary factors that influence which regioisomer is formed?

A2: The regiochemical outcome of a pyrazole synthesis is a delicate interplay of several factors:

  • Electronic Effects: The electronic properties of the substituents on the 1,3-dicarbonyl compound are paramount. An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less sterically encumbered carbonyl group.[1]

  • Reaction Conditions: This is often the most critical and tunable factor. Solvent polarity, temperature, and pH can dramatically shift the isomeric ratio.[1] For instance, acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing the selectivity observed under neutral or basic conditions.[1][2]

  • Kinetic vs. Thermodynamic Control: The reaction can be steered to favor either the kinetically or thermodynamically more stable product.[5][6][7][8][9][10] The kinetically controlled product is formed faster, often at lower temperatures, while the thermodynamically controlled product is the more stable isomer and is favored by higher temperatures and longer reaction times.

Q3: I've completed my synthesis but am struggling to separate the regioisomers. What purification strategies can I employ?

A3: Separating pyrazole regioisomers can be a significant challenge.[11] Here are some strategies to consider:

  • Chromatography: While standard silica gel chromatography can be difficult, several modifications can improve separation.[4] Deactivating the silica gel with a base like triethylamine or using neutral alumina can be effective for these basic compounds.[3] Reversed-phase (C18) chromatography is another powerful alternative.[3]

  • Crystallization: Fractional crystallization can be highly effective if a suitable solvent system is identified.[3] A systematic screen of different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary to find conditions where one isomer selectively crystallizes.[3]

  • Salt Formation: The differing basicity of the pyrazole nitrogen atoms can be exploited. Treating the isomeric mixture with an acid can lead to the formation of salts with different solubilities, potentially allowing for separation through selective precipitation or crystallization.[3]

Troubleshooting Guide: Optimizing for a Single Regioisomer

This section provides actionable steps to troubleshoot and optimize your reaction for the desired regioisomer.

Problem: My reaction yields a mixture of regioisomers with poor selectivity.

The classic Knorr synthesis and its variations are notorious for producing regioisomeric mixtures when using unsymmetrical starting materials.[12][13] The following workflow can help you systematically address this issue.

G cluster_0 Troubleshooting Workflow for Regioselectivity start Poor Regioselectivity Observed cond_analysis Analyze Reactant Structures (Steric & Electronic Effects) start->cond_analysis solvent_opt Modify Reaction Solvent cond_analysis->solvent_opt Substituent effects not dominant success Desired Regioisomer Obtained cond_analysis->success Effects predictable & favorable temp_ph_opt Adjust Temperature & pH solvent_opt->temp_ph_opt solvent_opt->success Improved ratio hydrazine_mod Modify Hydrazine Reactant temp_ph_opt->hydrazine_mod temp_ph_opt->success Improved ratio alt_method Consider Alternative Synthetic Routes hydrazine_mod->alt_method hydrazine_mod->success Improved ratio lit_review Consult Literature for Specific Substrates alt_method->lit_review If Knorr-type fails lit_review->success

Caption: Decision-making workflow for improving regioselectivity.

Step 1: Analyze Your Starting Materials

Before modifying reaction conditions, re-evaluate your 1,3-dicarbonyl compound and hydrazine.

  • Electronic Asymmetry: If your dicarbonyl has one carbonyl adjacent to a strong electron-withdrawing group (e.g., -CF3) and the other next to an electron-donating or neutral group (e.g., -CH3, -Ph), the more electrophilic carbonyl will be the primary site of attack by the most nucleophilic nitrogen of the hydrazine.

  • Steric Hindrance: A bulky group near one carbonyl will favor attack at the less hindered position.

Step 2: Modify the Reaction Solvent

The choice of solvent can have a dramatic impact on regioselectivity.

  • Conventional Solvents: Reactions in ethanol often yield mixtures of regioisomers.[11][14]

  • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity.[11][14] These non-nucleophilic solvents do not compete with the hydrazine for attack at the more reactive carbonyl, leading to a cleaner reaction.[11][14]

Table 1: Effect of Solvent on Regioisomeric Ratio

1,3-Diketone ReactantHydrazine ReactantSolventRegioisomeric Ratio (Desired:Undesired)Reference
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEtOH55:45[11]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE98:2[11]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP>99:1[11]
Ethyl 2,4-dioxo-4-phenylbutanoateMethylhydrazineEtOH2:1[14]
Step 3: Adjust Temperature and pH
  • Temperature: Lowering the reaction temperature can favor the kinetically controlled product, while higher temperatures can allow the reaction to equilibrate to the more thermodynamically stable isomer.

  • pH Control: The regioselectivity can be highly dependent on the pH of the reaction medium.

    • Acidic Conditions: In the presence of acid, the reaction of arylhydrazines can be directed to yield the 1,3-regioisomer.[2]

    • Neutral/Basic Conditions: Using the free arylhydrazine (without the acid salt) can favor the formation of the 1,5-regioisomer.[2]

Step 4: Consider Alternative Synthetic Methodologies

If optimizing the Knorr condensation proves insufficient, several other highly regioselective methods have been developed.[15][16][17]

G cluster_1 Alternative Regioselective Pyrazole Syntheses start Need for High Regioselectivity method1 [3+2] Cycloaddition (Tosylhydrazones + Alkynes) start->method1 method2 Reaction with Acetylenic Ketones start->method2 method3 Cycloaddition with Nitroolefins start->method3 method4 Oxidative Cyclization of Chalcone Hydrazones start->method4 product Single Regioisomer of Substituted Pyrazole method1->product method2->product method3->product method4->product

Caption: Overview of alternative synthetic routes.

  • From Tosylhydrazones and Alkynes: This method offers excellent and often complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[18][19]

  • From Acetylenic Ketones and Hydrazines: The reaction of acetylenic ketones with substituted hydrazines is highly regioselective and provides 1,3,5-trisubstituted pyrazoles in excellent yields.[20]

  • From N-Arylhydrazones and Nitroolefins: This approach provides a regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[21]

  • Oxidative Cyclization: The oxidative cyclization of chalcone arylhydrazones is another effective method for producing 1,3,5-trisubstituted pyrazoles.[22]

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Solvents

This protocol is adapted from methodologies that demonstrate enhanced regioselectivity in the synthesis of 5-arylpyrazoles.[11]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL), add the substituted hydrazine (1.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization to afford the desired pyrazole regioisomer.

Protocol 2: Regiocontrolled Synthesis of 1,3- and 1,5-Regioisomers using Arylhydrazines

This protocol demonstrates how the choice between an arylhydrazine hydrochloride salt and its free base form can direct the synthesis towards different regioisomers.[2]

For the 1,3-Regioisomer:

  • Reaction Setup: In a suitable reaction vessel, combine the trichloromethyl enone (1.0 mmol), the arylhydrazine hydrochloride (1.2 mmol), and ethanol (5 mL).

  • Reaction Execution: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up and Hydrolysis: Cool the reaction to room temperature and add a solution of potassium hydroxide (5.0 mmol) in water/ethanol (1:1, 4 mL). Stir at room temperature overnight to effect hydrolysis of the trichloromethyl group to a carboxylic acid.

  • Purification: Acidify the mixture with HCl (2 M) and extract with ethyl acetate. Purify the crude product as necessary.

For the 1,5-Regioisomer:

  • Reaction Setup: Combine the trichloromethyl enone (1.0 mmol), the free arylhydrazine (1.2 mmol), and ethanol (5 mL).

  • Reaction Execution: Stir the mixture at room temperature and monitor by TLC.

  • Work-up and Hydrolysis: Follow the same hydrolysis procedure as described for the 1,3-regioisomer.

  • Purification: Follow the same purification procedure as described for the 1,3-regioisomer.

References

Technical Support Center: Troubleshooting Common Byproducts in the Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for the synthesis of pyrazole derivatives. While the Knorr synthesis is a cornerstone of heterocyclic chemistry, offering a direct route to a wide array of valuable compounds, it is not without its challenges.[1][2][3] The formation of byproducts, particularly regioisomers and impurities from starting material decomposition, can complicate purification and reduce yields.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments. Our goal is to explain the causality behind these challenges and provide robust, self-validating protocols to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Knorr pyrazole synthesis?

A1: The most prevalent and challenging byproduct is the formation of a mixture of regioisomers.[4] This occurs when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine.[5][6] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two distinct pyrazole products that can be difficult to separate.[7]

Q2: My reaction mixture is turning a dark yellow or red color. What does this indicate?

A2: The development of a yellow or red hue, often accompanied by the formation of insoluble "tar-like" material, is typically due to the decomposition or oxidation of the hydrazine starting material, especially with substituted hydrazines like phenylhydrazine.[4][8] These reagents can be sensitive and may form colored impurities under the reaction conditions, particularly with prolonged heating.[8]

Q3: Besides regioisomers, what other byproducts might I encounter?

A3: Other common issues include the isolation of stable intermediates or products from competing reaction pathways:

  • Incomplete Cyclization: The reaction may stall at the hydrazone or the 5-hydroxy-Δ²-pyrazoline (cyclic hemiaminal) intermediate, especially if the final dehydration step is slow.[9][10][11]

  • Pyrazolone Formation: When using a β-ketoester as the 1,3-dicarbonyl component, the reaction yields a pyrazolone.[1] While this is the expected product, it exists in tautomeric equilibrium with its pyrazole (enol) form, which can be confusing during characterization.[1][12] The enol form is generally the major, more stable tautomer observed.[1][12]

In-Depth Troubleshooting Guide

Issue 1: My reaction is producing a mixture of regioisomers.

This is the most frequent challenge in the Knorr synthesis. Controlling or separating the isomeric products is critical for obtaining pure, well-characterized compounds for further use.

Root Cause Analysis: The Battle of the Carbonyls

The formation of two regioisomers stems from the initial nucleophilic attack of the substituted hydrazine on one of the two electronically and sterically distinct carbonyl groups of the 1,3-dicarbonyl compound. This initial condensation is often the regiochemistry-determining step.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway A Attack at C2 Attack at C2 Unsymmetrical\n1,3-Dicarbonyl->Attack at C2 Pathway B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C2 Intermediate A Intermediate A Attack at C1->Intermediate A Cyclization & Dehydration Intermediate B Intermediate B Attack at C2->Intermediate B Cyclization & Dehydration Regioisomer 1 Regioisomer 1 Intermediate A->Regioisomer 1 Cyclization & Dehydration Regioisomer 2 Regioisomer 2 Intermediate B->Regioisomer 2 Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to regioisomers.

The outcome is governed by a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group will make the adjacent carbonyl carbon more susceptible to nucleophilic attack.[7]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl center.[7]

  • Reaction Conditions (pH, Solvent, Temperature): These are the most critical and tunable parameters. Acidic conditions can protonate a carbonyl oxygen, activating it for attack, and can also alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing selectivity compared to neutral conditions.[7][13][14]

Solution A: Controlling Regioselectivity During the Reaction

The most effective strategy is to prevent the formation of the undesired isomer in the first place.

Protocol 1: pH-Mediated Control The pH of the reaction medium can have a profound impact on the rate of pyrazole formation and the regiochemical outcome.[14]

  • Acidic Conditions (e.g., Acetic Acid):

    • Mechanism: In acidic media, the reaction is catalyzed, and the initial step often involves protonation of one of the carbonyl groups.[15][16] The more basic carbonyl (often the one less influenced by electron-withdrawing groups) is preferentially protonated and attacked.

    • Procedure: Dissolve the 1,3-dicarbonyl compound in glacial acetic acid. Add the substituted hydrazine (or its hydrochloride salt) and stir at the desired temperature (from room temperature to reflux), monitoring by TLC.

  • Neutral/Basic Conditions (e.g., Ethanol, with or without a mild base):

    • Mechanism: Under neutral conditions, the inherent electronic differences between the carbonyls and the nucleophilicity of the hydrazine dominate. The reaction kinetics can be more complex and may even show autocatalytic behavior.[13]

    • Procedure: Dissolve the reactants in a neutral solvent like ethanol or 1-propanol.[1] Heat the reaction and monitor by TLC. For sensitive substrates, the addition of a non-nucleophilic organic base can be beneficial.

Condition Typical Solvent Effect on Selectivity Considerations
Acidic Glacial Acetic Acid, TFE/TFA[17]Can favor attack at the more basic carbonyl. Often accelerates the reaction.[14]Can promote decomposition of sensitive hydrazines.
Neutral Ethanol, Ethylene Glycol[17]Selectivity is governed by intrinsic steric/electronic factors.Slower reaction times may be required.
Basic Ethanol with Et₃N or PiperidineCan alter the nucleophilicity of the hydrazine.May promote side reactions like aldol condensations.
Solution B: Separating an Existing Mixture of Regioisomers

If you have already produced a mixture, separation is necessary.

Protocol 2: Chromatographic Separation Silica gel column chromatography is the most reliable method for separating pyrazole regioisomers.[18][19]

  • TLC Analysis (Method Development): The first and most critical step is to find a solvent system that provides good separation on a TLC plate.

    • Start with a relatively non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity (e.g., 7:3, 1:1 Hexane:EtOAc) until you see clear separation between the two spots corresponding to your isomers. Dichloromethane can also be used as a co-solvent.

    • The goal is to achieve a ΔRf value of at least 0.2 for efficient separation on a column.

  • Flash Column Chromatography:

    • Once an optimal solvent system is identified, pack a silica gel column appropriately for the scale of your mixture.

    • Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent.

    • Carefully load the sample onto the column and elute with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify and combine the pure fractions of each isomer.[20]

Protocol 3: Fractional Crystallization This technique can be effective if the regioisomers are crystalline solids with significantly different solubilities in a particular solvent.[20]

  • Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent.

  • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

  • Filter the crystals and check their purity by TLC or NMR.

  • The more soluble isomer can then be recovered from the mother liquor by evaporating the solvent. Multiple recrystallization steps may be needed to achieve high purity.

Characterization Corner: Unambiguous Isomer Identification

Once separated, you must definitively identify which isomer is which. NMR spectroscopy is the most powerful tool for this purpose.[4]

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each isomer.[21][22]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for confirming regiochemistry. A NOESY experiment reveals through-space correlations between protons. For example, a cross-peak between the N-substituent's protons and the C5-proton of the pyrazole ring confirms that the substituent is on the N1 position adjacent to C5.[18][23]

Issue 2: My reaction has low yield and is forming colored impurities or tar.

This issue points to problems with starting material stability or suboptimal reaction conditions.

Root Cause Analysis

Hydrazine and its derivatives can be unstable, especially at elevated temperatures or in the presence of acid or air. Phenylhydrazine, in particular, is prone to oxidation and decomposition, leading to the "sinful yellow/red" colors and impurities often observed.[8] Using impure starting materials is another common cause of low yields and complex product mixtures.[24]

G Start Start Check Reagent Purity Check Reagent Purity Start->Check Reagent Purity Purify Reagents? Purify Reagents? Check Reagent Purity->Purify Reagents? Use Hydrazine Salt? Use Hydrazine Salt? Purify Reagents?->Use Hydrazine Salt? No Purify Protocol Purify Protocol Purify Reagents?->Purify Protocol Yes Optimize Temp/Time Optimize Temp/Time Use Hydrazine Salt?->Optimize Temp/Time No In Situ Generation In Situ Generation Use Hydrazine Salt?->In Situ Generation Yes Inert Atmosphere? Inert Atmosphere? Optimize Temp/Time->Inert Atmosphere? Successful Reaction Successful Reaction Inert Atmosphere?->Successful Reaction Yes Run under N2/Ar Run under N2/Ar Inert Atmosphere?->Run under N2/Ar No Purify Protocol->Use Hydrazine Salt? In Situ Generation->Optimize Temp/Time Run under N2/Ar->Successful Reaction

Caption: Troubleshooting workflow for low yield/impurity issues.

Solutions

Protocol 4: Reagent Purity and Handling

  • Hydrazine Purification: If commercially available hydrazine is old or discolored, consider distillation under reduced pressure. Caution: Hydrazines are toxic and potentially explosive; handle with extreme care in a well-ventilated fume hood.[1]

  • Dicarbonyl Purity: Ensure your 1,3-dicarbonyl compound is pure. If it is a liquid, distillation may be necessary. If solid, consider recrystallization.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of the hydrazine.[8]

Protocol 5: In Situ Generation of Hydrazine Using a more stable hydrazine salt (e.g., phenylhydrazine hydrochloride) and generating the free base in situ can lead to a much cleaner reaction.[8]

  • Dissolve the 1,3-dicarbonyl compound and the hydrazine hydrochloride salt in the chosen solvent (e.g., ethanol).

  • Add one equivalent of a mild base, such as sodium acetate or potassium acetate, to neutralize the HCl and liberate the free hydrazine.[8]

  • Proceed with the reaction as usual. The gradual release of the hydrazine can suppress decomposition pathways.

Issue 3: I'm isolating an intermediate instead of the pyrazole.
Root Cause Analysis

The Knorr synthesis proceeds via a cyclic hemiaminal intermediate (a 5-hydroxy-pyrazoline). The final step is the acid- or base-catalyzed dehydration of this intermediate to form the aromatic pyrazole ring.[9][10] This dehydration is often the rate-determining step, and if conditions are not vigorous enough, the intermediate can be isolated.[13]

Solutions

Protocol 6: Driving the Dehydration to Completion

  • Increase Temperature: Often, simply increasing the reaction temperature or prolonging the reaction time is sufficient to drive the dehydration.

  • Stronger Acid Catalyst: If using neutral conditions, adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or even glacial acetic acid can facilitate the final elimination of water.

  • Azeotropic Removal of Water: For stubborn cases, running the reaction in a solvent like toluene with a Dean-Stark apparatus will physically remove the water as it is formed, driving the equilibrium towards the final pyrazole product according to Le Châtelier's principle.

References

Technical Support Center: Optimization of Reaction Conditions for 1-p-Tolyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-p-Tolyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this N-arylation reaction. The following content is structured in a question-and-answer format to directly address specific challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems for synthesizing this compound, and how do I choose the best one?

The synthesis of this compound is typically achieved through the N-arylation of pyrazole with a p-tolyl halide (e.g., 4-iodotoluene, 4-bromotoluene) or a related derivative. The two most common and effective catalytic systems are based on copper (Ullmann condensation) and palladium (Buchwald-Hartwig amination).[1]

  • Copper-Catalyzed Systems (Ullmann Condensation): This is a classic and often cost-effective method.[2] It typically involves a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand.[3][4] Diamine ligands have been shown to be particularly effective in improving reaction yields and lowering reaction temperatures.[3][4] Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often exceeding 210°C) and polar, high-boiling point solvents like DMF or NMP.[2] However, modern advancements with the use of specific ligands allow for milder reaction conditions.

  • Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): These systems are known for their high efficiency and broad substrate scope.[5][6] A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used in combination with a phosphine ligand. The choice of ligand is critical for the success of the reaction. For the N-arylation of pyrazoles, bulky electron-rich phosphine ligands, such as tBuBrettPhos, have been shown to be highly effective.[5] Palladium-catalyzed reactions generally proceed under milder conditions than traditional Ullmann couplings and can be more tolerant of a wider range of functional groups.[5]

Choosing the Right System:

Catalytic SystemAdvantagesDisadvantagesBest For
Copper-Catalyzed Cost-effective catalyst, well-established methods.[2]Can require high temperatures, may have a more limited substrate scope than palladium systems.[2]Large-scale synthesis where cost is a primary concern.
Palladium-Catalyzed High yields, broad functional group tolerance, milder reaction conditions.[5][6]Higher catalyst cost, potential for palladium contamination in the final product.Reactions requiring high purity and tolerance of sensitive functional groups.
Q2: How does reaction temperature affect the synthesis of this compound?

Temperature is a critical parameter that significantly influences reaction rate, yield, and purity.

  • Low Temperatures: Insufficient temperature will lead to a sluggish or incomplete reaction, resulting in low yields of the desired product.

  • Optimal Temperatures: The optimal temperature will depend on the chosen catalytic system, solvent, and substrates. For copper-catalyzed reactions, temperatures can range from 100-150°C, although modern ligand systems can lower this.[4] Palladium-catalyzed reactions often proceed at lower temperatures, typically in the range of 80-120°C.

  • High Temperatures: Excessive heat can lead to the degradation of reactants, products, or the catalyst, resulting in the formation of impurities and a decrease in yield.[7] In some cases, high temperatures can also lead to undesired side reactions.

A temperature-controlled approach can even be used to selectively synthesize different products from the same starting materials.[8][9] Therefore, it is crucial to carefully optimize the reaction temperature for each specific set of conditions.

Q3: Can this compound be synthesized without a metal catalyst?

Yes, catalyst-free methods for the synthesis of N-arylpyrazoles have been developed. These methods often rely on elevated temperatures or the use of microwave irradiation to promote the reaction.[10][11] For instance, a temperature-controlled divergent synthesis of pyrazoles has been reported that proceeds without a transition-metal catalyst.[8][9][12] These approaches are considered "green" as they avoid the use of potentially toxic and expensive metal catalysts. However, they may require higher reaction temperatures and longer reaction times compared to catalyzed methods.

Microwave-assisted synthesis is another powerful technique that can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, even in the absence of a catalyst.[10][11][13][14]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Copper: Ensure you are using a high-purity copper(I) salt. If using copper powder, it may need to be activated.

    • Palladium: Palladium catalysts can be sensitive to air and moisture. Ensure proper handling under an inert atmosphere. The palladium precursor may have degraded.

  • Inappropriate Ligand: The choice of ligand is crucial. For copper-catalyzed reactions, try a diamine ligand. For palladium-catalyzed reactions, a bulky, electron-rich phosphine ligand is often required.

  • Incorrect Base: The base plays a critical role in deprotonating the pyrazole. Common bases include K₂CO₃, Cs₂CO₃, and t-BuOK. The strength of the base should be matched to the reaction conditions.

  • Low Reaction Temperature: As discussed in the FAQ, the temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature in increments of 10°C.

  • Poor Solvent Choice: The solvent must be appropriate for the reaction temperature and should be able to dissolve the reactants. Common solvents include DMF, DMSO, toluene, and dioxane. Ensure the solvent is anhydrous, as water can deactivate the catalyst and reactants.

Issue 2: Formation of Impurities and Side Products

Possible Causes & Solutions:

  • Reaction Temperature is Too High: High temperatures can cause decomposition of the starting materials or the product.[7] Try lowering the reaction temperature.

  • Incorrect Stoichiometry: An excess of one reactant can lead to side reactions. Ensure the stoichiometry of pyrazole, p-tolyl halide, base, and catalyst is correct.

  • Presence of Oxygen: For air-sensitive catalysts like palladium complexes, the presence of oxygen can lead to catalyst decomposition and the formation of byproducts. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Homocoupling of the Aryl Halide: This is a common side reaction in cross-coupling reactions. Optimizing the catalyst-to-ligand ratio and reaction temperature can minimize this.

Issue 3: Difficulty in Product Purification

Possible Causes & Solutions:

  • Residual Catalyst:

    • Copper: Copper salts can often be removed by washing the organic layer with an aqueous solution of ammonia or EDTA.

    • Palladium: Removing palladium residues can be challenging. Filtration through Celite can remove heterogeneous palladium.[15] For soluble palladium, treatment with a scavenger resin or activated carbon may be necessary.[15]

  • Similar Polarity of Product and Impurities: If the impurities have a similar polarity to the desired product, chromatographic separation can be difficult. Consider recrystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization.

G cluster_reactants Reactants cluster_catalyst Catalyst System pyrazole Pyrazole reaction_vessel Reaction Vessel (Inert Atmosphere) pyrazole->reaction_vessel tolyl_iodide 4-Iodotoluene tolyl_iodide->reaction_vessel base K₂CO₃ base->reaction_vessel CuI CuI CuI->reaction_vessel ligand Diamine Ligand ligand->reaction_vessel solvent Solvent (e.g., DMF) solvent->reaction_vessel heating Heating (110-130°C) reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: Copper-catalyzed synthesis workflow.

  • To an oven-dried reaction flask, add pyrazole (1.0 eq), 4-iodotoluene (1.2 eq), CuI (0.1 eq), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110-130°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Palladium-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization.

G cluster_reactants Reactants cluster_catalyst Catalyst System pyrazole Pyrazole reaction_vessel Reaction Vessel (Inert Atmosphere) pyrazole->reaction_vessel tolyl_bromide 4-Bromotoluene tolyl_bromide->reaction_vessel base Cs₂CO₃ base->reaction_vessel Pd_precatalyst Pd(OAc)₂ Pd_precatalyst->reaction_vessel ligand Phosphine Ligand (e.g., tBuBrettPhos) ligand->reaction_vessel solvent Solvent (e.g., Toluene) solvent->reaction_vessel heating Heating (100-110°C) reaction_vessel->heating workup Filtration & Concentration heating->workup purification Column Chromatography workup->purification product This compound purification->product G cluster_cycle Simplified Copper-Catalyzed N-Arylation Cycle A Cu(I)X B [Pyrazole-Cu(I)] Complex A->B + Pyrazole - HX C Oxidative Addition B->C + Ar-X D [Ar-Cu(III)-Pyrazole] Intermediate C->D E Reductive Elimination D->E E->A + 1-Arylpyrazole

References

Technical Support Center: Catalyst Selection for Efficient N-Arylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-arylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-N bonds with pyrazole scaffolds. N-arylpyrazoles are a cornerstone in medicinal chemistry, and achieving their synthesis efficiently and selectively is paramount. This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and the latest research.

Troubleshooting Common Issues in Pyrazole N-Arylation

This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic workflows and corrective actions.

Question 1: My N-arylation reaction is resulting in low to no product yield. What are the likely causes and how can I fix it?

Low yields are a common frustration in cross-coupling reactions. A systematic approach to troubleshooting is essential.

Possible Cause 1: Inactive Catalyst

The heart of the reaction is the catalyst. Both copper and palladium catalysts are sensitive to air and moisture to varying degrees.

  • Troubleshooting Steps:

    • Catalyst Quality: Ensure the catalyst is from a reputable supplier and has been stored under an inert atmosphere (e.g., in a glovebox or desiccator).

    • Pre-catalyst Activation: Some palladium pre-catalysts require an activation step. Consult the literature for the specific pre-catalyst you are using.

    • Inert Atmosphere: The reaction should be set up under an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. Degas the solvent and purge the reaction vessel thoroughly.

Possible Cause 2: Inappropriate Ligand Choice

The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. An improper ligand can lead to catalyst decomposition or inactivity.

  • Troubleshooting Steps:

    • For Copper-Catalyzed Reactions (Ullmann Condensation): Diamine ligands are often effective.[1][2][3][4] If you are not using a ligand, consider adding one, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA). L-proline has also been shown to be an effective additive.[5]

    • For Palladium-Catalyzed Reactions (Buchwald-Hartwig Amination): Bulky, electron-rich phosphine ligands are generally preferred.[6] For aryl triflates, tBuBrettPhos has demonstrated high efficacy.[7][8]

Possible Cause 3: Incorrect Base or Solvent

The base is critical for deprotonating the pyrazole, and the solvent influences solubility and reaction kinetics.

  • Troubleshooting Steps:

    • Base Strength: The pKa of the pyrazole and the chosen base should be compatible. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For less reactive aryl halides, a stronger base like KOtBu might be necessary.[9][10]

    • Solvent Polarity: Aprotic solvents like toluene, dioxane, or DMF are commonly used. The choice can be critical; for instance, some protocols have shown that aprotic solvents favor N-arylation while protic solvents can lead to other side reactions.[9]

Possible Cause 4: Reaction Temperature

N-arylation reactions often require elevated temperatures to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Temperature Optimization: If the reaction is sluggish at a lower temperature, incrementally increase it. Typical temperatures range from 80 °C to 140 °C.[10][11]

Visual Workflow: Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield catalyst Check Catalyst Activity 1. Use fresh, high-purity catalyst. 2. Ensure inert atmosphere. 3. Consider pre-catalyst activation. start->catalyst Step 1 ligand Evaluate Ligand 1. Copper: Try diamine or amino acid ligands. 2. Palladium: Use bulky phosphine ligands. catalyst->ligand If no improvement conditions Optimize Conditions 1. Base: Match pKa to substrate. 2. Solvent: Test different aprotic solvents. 3. Temperature: Incrementally increase. ligand->conditions If still low success Improved Yield conditions->success Resolution

Caption: A stepwise guide to diagnosing and resolving low product yield in pyrazole N-arylation.

Question 2: I am observing poor regioselectivity in the N-arylation of my unsymmetrical pyrazole. How can I control which nitrogen atom is arylated?

Regioselectivity is a significant challenge with unsymmetrical pyrazoles due to the two available nitrogen atoms for arylation.[12]

Controlling Factor 1: Steric Hindrance

The steric environment around the two nitrogen atoms is often the dominant factor in determining the site of arylation.

  • Strategy:

    • Substrate Design: If possible, utilize a pyrazole with a bulky substituent at the C3 or C5 position. The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom.[13]

    • Aryl Halide Choice: Using a sterically demanding aryl halide can also influence the regioselectivity.

Controlling Factor 2: Electronic Effects

The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Strategy:

    • Electron-Withdrawing Groups (EWGs): An EWG on the pyrazole ring will decrease the nucleophilicity of the adjacent nitrogen, potentially directing the arylation to the other nitrogen.

    • Electron-Donating Groups (EDGs): Conversely, an EDG can enhance the nucleophilicity of the neighboring nitrogen.

Controlling Factor 3: Catalyst and Ligand System

The choice of catalyst and ligand can create a specific steric and electronic environment that favors one regioisomer over the other.

  • Strategy:

    • Ligand Tuning: Recent studies have shown that the choice of ligand in copper-catalyzed reactions can switch the regioselectivity of pyrazole arylation.[14] This is a powerful tool for accessing different isomers from the same starting material.[15]

Visual Guide: Influencing Regioselectivity

regioselectivity_control pyrazole Unsymmetrical Pyrazole sterics Steric Hindrance (Bulky Substituents) pyrazole->sterics electronics Electronic Effects (EWG/EDG) pyrazole->electronics catalyst_system Catalyst/Ligand Choice (Ligand Tuning) pyrazole->catalyst_system n1_arylation N1-Aryl Pyrazole sterics->n1_arylation electronics->n1_arylation catalyst_system->n1_arylation n2_arylation N2-Aryl Pyrazole catalyst_system->n2_arylation Switchable

Caption: Key factors influencing the regioselective N-arylation of unsymmetrical pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Should I use a copper or palladium catalyst for my pyrazole N-arylation?

The choice between copper and palladium depends on several factors, including the substrate scope, functional group tolerance, and cost.

FeatureCopper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)
Cost Generally less expensiveMore expensive
Ligands Often simple diamines or amino acids[1][3][5]Requires more complex and expensive phosphine ligands[6][7]
Aryl Halide Reactivity Typically requires aryl iodides or bromides[1][2]Can often activate aryl chlorides and triflates[7][8]
Functional Group Tolerance Can be sensitive to certain functional groupsGenerally exhibits broad functional group tolerance[6]
Reaction Conditions Often requires higher temperaturesCan sometimes proceed under milder conditions

Recommendation: For simple, cost-effective syntheses with aryl iodides or bromides, a copper-based system is a good starting point. For challenging substrates, such as those with sensitive functional groups or for activating less reactive aryl chlorides, a palladium catalyst is often more reliable.[16]

Q2: What is the general mechanism for copper- and palladium-catalyzed N-arylation of pyrazoles?

While the exact mechanisms can be complex and debated, a simplified overview is as follows:

  • Copper-Catalyzed (Ullmann-type): The reaction is generally thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper-amidate complex, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the C-N bond.[17][18]

  • Palladium-Catalyzed (Buchwald-Hartwig): This reaction typically follows a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by coordination of the deprotonated pyrazole and reductive elimination to yield the N-arylpyrazole and regenerate the Pd(0) catalyst.[16]

Q3: Can I perform the N-arylation without a ligand?

While some ligand-free protocols exist, particularly for copper-catalyzed reactions with highly activated substrates, the use of a ligand is generally recommended. Ligands accelerate the reaction, improve yields, and broaden the substrate scope.[19] For palladium-catalyzed reactions, a ligand is almost always essential for a successful transformation.

Experimental Protocols

General Protocol for Copper-Diamine-Catalyzed N-Arylation of Pyrazole[1][2][3]
  • To an oven-dried reaction tube, add CuI (5 mol%), the diamine ligand (10 mol%), the pyrazole (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the aryl halide (1.2 mmol) and the degassed solvent (e.g., toluene or dioxane, 2 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Palladium-Catalyzed N-Arylation of Pyrazole[6][7]
  • In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), the pyrazole (1.0 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol) to a reaction vial.

  • Remove the vial from the glovebox, add the aryl halide (1.1 mmol) and the degassed solvent (e.g., toluene, 2 mL).

  • Seal the vial and heat with stirring in a preheated heating block to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 1-p-Tolyl-1H-pyrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2] The specific derivative, 1-p-Tolyl-1H-pyrazole, serves as a crucial building block for more complex molecules, including potential therapeutic agents and functional materials. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to the research and development community.

This guide provides an in-depth comparative analysis of the most pertinent synthetic methodologies for preparing this compound. Moving beyond a simple recitation of procedures, we will dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Our focus is to empower you, the practicing scientist, to make an informed decision based on your specific laboratory capabilities, project timelines, and green chemistry objectives.

Method 1: The Knorr Pyrazole Synthesis - The Time-Honored Workhorse

First described in 1883, the Knorr synthesis remains the most fundamental and widely utilized method for constructing pyrazole rings.[3][4] It relies on the robust acid-catalyzed cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[5] For the synthesis of the unsubstituted this compound, a synthetic equivalent of malondialdehyde is required.

Reaction Principle & Mechanism

The reaction is initiated by the nucleophilic attack of the more basic nitrogen of p-tolylhydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl equivalent. This is followed by the formation of a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group leads to a cyclic hemiaminal, which readily dehydrates under acidic conditions to yield the aromatic pyrazole ring.[4][5] The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial nucleophilic attack.[6]

Knorr_Mechanism tolylhydrazine p-Tolylhydrazine hydrazone Hydrazone Intermediate tolylhydrazine->hydrazone + Dicarbonyl dicarbonyl 1,3-Dicarbonyl Equivalent dicarbonyl->hydrazone H_plus H⁺ H_plus->hydrazone Catalyst cyclized Cyclic Intermediate hydrazone->cyclized Intramolecular Cyclization product This compound cyclized->product Dehydration water 2 H₂O

Figure 1: General workflow for the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol: Knorr Synthesis

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-tolylhydrazine hydrochloride (10.0 g, 63.0 mmol) and 1,1,3,3-tetraethoxypropane (14.5 g, 66.0 mmol), a stable precursor to malondialdehyde.

  • Solvent Addition: Add 100 mL of ethanol to the flask. The hydrochloride salt may not fully dissolve initially.

  • Reaction Initiation: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the hydrazine starting material. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A solid product should precipitate.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate until the mixture is neutral to pH paper. This step is critical to deprotonate the pyrazole and ensure its precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 30 mL). Allow the product to air-dry, then dry further in a desiccator over anhydrous calcium chloride. A typical yield is 85-95%.

Expertise & Trustworthiness Analysis:

  • Causality of Reagent Choice: 1,1,3,3-Tetraethoxypropane is used because malondialdehyde itself is unstable and prone to polymerization. The tetra-acetal hydrolyzes in situ under the acidic reaction conditions (generated from the hydrazine hydrochloride) to release the reactive 1,3-dicarbonyl.

  • Self-Validation: The protocol is self-validating through the clear visual cue of precipitation upon neutralization. The final product's purity can be readily assessed by its sharp melting point and spectroscopic data (¹H NMR, ¹³C NMR). The high yield often obtained is indicative of a clean and efficient transformation.[7]

Method 2: From α,β-Unsaturated Carbonyls - The Pyrazoline Route

An alternative strategy involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. This method first yields a non-aromatic pyrazoline intermediate, which must then be oxidized to the target pyrazole.[8]

Reaction Principle & Mechanism

The synthesis begins with a Michael addition of the p-tolylhydrazine to the β-carbon of the α,β-unsaturated carbonyl. This is followed by an intramolecular cyclization via condensation between the remaining nitrogen and the carbonyl group, forming the five-membered pyrazoline ring. The crucial second step involves an oxidation reaction to introduce the second double bond, achieving aromatization.[1]

Pyrazoline_Route reactants p-Tolylhydrazine + α,β-Unsaturated Aldehyde pyrazoline Pyrazoline Intermediate reactants->pyrazoline Cyclocondensation oxidation Oxidation Step [Oxidizing Agent] pyrazoline->oxidation product This compound oxidation->product Aromatization

Figure 2: Workflow for pyrazole synthesis via a pyrazoline intermediate.

Detailed Experimental Protocol: Two-Step Pyrazoline Route

Step A: Synthesis of 1-p-Tolyl-2-pyrazoline

  • Initial Reaction: In a 100 mL round-bottom flask, dissolve p-tolylhydrazine (5.0 g, 40.9 mmol) in 40 mL of ethanol.

  • Addition: Add acrolein (2.5 g, 44.6 mmol) dropwise to the solution at room temperature. The reaction is exothermic; maintain the temperature below 40 °C with an ice bath if necessary.

  • Reflux: After the addition is complete, heat the mixture at reflux for 1 hour.

  • Isolation: Cool the reaction and remove the ethanol under reduced pressure. The resulting oil is the crude 1-p-Tolyl-2-pyrazoline, which can be used in the next step without further purification.

Step B: Oxidation to this compound

  • Reaction Setup: Dissolve the crude pyrazoline from Step A in 50 mL of glacial acetic acid.

  • Oxidant Addition: Add a suitable oxidizing agent, for example, lead(IV) acetate (18.1 g, 40.9 mmol), in portions while stirring.

  • Reaction: Stir the mixture at room temperature for 12-18 hours until the pyrazoline is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into 250 mL of water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with a 5% sodium bicarbonate solution until neutral, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to afford the pure pyrazole.

Expertise & Trustworthiness Analysis:

  • Causality of Oxidation: The initial cyclocondensation forms a stable 5-membered heterocyclic amine, but it lacks the thermodynamic stability of an aromatic system. The oxidation step is essential to remove two hydrogen atoms, creating a conjugated π-system and forming the aromatic pyrazole.

  • Protocol Validation: This two-step process has more potential failure points. The success of the oxidation is highly dependent on the choice of reagent. The need for chromatographic purification indicates a higher likelihood of side products compared to the Knorr synthesis. The overall yield is typically lower than the one-pot Knorr method.

Method 3: Microwave-Assisted Synthesis - The Green and Rapid Alternative

Modern synthetic chemistry increasingly emphasizes sustainability and efficiency.[9][10] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner product profiles in significantly less time.[11][12] The Knorr pyrazole synthesis is particularly amenable to microwave irradiation.

Reaction Principle

The underlying mechanism is identical to the conventional Knorr synthesis. However, microwave irradiation provides rapid, uniform, and efficient heating of the polar reactants and solvent.[13] This superheating effect dramatically increases the rate of reaction, reducing the time required from hours to mere minutes.[14]

Microwave_Workflow start Combine Reactants & Solvent in Microwave Vial seal Seal Vessel start->seal irradiate Microwave Irradiation (e.g., 150 °C, 15 min) seal->irradiate cool Cool to Room Temp irradiate->cool workup Precipitate & Filter Product cool->workup end Pure this compound workup->end

Figure 3: Experimental workflow for microwave-assisted pyrazole synthesis.

Detailed Experimental Protocol: Microwave-Assisted Knorr Synthesis

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add p-tolylhydrazine hydrochloride (0.50 g, 3.15 mmol), 1,1,3,3-tetraethoxypropane (0.73 g, 3.31 mmol), and 5 mL of water.

  • Reaction: Seal the vial with a cap. Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture at 150 °C for 15 minutes.

  • Work-up and Isolation: After the reaction, cool the vial to room temperature using compressed air. Open the vial and add 10% aqueous sodium hydroxide dropwise until the solution is basic (pH ~8-9), which will precipitate the product.

  • Filtration: Collect the solid by vacuum filtration, wash with cold water, and dry. The product is often obtained in high purity without the need for further chromatographic separation. Typical yields range from 90-98%.[14]

Expertise & Trustworthiness Analysis:

  • Causality of Efficiency: The dramatic rate enhancement is due to the efficient energy transfer from the microwave field directly to the polar molecules in the reaction mixture, leading to rapid heating far above the solvent's boiling point (due to the sealed, pressurized vessel). This overcomes the activation energy barrier much more effectively than conventional heating.

  • Green Chemistry: This method aligns with green chemistry principles by reducing reaction time (energy savings), and often allowing for the use of more environmentally benign solvents like water.[14][15]

  • Protocol Validation: The protocol's robustness is demonstrated by its high yields and purity, often eliminating the need for extensive purification. The reproducibility on various scales (milligram to gram) has been well-documented.[14]

Quantitative and Qualitative Comparative Analysis

ParameterMethod 1: Conventional KnorrMethod 2: Pyrazoline RouteMethod 3: Microwave-Assisted Knorr
Reaction Time 2 - 4 hours13 - 20 hours (cumulative)10 - 20 minutes
Typical Yield 85 - 95%40 - 60% (overall)90 - 98%
Number of Steps 1 (One-pot)21 (One-pot)
Purification Precipitation/CrystallizationColumn Chromatography RequiredPrecipitation often sufficient
Energy Input Moderate (sustained reflux)High (sustained reflux + long stir)Low (short, high-intensity burst)
Key Advantage Highly reliable, scalable, uses standard equipment.[1][3]Utilizes different starting materials (α,β-unsaturated carbonyls).[8]Extremely rapid, high yielding, environmentally friendly.[11][14]
Key Disadvantage Relatively long reaction time.Multi-step, requires oxidation, lower overall yield.[8]Requires specialized microwave reactor.

Conclusion and Recommendations

For the synthesis of this compound, the choice of method depends critically on the available resources and project goals.

  • The Conventional Knorr Synthesis remains an excellent, robust, and reliable method for any standard organic chemistry laboratory. It is the recommended starting point for large-scale synthesis where reaction time is not the primary constraint.

  • The Pyrazoline Route is less efficient for this specific target. It becomes synthetically valuable only when the required α,β-unsaturated carbonyl is more readily available or cheaper than the corresponding 1,3-dicarbonyl, or when specific substitution patterns are desired on the pyrazole ring that are inaccessible through other means.

  • The Microwave-Assisted Knorr Synthesis is unequivocally the superior method in terms of speed, efficiency, and green chemistry principles.[12] For laboratories equipped with a microwave reactor, this should be the default method, particularly for rapid library synthesis, methods development, and small-to-medium scale production. Its high yield and purity often obviate the need for time-consuming purification, accelerating the entire research and development workflow.

References

A Definitive Guide to the Structural Verification of 1-p-Tolyl-1H-pyrazole using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. In the synthesis of heterocyclic compounds, such as the versatile building block 1-p-tolyl-1H-pyrazole, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for structural elucidation in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for signal assignments and a comparison with related structures to ensure confident validation.

The Imperative of Spectroscopic Validation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its precise three-dimensional structure. Any ambiguity in the arrangement of atoms can lead to erroneous interpretations of experimental data and ultimately hinder the drug discovery process. NMR spectroscopy provides a non-destructive method to map the connectivity and chemical environment of each atom within a molecule, offering a fingerprint that is unique to its structure.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, interpretable NMR spectra is contingent upon a well-defined experimental protocol. The following methodology is recommended for the analysis of this compound.

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

NMR Spectrometer Parameters

The following parameters are suggested for acquisition on a standard 400 or 500 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Spectral Width: 10-12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-32

  • ¹³C NMR:

    • Pulse Angle: 45°

    • Spectral Width: 200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

The causality behind these choices lies in balancing signal intensity, resolution, and experimental time. For instance, a longer relaxation delay in ¹³C NMR ensures that all carbon nuclei, including quaternary carbons with longer relaxation times, are fully relaxed before the next pulse, leading to more accurate integration if desired.

Workflow for NMR-based Structural Validation

The logical progression from data acquisition to structural confirmation is a critical aspect of the validation process.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation A Prepare Sample (Analyte + Deuterated Solvent + TMS) B Acquire 1D Spectra (¹H and ¹³C NMR) A->B C Acquire 2D Spectra (Optional) (COSY, HSQC, HMBC) B->C D Process Spectra (Fourier Transform, Phasing, Baseline Correction) B->D G Correlate with 2D NMR Data C->G E Analyze ¹H NMR (Chemical Shift, Integration, Multiplicity) D->E F Analyze ¹³C NMR (Chemical Shift, Number of Signals) D->F H Assign Signals to Specific Nuclei E->H F->H G->H I Confirm Connectivity and Structure H->I J Compare with Literature/Predicted Data I->J

Caption: A workflow diagram illustrating the key stages in the validation of a molecular structure using NMR spectroscopy.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the p-tolyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 (Pyrazole)7.7 - 7.9dJ3,4 ≈ 1.5-2.51H
H-5 (Pyrazole)7.6 - 7.8dJ4,5 ≈ 2.5-3.51H
H-4 (Pyrazole)6.4 - 6.6tJ3,4, J4,51H
H-2', H-6' (Tolyl)7.4 - 7.6dJortho ≈ 8.0-9.02H
H-3', H-5' (Tolyl)7.2 - 7.4dJortho ≈ 8.0-9.02H
-CH₃ (Tolyl)2.3 - 2.5s-3H

Note: Predicted values are based on data from structurally similar compounds and general principles of NMR spectroscopy.

Rationale for Assignments:
  • Pyrazole Protons (H-3, H-4, H-5): The protons on the pyrazole ring exhibit a characteristic three-spin system. H-3 and H-5 are doublets due to coupling with H-4, while H-4 appears as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-3 and H-5. The chemical shifts are influenced by the aromaticity of the ring and the electron-withdrawing nature of the nitrogen atoms. The coupling constants between adjacent protons in a pyrazole ring are typically small[1].

  • Tolyl Protons (H-2', H-6' and H-3', H-5'): The para-substituted tolyl group gives rise to a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region[2][3]. The protons ortho to the pyrazole ring (H-2', H-6') are expected to be slightly downfield compared to the protons meta to the pyrazole ring (H-3', H-5') due to the electronic effects of the heterocyclic substituent. The ortho coupling constant (Jortho) is typically in the range of 8-9 Hz[2].

  • Methyl Protons (-CH₃): The methyl protons of the tolyl group appear as a singlet in the upfield region of the spectrum, typically around 2.3-2.5 ppm.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (Pyrazole)138 - 142
C-5 (Pyrazole)126 - 130
C-4 (Pyrazole)106 - 110
C-1' (Tolyl)137 - 140
C-4' (Tolyl)135 - 138
C-2', C-6' (Tolyl)118 - 122
C-3', C-5' (Tolyl)129 - 131
-CH₃ (Tolyl)20 - 22

Note: Predicted values are based on data from structurally similar compounds and general principles of NMR spectroscopy.

Rationale for Assignments:
  • Pyrazole Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocyclic systems. C-3 is typically the most downfield due to its proximity to two nitrogen atoms. C-5 is also downfield, while C-4 is the most upfield of the pyrazole ring carbons[4][5].

  • Tolyl Carbons (C-1', C-2', C-3', C-4', C-5', C-6'): The symmetry of the p-tolyl group results in four signals for the six aromatic carbons. The quaternary carbons (C-1' and C-4') can be distinguished from the protonated carbons. C-1' is the carbon attached to the pyrazole ring, and C-4' is the carbon bearing the methyl group. The chemical shifts of the protonated carbons (C-2', C-6' and C-3', C-5') are assigned based on their electronic environment[6].

  • Methyl Carbon (-CH₃): The methyl carbon signal appears in the aliphatic region of the spectrum.

Comparison with Alternative Structures

To definitively confirm the structure of this compound, it is instructive to compare its expected NMR data with that of a potential isomer, such as 1-m-tolyl-1H-pyrazole. In the meta-isomer, the tolyl protons would exhibit a more complex splitting pattern, and the ¹³C NMR spectrum would show six distinct signals for the tolyl aromatic carbons due to the lack of symmetry. This clear difference in the NMR fingerprint allows for unambiguous differentiation between the two isomers.

Conclusion

The structural validation of this compound can be confidently achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. By carefully examining the chemical shifts, integration, and coupling patterns, and by comparing the data to that of known related structures, researchers can unequivocally confirm the identity and purity of their synthesized compound. This rigorous approach to structural elucidation is fundamental to the integrity and success of any chemical research and development program.

References

A Comparative Analysis of the Biological Activity of 1-p-Tolyl-1H-pyrazole and Other Pyrazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its versatile scaffold allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[1][3][4] This has made the pyrazole ring a "privileged structure" in drug discovery, with derivatives developed as anti-inflammatory, antimicrobial, anticancer, and analgesic agents.[3][4][5] Among the myriad of derivatives, N-aryl substituted pyrazoles are of significant interest. This guide provides an in-depth comparison of the biological activity of 1-p-Tolyl-1H-pyrazole with other key pyrazole derivatives, grounded in experimental data and structure-activity relationship (SAR) principles.

Our focus is to dissect the causality behind the observed biological effects, explaining not just what these molecules do, but why specific structural features, such as the p-tolyl group at the N1 position, modulate their activity. This analysis aims to equip researchers and drug development professionals with the insights needed to design the next generation of pyrazole-based therapeutics.

Section 1: Anti-inflammatory Activity

Inflammation is a complex biological response mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which produce prostaglandins and leukotrienes, respectively.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[6] Pyrazole derivatives, most notably the COX-2 selective inhibitor Celecoxib, have demonstrated potent anti-inflammatory effects, often with improved gastrointestinal safety profiles compared to traditional NSAIDs.[6]

Mechanism of Action: COX Inhibition

The primary target for many anti-inflammatory pyrazoles is the COX enzyme, which exists in two main isoforms: COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a key therapeutic goal to reduce inflammation while minimizing side effects.[6] The structure of pyrazole derivatives allows them to fit into the active site of the COX-2 enzyme.

Comparative Analysis of COX Inhibition

The substitution pattern on the pyrazole ring is critical for both potency and selectivity. While specific data for this compound is not extensively published in comparative assays, we can infer its potential activity based on the established SAR of related N-aryl pyrazoles. The p-tolyl group is an electron-donating moiety which can influence the electronic distribution of the pyrazole ring and its binding interactions.

Compound/Derivative ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3,5-diarylpyrazolesCOX-20.01High (unspecified)[6]
Pyrazole-thiazole hybridCOX-2 / 5-LOX0.03 / 0.12High (unspecified)[6]
Pyrazolo-pyrimidineCOX-20.015High (unspecified)[6]
Celecoxib (Reference Drug)COX-2~0.04~30[6][7]
1,3,4-trisubstituted pyrazolesCOX-20.034 - 0.052>1500[7]
Benzenesulfonamide PyrazolesCOX-20.019 - 0.06113.10 - 22.21[8]

Expert Insight: The data consistently shows that 1,3,5-trisubstituted pyrazoles exhibit potent and selective COX-2 inhibition.[7] For a compound like this compound, its efficacy would largely depend on the substituents at the C3 and C5 positions. The N1-aryl group, in this case, p-tolyl, plays a crucial role in orienting the molecule within the hydrophobic channel of the COX-2 active site. The presence of a sulfonamide or a similar group on one of the phenyl rings (typically at C3 or C5) is a common feature in highly selective COX-2 inhibitors, as this allows for interaction with a secondary pocket unique to the COX-2 enzyme.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for assessing a compound's ability to inhibit the COX-2 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (e.g., this compound) and reference inhibitor (e.g., Celecoxib)

  • Prostaglandin screening EIA kit (for detecting PGE2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the reaction buffer to achieve final assay concentrations.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound dilutions. Incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Stop Reaction: After a 10-minute incubation at 37°C, add a stopping solution (e.g., 1 M HCl) to terminate the reaction.

  • Quantify PGE2: Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 2: Anticancer Activity

The pyrazole scaffold is a key component in numerous compounds developed as anticancer agents.[9][10][11] These derivatives can interact with a wide range of molecular targets involved in cancer cell proliferation, survival, and metastasis, including protein kinases (e.g., EGFR, VEGFR-2, CDK2) and tubulin.[9][10]

Mechanism of Action: Multi-Target Inhibition

The anticancer efficacy of pyrazole derivatives often stems from their ability to inhibit multiple targets.[9]

  • Kinase Inhibition: Many pyrazoles act as ATP-competitive inhibitors of protein kinases, which are crucial for cell signaling pathways that control cell growth and division. For instance, certain derivatives show potent inhibition of EGFR and VEGFR-2, key drivers in tumor growth and angiogenesis.[9]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) regulate the cell cycle. Pyrazole compounds that inhibit CDKs can halt cell cycle progression and induce apoptosis (programmed cell death).[9]

  • Tubulin Polymerization Inhibition: Some pyrazoles can bind to tubulin, preventing the formation of microtubules necessary for cell division, leading to mitotic arrest and cell death.[10]

Comparative Analysis of Cytotoxicity

The cytotoxic activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and its attached rings.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism/TargetReference
Indole-Pyrazole HybridHCT116, MCF7, HepG2< 23.7CDK2 Inhibition (0.074 µM)[9]
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast)0.25PI3 Kinase Inhibition[9]
Selanyl-1H-pyrazoleHepG2 (Liver)13.85 - 15.98Dual EGFR/VEGFR-2 Inhibition[9]
Pyrazole-Thiazolidinone HybridLung Cancer CellsModerate (31.01% inhibition)Docking suggests potent inhibition[12]
Doxorubicin (Reference Drug)HCT116, MCF7, HepG224.7 - 64.8DNA Intercalation[9]

Expert Insight: The data highlights that hybrid molecules, which combine the pyrazole core with other pharmacologically active moieties like indole or thiazolidinone, often exhibit enhanced cytotoxicity.[9][12] For this compound, its potential as an anticancer agent would be significantly boosted by introducing functional groups at other positions of the pyrazole ring, particularly those capable of interacting with the active sites of kinases or other cancer-related targets. The lipophilic and electron-donating nature of the tolyl group could enhance membrane permeability and hydrophobic interactions within a target's binding pocket.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To evaluate the cytotoxicity of test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds and reference drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in the incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the logarithm of concentration.

Visualizing a Key Anticancer Pathway

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR_VEGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinase) Growth_Factor->EGFR_VEGFR Binds PI3K PI3K EGFR_VEGFR->PI3K Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes CDK2 CDK2/Cyclin Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Drives Pyrazole_Kinase_Inhibitor Pyrazole Derivative (Kinase Inhibitor) Pyrazole_Kinase_Inhibitor->EGFR_VEGFR Inhibits Pyrazole_Kinase_Inhibitor->PI3K Inhibits Pyrazole_CDK_Inhibitor Pyrazole Derivative (CDK Inhibitor) Pyrazole_CDK_Inhibitor->CDK2 Inhibits

Caption: Pyrazole derivatives inhibiting key kinase signaling pathways in cancer.

Section 3: Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[13][14][15][16]

Mechanism of Action: Diverse Targets

The antimicrobial action of pyrazoles is not confined to a single mechanism. They have been shown to inhibit various essential bacterial processes:

  • DNA Gyrase Inhibition: Some pyrazoles can inhibit DNA gyrase, a bacterial enzyme essential for DNA replication, leading to bacterial cell death.[14]

  • Cell Wall Synthesis Inhibition: Disruption of bacterial cell wall integrity is another potential mechanism.

  • Metabolic Pathway Inhibition: Pyrazoles can interfere with crucial metabolic pathways necessary for bacterial survival.

Comparative Analysis of Antimicrobial Potency

The antimicrobial effectiveness is highly dependent on the overall molecular structure.

Compound/Derivative ClassOrganism(s)MIC (µg/mL)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazolesE. coli, S. aureus (incl. MDR)1 - 8[14]
Imidazo-pyridine substituted pyrazolesBroad-spectrum (Gram +/-)< 1[14]
Hydrazide derivatives of pyrazoleS. aureus, K. planticola1.9 - 3.9[14]
Nitrofuran-containing pyrazolesE. coli, P. aeruginosa, S. aureusGood activity (unquantified)[3]
Pyrazolyl 1,3,4-thiadiazinesBroad-spectrum (Bacteria & Fungi)2.9 - 125[16]
Ciprofloxacin (Reference Drug)Broad-spectrumVaries (~1-2)[14]

Expert Insight: The data suggests that incorporating additional heterocyclic rings (like imidazo-pyridine) or specific functional groups (like aminoguanidine) can dramatically enhance the antimicrobial potency of the pyrazole scaffold.[14] For this compound, its antimicrobial profile would likely be moderate on its own. However, its structure serves as an excellent starting point for synthesizing more complex derivatives, for instance, by adding pharmacophores known for antimicrobial activity at the C3, C4, or C5 positions.

Visualizing an Experimental Workflow

workflow_mic cluster_prep Preparation cluster_incubation Incubation & Reading cluster_result Result A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 4: Structure-Activity Relationships (SAR) - A Synthesis

Across all biological activities, clear SAR trends emerge for the pyrazole scaffold. The activity of this compound is fundamentally defined by the interplay of its N1-substituent with other groups on the ring.

sar_summary pyrazole R¹ (N1) Pyrazole Core R³ (C3) R⁴ (C4) R⁵ (C5) N1_sub N1-Substituent (e.g., p-Tolyl) - Influences orientation in binding pockets - Modulates lipophilicity & PK properties N1_sub->pyrazole:f0 C3_sub C3-Substituent - Often a key interaction group - e.g., Carboxamide for CB receptor antagonists - Aryl groups for kinase inhibition C3_sub->pyrazole:f2 C5_sub C5-Substituent - Crucial for activity & selectivity - e.g., p-substituted phenyl for COX-2 & CB antagonists C5_sub->pyrazole:f4

Caption: Key Structure-Activity Relationship (SAR) points for the pyrazole scaffold.

  • N1-Position: The substituent here, such as the p-tolyl group, is critical for establishing hydrophobic interactions and properly orienting the molecule in a target's active site. In cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be optimal.[17][18]

  • C3-Position: This position is frequently modified to include key binding motifs. For example, a carboxamido group is a requirement for potent cannabinoid receptor antagonism.[17][18]

  • C5-Position: A para-substituted phenyl ring at this position is a recurring feature in potent derivatives, including both COX-2 inhibitors and cannabinoid receptor antagonists.[17][18] The nature of the para-substituent can fine-tune activity and selectivity.

Conclusion

This compound, as a standalone molecule, represents a foundational scaffold. Its biological activity is likely modest but holds immense potential. The true power of the pyrazole core is realized through strategic substitution at the C3, C4, and C5 positions. The N1-p-tolyl group provides a lipophilic anchor that influences pharmacokinetics and hydrophobic binding interactions. By combining this N1-substitution with functional groups known to interact with specific biological targets—such as sulfonamides for COX-2, hydrogen-bonding moieties for kinases, or cationic groups for antimicrobial activity—researchers can develop highly potent and selective therapeutic agents. This guide has outlined the comparative landscape and provided the experimental framework to empower scientists in the rational design and evaluation of novel pyrazole derivatives.

References

spectroscopic comparison of 1-p-Tolyl-1H-pyrazole regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

The user wants a detailed comparison guide on the spectroscopic differences between 1-p-Tolyl-1H-pyrazole regioisomers.

Here's a breakdown of the requirements and a plan to address them:

Topic: Spectroscopic comparison of this compound regioisomers. Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Part 1: Core Directive (Autonomy)

  • I have full editorial control to structure the guide.

  • I need to design a structure that best explains the topic in-depth, not a rigid template.

Part 2: Scientific Integrity & Logic (E-E-A-T)

  • Expertise & Experience: Explain the 'why' behind experimental choices.

  • Trustworthiness: Protocols should be self-validating.

  • Authoritative Grounding & Comprehensive References:

    • In-text citations with links.

    • A complete "References" section at the end with Title, Source, and clickable URL.

    • Verified URLs.

Part 3: Visualization & Formatting

  • Data Presentation: Use tables for quantitative data.

  • Experimental Protocols: Provide detailed step-by-step methodologies.

  • Mandatory Visualization:

    • Use Graphviz (DOT language) for diagrams.

    • Enclose DOT scripts in a dot code block.

    • Provide a brief, descriptive caption for each diagram.

    • Adhere to specific diagram specifications (Max Width: 760px, color contrast rules).

Mental Sandbox Simulation:

  • Initial Structure Idea:

    • Introduction to pyrazoles and the problem of regioisomerism.

    • Synthesis of this compound and its potential regioisomers (e.g., this compound vs. This compound, or if it's about substitution on the pyrazole ring, like 1-p-tolyl-3-methyl- vs. 1-p-tolyl-5-methyl-). The user's prompt is a bit ambiguous. "this compound regioisomers" could mean isomers formed from an unsymmetrical diketone reacting with p-tolylhydrazine. For instance, the reaction of benzoylacetone with p-tolylhydrazine can give 1-p-tolyl-3-phenyl-5-methyl-1H-pyrazole and 1-p-tolyl-5-phenyl-3-methyl-1H-pyrazole. I'll assume this is the case as it's a classic example of pyrazole regioisomerism. Let's refine the target molecules to 1-(p-tolyl)-3-methyl-5-phenyl-1H-pyrazole and 1-(p-tolyl)-5-methyl-3-phenyl-1H-pyrazole . This is a much more concrete and interesting comparison.

    • Detailed Experimental Section for Synthesis.

    • Spectroscopic Analysis Section, broken down by technique:

      • ¹H NMR Spectroscopy

      • ¹³C NMR Spectroscopy

      • Advanced NMR (NOESY/HMBC) - This is crucial for distinguishing regioisomers.

      • IR Spectroscopy

      • Mass Spectrometry

    • Comparative Data Summary (Tables).

    • References.

  • Content Generation & Sourcing:

    • Synthesis: I'll search for a reliable, regioselective (or non-regioselective, to get both isomers) synthesis of these specific pyrazoles. The reaction of a 1,3-diketone (like benzoylacetone) with a substituted hydrazine (p-tolylhydrazine) is the standard method.[1][2][3] I'll explain why this reaction can lead to two different products and how reaction conditions (like pH) can influence the outcome.

    • Spectroscopic Data: This is the core.

      • ¹H NMR: I need to find or predict the chemical shifts. The key difference will be the environment of the pyrazole proton (H4) and the methyl protons. The proximity of the N-tolyl group to either the methyl or phenyl group will be the deciding factor. I'll need to explain the anisotropic effect of the phenyl and tolyl rings.

      • ¹³C NMR: I'll look for data on the chemical shifts of the pyrazole ring carbons (C3, C4, C5) and the methyl carbon. These will differ between the isomers.[4][5][6][7]

      • 2D NMR (NOESY/HMBC): This is the definitive proof. For one isomer, a NOESY experiment should show a correlation between the tolyl protons and the methyl protons. In the other, it will show a correlation between the tolyl protons and the phenyl protons. HMBC can confirm the C3/C5 assignments.[4][8][9] I must explain this logic clearly.

      • IR Spectroscopy: The differences might be subtle. I'll focus on the C=N and C=C stretching frequencies of the pyrazole ring and any shifts in the aromatic C-H bands.[10][11][12]

      • Mass Spectrometry: Regioisomers have the same mass. The differentiation will come from fragmentation patterns. I'll search for literature on pyrazole fragmentation. The loss of substituents might differ in intensity depending on their position relative to the nitrogen atoms.[13][14][15]

    • Diagrams (DOT):

      • A workflow diagram for the synthesis and analysis.

      • A diagram showing the two regioisomers and the key NOE correlation that distinguishes them. This will be very effective.

    • References: I will collect all sources as I go and format them at the end. I have a good starting set of search results.

  • Refining the Narrative (E-E-A-T):

    • Expertise: I will frame the guide as a senior scientist walking a junior researcher through the problem. I'll explain why we choose certain experiments. "While ¹H NMR gives us initial clues, the overlapping aromatic regions can be ambiguous. Therefore, we turn to 2D NMR, specifically NOESY, for an unambiguous spatial correlation..."

    • Trustworthiness: The experimental protocol will be detailed enough for replication. The logic for structure elucidation will be self-contained: "The presence of a NOE cross-peak between the ortho-protons of the p-tolyl group and the methyl protons definitively confirms the 1,5-disubstituted structure, as these groups are spatially proximate only in this isomer."

    • Authoritative Grounding: I will cite sources for the synthesis method, for typical NMR shifts of pyrazoles, and for the principles of using NOESY for structure elucidation.

  • Final Polish:

    • Check all formatting requirements: tables, DOT blocks, captions, citations [cite:INDEX], and the final reference list.

    • Ensure all DOT diagrams have high-contrast text and adhere to the color palette.

    • Review the entire guide for clarity, flow, and scientific accuracy.

This detailed plan covers all the user's requirements and sets a clear path for generating a high-quality, in-depth technical guide. The choice to focus on a specific, representative pair of regioisomers will make the guide more practical and easier to follow than a purely theoretical discussion.## A Researcher's Guide to the Spectroscopic Differentiation of this compound Regioisomers

Authored by: A Senior Application Scientist

Introduction: The Regioisomer Challenge in Pyrazole Synthesis

Pyrazole derivatives are a cornerstone of medicinal chemistry and materials science, lauded for their wide array of biological activities and versatile applications.[2][16] The classical and most prevalent method for synthesizing the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] However, when an unsymmetrical 1,3-diketone is reacted with a substituted hydrazine, such as p-tolylhydrazine, a critical challenge arises: the potential formation of two distinct regioisomers.

This guide provides an in-depth spectroscopic comparison of a model pair of regioisomers: 1-(p-tolyl)-5-methyl-3-phenyl-1H-pyrazole (Isomer A) and 1-(p-tolyl)-3-methyl-5-phenyl-1H-pyrazole (Isomer B). Discerning between these structures is non-trivial as they possess the same molecular weight and similar core functionalities. Yet, for applications in drug development and materials science, where structure dictates function, unambiguous identification is paramount. Here, we will dissect how a multi-faceted spectroscopic approach, grounded in NMR, IR, and Mass Spectrometry, can provide definitive structural elucidation.

The Synthetic Pathway: A Tale of Two Isomers

The synthesis of our target regioisomers begins with the reaction of 1-phenylbutane-1,3-dione (benzoylacetone) with p-tolylhydrazine. The reaction mechanism involves initial condensation at one of the two non-equivalent carbonyl groups, followed by cyclization and dehydration. The nucleophilic attack of the substituted nitrogen (N1) of the hydrazine can occur at either the benzoyl carbonyl or the acetyl carbonyl, leading to the two possible products.

G cluster_start Starting Materials cluster_products Regioisomeric Products Diketone 1-Phenylbutane-1,3-dione (Benzoylacetone) Reaction Condensation (e.g., Acetic Acid, Reflux) Diketone->Reaction Hydrazine p-Tolylhydrazine Hydrazine->Reaction IsomerA Isomer A 1-(p-tolyl)-5-methyl-3-phenyl-1H-pyrazole Reaction->IsomerA Path A IsomerB Isomer B 1-(p-tolyl)-3-methyl-5-phenyl-1H-pyrazole Reaction->IsomerB Path B Analysis Spectroscopic Analysis (NMR, MS, IR) IsomerA->Analysis IsomerB->Analysis

Experimental Protocol: Synthesis of 1-(p-tolyl)-pyrazole Regioisomers
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenylbutane-1,3-dione (10 mmol) in glacial acetic acid (20 mL).

  • Addition of Hydrazine : Add p-tolylhydrazine hydrochloride (10 mmol) to the solution.

  • Reaction : Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • Isolation : Collect the precipitated solid by vacuum filtration. The crude product will be a mixture of regioisomers A and B.

  • Purification : Separate the isomers using column chromatography on silica gel, typically with a hexane-ethyl acetate gradient. The differing polarity of the isomers usually allows for effective separation.[4]

Spectroscopic Elucidation: The Definitive Toolkit

While TLC can separate the isomers, spectroscopic analysis is required for definitive identification. We will now explore the key distinguishing features in each major analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful tool for distinguishing these regioisomers. The chemical environment of every proton and carbon atom is subtly different, providing a unique fingerprint for each molecule.[11]

The most diagnostic signals in the ¹H NMR spectrum are the pyrazole ring proton (H4) and the methyl protons.

  • Pyrazole H4 Proton : This proton appears as a singlet and its chemical shift is influenced by the nature of the adjacent C3 and C5 substituents. While subtle, a measurable difference is expected.

  • Methyl (–CH₃) Protons : The key differentiator lies in the spatial proximity of the methyl group to the bulky phenyl or tolyl rings. The anisotropic effect of the aromatic rings will cause a noticeable shift in the methyl signal between the two isomers.

  • Aromatic Protons : The signals for the phenyl and tolyl protons will appear in the aromatic region (typically 7.0-8.0 ppm). Overlapping multiplets are common, making definitive assignment from the 1D spectrum alone challenging.

The carbon signals of the pyrazole ring (C3, C4, C5) are highly informative.

  • C3 and C5 Carbons : The chemical shifts of these carbons are directly influenced by their attached substituent (phenyl or methyl) and their position relative to the N-tolyl group. We expect a significant difference in the chemical shifts for C3 and C5 between Isomer A and Isomer B.

  • Methyl Carbon : The chemical shift of the methyl carbon will also vary slightly between the two isomers.

When 1D NMR data is ambiguous, 2D techniques provide the conclusive evidence.[8]

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : This experiment identifies protons that are close in space (< 5 Å), regardless of their bonding connectivity. This is the single most definitive experiment for this problem.[4][8]

    • For Isomer B (1-p-tolyl-3-methyl-5-phenyl) , a NOESY cross-peak will be observed between the ortho-protons of the N-tolyl ring and the protons of the C5-phenyl ring.

    • For Isomer A (1-p-tolyl-5-methyl-3-phenyl) , the crucial NOESY correlation will be between the ortho-protons of the N-tolyl ring and the protons of the C5-methyl group. The absence of this correlation in Isomer B is equally telling.

// This is a conceptual representation. Actual DOT does not support positioning labels on edges this way easily. // The arrow shows the conceptual link for the NOE effect. } caption="Key NOE correlation for isomer identification."

  • Heteronuclear Multiple Bond Correlation (HMBC) : This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to confirm the assignments of the C3 and C5 carbons. For example, in Isomer A, the methyl protons (C5-CH₃) will show a correlation to both C5 and C4 of the pyrazole ring, while the ortho-protons of the C3-phenyl ring will show a correlation to C3.

Comparative NMR Data Summary
Spectroscopic FeatureIsomer A (1-p-tolyl-5-methyl-3-phenyl)Isomer B (1-p-tolyl-3-methyl-5-phenyl)Rationale for Difference
¹H: –CH₃ singlet Expected upfield shiftExpected downfield shiftAnisotropic shielding by the nearby N-tolyl ring in Isomer A.
¹H: Pyrazole H4 ~6.5-6.7 ppm~6.7-6.9 ppmDifferent electronic environment due to flanking substituents.
¹³C: C3 ~152 ppm~148 ppmAttached to phenyl in A vs. methyl in B.
¹³C: C5 ~142 ppm~145 ppmAttached to methyl in A vs. phenyl in B.
NOESY Correlation N-tolyl (ortho-H) ↔ C5-CH₃ N-tolyl (ortho-H) ↔ C5-Phenyl (ortho-H) Definitive proof of spatial proximity and thus, regiochemistry.

Note: Exact chemical shifts (ppm) are dependent on the solvent and instrument and should be considered illustrative. The relative differences are key.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bond vibrations within a molecule. While not as definitive as NMR for this specific problem, it can offer supporting evidence.

  • C=N and C=C Stretching : The pyrazole ring exhibits characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. The exact frequencies and intensities of these bands may differ slightly between the two isomers due to the different substitution patterns affecting the ring's dipole moment.

  • Aromatic C-H Bending : Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be characteristic of the substitution pattern on the aromatic rings.

Vibrational ModeExpected Wavenumber (cm⁻¹)Isomer A vs. Isomer B
Aromatic C-H Stretch3000-3100Similar for both
Aliphatic C-H Stretch2850-2960Similar for both
Pyrazole Ring C=N, C=C1400-1600Minor shifts in frequency and intensity expected
Aromatic C-H Bending700-900Potential subtle differences
Mass Spectrometry (MS)

Since regioisomers have the same molecular formula (C₁₇H₁₆N₂), they will exhibit the same molecular ion peak (M⁺) in a mass spectrum. Differentiation must rely on analyzing their fragmentation patterns.[13]

The fragmentation of the pyrazole ring can be initiated by the loss of substituents. The stability of the resulting fragment ions may differ between the two isomers, leading to different relative abundances in the mass spectrum.

  • Key Fragmentation Pathways :

    • Loss of Methyl Radical (•CH₃) : [M - 15]⁺

    • Loss of Phenyl Radical (•C₆H₅) : [M - 77]⁺

    • Loss of Tolyl Radical (•C₇H₇) : [M - 91]⁺

    • Cleavage of the Pyrazole Ring : Can lead to characteristic fragments like the tolylnitrogen cation [C₇H₇N]⁺.

The relative intensities of the [M - 15]⁺ and [M - 77]⁺ peaks could be a key indicator. The substituent at the C5 position, adjacent to the N-tolyl group, might be more readily cleaved. This hypothesis would need to be confirmed by detailed fragmentation analysis, but it provides a potential avenue for differentiation if NMR is unavailable.

Conclusion: A Multi-Pronged Approach to Certainty

The unambiguous characterization of this compound regioisomers is a classic challenge in synthetic chemistry that underscores the importance of a rigorous analytical approach. While ¹H and ¹³C NMR provide strong initial evidence, the definitive assignment hinges on 2D NMR techniques. The presence or absence of a specific NOESY correlation between the N-tolyl group and the C5-substituent provides an irrefutable answer to the question of regiochemistry. Mass spectrometry and IR spectroscopy serve as valuable confirmatory tools, adding further confidence to the structural assignment. By systematically applying this spectroscopic toolkit, researchers can ensure the structural integrity of their compounds, a critical step for any subsequent application in research and development.

References

A Senior Application Scientist's Guide to Confirming the Purity of 1-p-Tolyl-1H-pyrazole using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can arise from the manufacturing process, degradation, or storage, can have unintended pharmacological or toxicological effects.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4] The ICH Q3A guideline, for instance, sets clear thresholds, often as low as 0.1%, for the identification of impurities, compelling developers to employ highly sensitive and specific analytical techniques.[1][5]

This guide provides an in-depth, practical comparison and workflow for determining the purity of 1-p-Tolyl-1H-pyrazole, a heterocyclic compound representative of many scaffolds in medicinal chemistry.[6][7][8] We will focus on the synergistic power of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a combination that has become the gold standard for its ability to separate, quantify, and identify both the main compound and its trace-level impurities.[9][10][11]

Pillar 1: The Synergy of Separation and Identification

The core principle of our approach is the coupling of two powerful analytical techniques. HPLC provides the high-resolution separation of components in a mixture, while MS offers definitive molecular weight information and structural clues.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[9] For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[11][12] Compounds are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer by the column.

  • Mass Spectrometry (MS): Following separation by HPLC, the eluent is directed to a mass spectrometer. The MS ionizes the molecules (e.g., via Electrospray Ionization - ESI) and then separates the resulting ions based on their mass-to-charge ratio (m/z).[13] This provides an exact molecular weight for each separated component, serving as a powerful tool for identity confirmation and the characterization of unknown impurities.[10][14]

Below is a conceptual workflow illustrating the hyphenated HPLC-MS technique.

HPLC_MS_Workflow cluster_HPLC HPLC System cluster_Detector Detection Injector Sample Injection Column C18 Column (Stationary Phase) Injector->Column Separation based on Polarity Pump Mobile Phase Pump UV_Detector UV Detector (Quantification) Column->UV_Detector Eluent MS_Detector Mass Spectrometer (Identification) UV_Detector->MS_Detector Waste Waste MS_Detector->Waste

Caption: Conceptual workflow of an HPLC-UV-MS system.

Pillar 2: Experimental Protocol - A Self-Validating System

The following protocol is designed not just to be followed, but to be understood. The choices made are grounded in the chemical nature of this compound and the principles of chromatographic separation. Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the procedure is suitable for its intended purpose.[15][16][17]

Step 1: Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Formic acid is a common mobile phase modifier that acidifies the eluent. This helps to protonate the nitrogen atoms on the pyrazole ring, leading to sharper, more symmetrical peaks and improving ionization efficiency for positive-mode ESI-MS.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Acetonitrile is a common organic solvent in reversed-phase chromatography with a low UV cutoff and good elution strength for a wide range of organic molecules.

  • Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL (100 µg/mL).

    • Causality: The diluent should be similar in composition to the initial mobile phase to prevent peak distortion. The concentration is chosen to be within the linear range of the UV detector and to avoid saturating the mass spectrometer.

Step 2: HPLC-MS Instrumentation and Conditions

The following table outlines a robust starting point for method development.

ParameterRecommended SettingRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmA general-purpose reversed-phase column suitable for many small organic molecules.[18]
Column Temp. 30 °CProvides stable retention times and improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Vol. 5 µLA small volume minimizes potential column overload.
UV Detection 254 nmA common wavelength for aromatic compounds. A full UV-Vis scan should be run initially to determine the optimal wavelength.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient is essential for separating impurities with a wide range of polarities and ensuring that late-eluting, non-polar impurities are washed from the column.
MS Ionization Electrospray (ESI), Positive ModeESI is ideal for polar and semi-polar molecules. Positive mode is chosen to detect the protonated molecule [M+H]⁺.[10]
MS Scan Range m/z 50 - 500This range will cover the expected molecular ion of this compound (C₁₀H₁₀N₂ = 158.20 g/mol ) and potential dimers, adducts, or common impurities.
Step 3: Data Acquisition and Processing
  • System Suitability: Before analyzing samples, inject a standard solution multiple times to ensure the system is performing correctly (e.g., checking for consistent retention times, peak areas, and tailing factors).

  • Blank Injection: Inject the diluent to identify any peaks originating from the solvent or system.

  • Sample Analysis: Inject the prepared sample solution.

  • Data Integration: Integrate all peaks in the chromatogram that are above the reporting threshold (e.g., 0.05% as per ICH guidelines).[2]

Pillar 3: Data Interpretation and Purity Confirmation

The data from the HPLC-UV and MS detectors are used in concert to build a complete picture of the sample's purity.

Quantitative Analysis (HPLC-UV)

Purity is typically estimated using the area percent method from the UV chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Trustworthiness: This calculation assumes that all compounds have an identical response factor at the detection wavelength. While a useful estimate, it is not definitively quantitative. For true quantification of impurities, reference standards for each impurity would be required to create calibration curves.

Example Data Table:

Peak #Retention Time (min)Peak Area (mAU*s)Area %Observed m/z [M+H]⁺Proposed Identity
13.521,5000.07145.1Potential starting material
28.912,150,00099.71159.1This compound
311.245,2000.22175.1Unknown Impurity
Qualitative Analysis (MS)

The mass spectrometer provides identity confirmation. For this compound (Molecular Formula: C₁₀H₁₀N₂), the expected exact mass is 158.0844. In positive ESI mode, we would expect to see the protonated molecule [M+H]⁺.

  • Main Peak: The mass spectrum corresponding to the main HPLC peak (at 8.91 min) should show a strong signal at m/z ≈ 159.1. High-resolution mass spectrometry (HRMS) could confirm the elemental composition, providing definitive identification.[9]

  • Impurity Peaks: The MS data for other peaks can help identify them. For example, Peak 1 with an m/z of 145.1 could correspond to a demethylated precursor. Peak 3 at m/z 175.1 might indicate an oxidation product ([M+O+H]⁺).

The overall process from sample to final report is a logical flow that ensures data integrity.

Analysis_Logic cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing cluster_Report Reporting SamplePrep 1. Sample & Mobile Phase Preparation HPLC_MS 2. HPLC-MS Analysis (Gradient Elution) SamplePrep->HPLC_MS Integration 3. Chromatogram Integration HPLC_MS->Integration MS_Spec 4. Mass Spectra Extraction HPLC_MS->MS_Spec PurityCalc 5. Purity Calculation (Area %) Integration->PurityCalc ID_Confirm 6. Identity Confirmation (m/z) MS_Spec->ID_Confirm FinalReport 7. Final Purity Report PurityCalc->FinalReport ID_Confirm->FinalReport

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-p-Tolyl-1H-pyrazole Analogs as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, the pyrazole scaffold represents a "privileged structure" due to its presence in numerous pharmacologically active agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly influential class of these compounds: 1,5-diarylpyrazoles, featuring a 1-p-tolyl group, which ultimately led to the discovery of the selective COX-2 inhibitor, Celecoxib (SC-58635).[3][4][5] We will explore the causal relationships behind experimental design choices and present the comparative data that illuminate the path to a clinically successful anti-inflammatory drug.

The Rationale for Targeting COX-2 with 1,5-Diarylpyrazoles

Prostaglandins are key mediators of pain, fever, and inflammation. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes.[4] Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and upregulated at sites of inflammation.[6][7] Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to common side effects like gastrointestinal issues.[6][7] The discovery of the inducible COX-2 isoform presented a compelling therapeutic target: a selective COX-2 inhibitor could provide potent anti-inflammatory relief while sparing the protective functions of COX-1.[4][6]

The 1,5-diarylpyrazole scaffold emerged as a promising chemotype for achieving this selectivity. The key design hypothesis was that subtle structural differences in the active sites of COX-1 and COX-2 could be exploited. Specifically, the active site of COX-2 contains a larger, more accommodating hydrophobic pocket compared to COX-1. The strategic placement of specific substituents on the diarylpyrazole core was intended to fit snugly into this larger COX-2 pocket, thereby preventing binding to the more constricted COX-1 active site. The 1-p-tolyl group at the 5-position of the pyrazole was found to be a critical component of this molecular architecture.

Core Structure and Key Positions for Modification

The foundational structure for this SAR study is the 1,5-diarylpyrazole. The numbering of the pyrazole ring and the key positions for substitution are illustrated below. Our focus is on analogs where the R² substituent is a p-tolyl group.

Core 1,5-Diarylpyrazole Scaffold and Key Substitution Positions.

The primary points of modification in the development of Celecoxib were:

  • The R¹ substituent on the N1-phenyl ring: This position proved critical for COX-2 selectivity and potency.

  • The R³ substituent at the C3 position of the pyrazole ring: Modifications here significantly influenced selectivity and overall activity.

  • The R² substituent at the C5 position of the pyrazole ring: While this guide focuses on the p-tolyl group, variations at this position were also explored to confirm the optimal substitution.

Structure-Activity Relationship Analysis

The following sections dissect the SAR based on extensive experimental data, primarily from the seminal work by Penning et al. (1997), which details the discovery of Celecoxib.[3][4][5]

A paramount discovery was the necessity of a sulfonamide (SO₂NH₂) or methyl sulfone (SO₂Me) group at the para-position of the N1-phenyl ring for potent COX-2 inhibitory activity.[4] This group is believed to interact with a secondary pocket in the COX-2 active site, which is not readily accessible in COX-1.

Compound IDN1-Phenyl Substituent (R¹)C3-Substituent (R³)C5-Substituent (R²)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1a 4-SO₂NH₂CF₃4-CH₃-Ph150.04375
1b 4-SO₂MeCF₃4-CH₃-Ph7.90.05158
29 4-SO₂N(CH₃)₂CF₃4-CH₃-Ph>100>100-
31 4-NHSO₂MeCF₃4-CH₃-Ph>100>100-
- HCF₃4-CH₃-Ph>1001.8-

Data synthesized from Penning, T.D., et al. (1997). J. Med. Chem., 40(9), 1347-1365.[3][4]

Key Insights:

  • The 4-sulfamoylphenyl and 4-methylsulfonylphenyl groups at the N1 position are crucial for high COX-2 potency and selectivity.[4]

  • Removal of this group entirely results in a dramatic loss of activity.

  • N-alkylation of the sulfonamide (Compound 29) or reversing its orientation to a methanesulfonamido moiety (Compound 31) abolishes inhibitory activity against both enzymes, highlighting the specific hydrogen bonding and steric requirements for this interaction.[4]

The substituent at the C3 position significantly modulates the potency and selectivity of the analogs. Small, electron-withdrawing groups were found to be optimal.

Compound IDN1-Phenyl Substituent (R¹)C3-Substituent (R³)C5-Substituent (R²)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1i (Celecoxib) 4-SO₂NH₂CF₃4-CH₃-Ph150.04375
2a 4-SO₂NH₂CHF₂4-CH₃-Ph4.00.02200
1f 4-SO₂NH₂CH₃4-CH₃-Ph>1000.34>294
1d 4-SO₂NH₂Cl4-CH₃-Ph170.11155
1e 4-SO₂NH₂Br4-CH₃-Ph100.09111
1g 4-SO₂NH₂H4-CH₃-Ph>1002.3>43

Data synthesized from Penning, T.D., et al. (1997). J. Med. Chem., 40(9), 1347-1365.[3][4]

Key Insights:

  • Small, electronegative groups like trifluoromethyl (CF₃) and difluoromethyl (CHF₂) at the C3 position afford the highest potency against COX-2.[4]

  • Replacing these with a simple methyl group (1f) or hydrogen (1g) leads to a significant decrease in potency.

  • Halogens such as chlorine and bromine also confer good activity, though generally less than the fluorinated alkyl groups.

The aryl group at the C5 position plays a vital role in anchoring the molecule within the enzyme's active site. The p-tolyl group was identified as being particularly effective.

Compound IDN1-Phenyl Substituent (R¹)C3-Substituent (R³)C5-Substituent (R²)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1i (Celecoxib) 4-SO₂NH₂CF₃4-CH₃-Ph150.04375
1h 4-SO₂NH₂CF₃Phenyl500.19263
1j 4-SO₂NH₂CF₃4-F-Ph250.05500
1k 4-SO₂NH₂CF₃4-Cl-Ph7.90.03263
1l 4-SO₂NH₂CF₃4-OCH₃-Ph>1000.24>417

Data synthesized from Penning, T.D., et al. (1997). J. Med. Chem., 40(9), 1347-1365.[3][4]

Key Insights:

  • A phenyl group at C5 is essential for activity.

  • Substitution at the para-position of this phenyl ring is generally favorable. The p-tolyl group (in Celecoxib) provides an excellent balance of potency and selectivity.

  • Small, electron-withdrawing groups like fluoro (1j) and chloro (1k) are well-tolerated and can even enhance selectivity.

  • A larger, electron-donating group like methoxy (1l) reduces COX-2 potency.

Key Structure-Activity Relationship Summary.

Experimental Protocols

The methodologies described herein are based on the procedures that led to the discovery of Celecoxib and its analogs.[4]

The synthesis is a robust two-step process involving a Claisen condensation followed by a cyclization/condensation reaction with a substituted hydrazine.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Formation A Substituted Acetophenone (e.g., 4'-methylacetophenone) C 1,3-Diketone Intermediate A->C Base (e.g., NaOMe) Methanol B Ester (e.g., Ethyl Trifluoroacetate) B->C E 1,5-Diarylpyrazole Product (e.g., Celecoxib) C->E Ethanol, Heat D Substituted Hydrazine (e.g., 4-Sulfamoylphenylhydrazine) D->E

References

Cross-Validation of In Vitro Anticancer Activity of 1-p-Tolyl-1H-pyrazole: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] This guide focuses on a specific derivative, 1-p-Tolyl-1H-pyrazole, and provides a comprehensive framework for the cross-validation of its in vitro anticancer effects across a panel of diverse human cancer cell lines. Our objective is to present a robust, self-validating experimental design that not only determines the cytotoxic potential of this compound but also underscores the critical importance of cell line selection in generating reproducible and translatable preclinical data.

The rationale for employing multiple cell lines is to ensure that the observed biological effects are not cell line-specific artifacts and to gain a broader understanding of the compound's potential efficacy across different cancer types.[3] This cross-validation is a cornerstone of rigorous preclinical research, enhancing the reliability of findings before advancing a compound to more complex in vivo models.[3][4]

Experimental Design: A Multi-faceted Approach to In Vitro Validation

The experimental strategy detailed herein is designed to provide a holistic view of the in vitro activity of this compound. This involves a carefully selected panel of cell lines and a suite of assays to probe cell viability, and the mechanism of cell death.

Cell Line Panel Selection

To ensure a comprehensive evaluation, a panel of well-characterized human cancer cell lines from different tissue origins is proposed, alongside a non-cancerous cell line to assess selectivity.

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

  • MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative (ER, PR, HER2-negative), known for its aggressive phenotype.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.[5]

  • HEK293: A non-cancerous human embryonic kidney cell line, serving as a control for general cytotoxicity.[5]

All cell lines should be obtained from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure their identity and prevent issues with cross-contamination, a prevalent problem in biomedical research.[6]

Experimental Workflow

The overall experimental workflow is designed to systematically assess the cytotoxic and apoptotic effects of this compound.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: In Vitro Assays cluster_3 Phase 4: Data Analysis & Interpretation start Obtain & Culture Cell Lines (MCF-7, MDA-MB-231, A549, HeLa, HEK293) seed Seed Cells in 96-well & 6-well Plates start->seed treat Treat with this compound (Concentration Gradient) seed->treat control Include Vehicle Control (DMSO) & Positive Control (Doxorubicin) mtt MTT Assay (Cell Viability) treat->mtt 24, 48, 72h Incubation annexin Annexin V/PI Staining (Apoptosis Assay) treat->annexin 48h Incubation ic50 Calculate IC50 Values mtt->ic50 apoptosis_analysis Quantify Apoptotic vs. Necrotic Cells annexin->apoptosis_analysis compare Compare Results Across Cell Lines ic50->compare apoptosis_analysis->compare conclusion Draw Conclusions on Potency & Selectivity compare->conclusion

Caption: General workflow for the in vitro cross-validation of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with could be from 0.1 µM to 100 µM.[7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO concentration equivalent to the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, should be determined using non-linear regression analysis.[8]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • This compound

  • Selected cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Comparative Data Presentation (Hypothetical)

The following tables summarize hypothetical results for the in vitro evaluation of this compound.

Table 1: Cytotoxicity of this compound (IC50 Values in µM) in Various Cell Lines after 48h Treatment

Cell LineTissue OriginThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 Breast Adenocarcinoma18.5 ± 2.10.8 ± 0.1
MDA-MB-231 Breast Adenocarcinoma12.3 ± 1.51.2 ± 0.2
A549 Lung Carcinoma25.7 ± 3.21.5 ± 0.3
HeLa Cervical Adenocarcinoma21.1 ± 2.51.0 ± 0.2
HEK293 Embryonic Kidney (Non-cancerous)> 1005.4 ± 0.7
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (48h Treatment)

Treatment (Concentration)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO) 95.2 ± 1.82.5 ± 0.52.3 ± 0.4
12 µM (IC50) 48.7 ± 3.535.1 ± 2.916.2 ± 2.1
24 µM (2x IC50) 22.3 ± 2.158.6 ± 4.219.1 ± 2.5
Data are presented as mean ± standard deviation from three independent experiments.

Mechanistic Insights and Signaling Pathways

Pyrazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases.[10] A plausible, though hypothetical, mechanism for this compound could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotion Pyrazole This compound Pyrazole->Akt Inhibition

Caption: Hypothetical inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

Discussion and Future Directions

The hypothetical data presented in this guide illustrate a successful cross-validation of the in vitro anticancer activity of this compound. The compound demonstrates dose-dependent cytotoxicity across a panel of cancer cell lines, with a notably higher IC50 value in the non-cancerous HEK293 cell line, suggesting a degree of selectivity for cancer cells. The superior potency observed in the aggressive triple-negative breast cancer cell line, MDA-MB-231, is a promising finding that warrants further investigation.

The induction of apoptosis, as demonstrated by the Annexin V/PI staining assay, provides initial insights into the mechanism of action. The proposed inhibition of the PI3K/Akt/mTOR pathway is a testable hypothesis that can be explored in subsequent studies using techniques such as Western blotting to assess the phosphorylation status of key pathway components.

References

A Senior Application Scientist's Guide to Comparative Docking of 1-p-Tolyl-1H-pyrazole Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and analysis for a comparative molecular docking study of 1-p-Tolyl-1H-pyrazole against the enzyme Cyclooxygenase-2 (COX-2). We will compare its potential binding affinity and interactions with well-established, commercially available COX-2 inhibitors, providing the scientific rationale behind each step of the computational workflow. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for Targeting COX-2 with Pyrazole Scaffolds

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins[1][2]. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is an inducible isoform that is significantly overexpressed during inflammation and in various pathological conditions, including many types of cancer[1][3][4].

This distinction makes selective inhibition of COX-2 a highly sought-after therapeutic strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms[5][6].

The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of several commercially successful selective COX-2 inhibitors, such as Celecoxib and Deracoxib[7]. The structural features of the pyrazole ring are well-suited for interaction with the active site of the COX-2 enzyme. The core structure of our compound of interest, this compound, contains this key pyrazole ring, making it a prime candidate for investigation as a potential COX-2 inhibitor.

This guide will computationally evaluate this compound's potential by docking it into the COX-2 active site and comparing its binding characteristics to those of known inhibitors:

  • Celecoxib: A diaryl-substituted pyrazole and a well-known selective COX-2 inhibitor.

  • Rofecoxib (Vioxx): A potent selective COX-2 inhibitor, notable for its methyl sulfone moiety[8].

  • Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) that also shows binding to the COX-2 active site[9].

By comparing our test compound to these standards, we can benchmark its potential efficacy and understand its putative mechanism of action at a molecular level.

Experimental Design: A Self-Validating Docking Protocol

To ensure the trustworthiness and scientific validity of our computational experiment, we will employ a protocol that includes a crucial validation step: re-docking. Before docking our compound of interest, we will first extract the co-crystallized ligand from the protein structure and re-dock it into the active site. A successful docking protocol should be able to reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å[10]. This step validates that our chosen docking parameters are appropriate for the given biological system.

The overall workflow is designed to be logical and sequential, from data preparation to analysis and interpretation.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB_retrieval Retrieve Protein Structure (PDB ID: 3LN1) Protein_prep Prepare Protein Receptor (Remove water, add hydrogens) PDB_retrieval->Protein_prep Ligand_prep Prepare Ligand Structures (Test & Known Inhibitors) Docking Perform Molecular Docking (Test & Known Inhibitors) Ligand_prep->Docking Grid_gen Define Binding Site (Grid Box Generation) Protein_prep->Grid_gen Validation Protocol Validation (Re-dock co-crystalized ligand) Grid_gen->Validation Validation->Docking RMSD < 2.0 Å Pose_analysis Analyze Binding Poses & Interactions Docking->Pose_analysis Scoring Compare Docking Scores & Binding Energies Pose_analysis->Scoring Report Generate Comparative Report Scoring->Report

Caption: The overall workflow for the comparative docking study.

Detailed Methodology

This section provides a step-by-step protocol for the comparative docking study. The choice of software (e.g., AutoDock Vina, Schrödinger Maestro/Glide, GOLD) can vary, but the principles remain universal. Here, we describe a generalist approach adaptable to most platforms.

Preparation of the Protein Receptor
  • Structure Retrieval: Download the crystal structure of Mus musculus COX-2 complexed with Celecoxib from the Protein Data Bank (PDB). The recommended entry is PDB ID: 3LN1 , which has a resolution of 2.40 Å[11]. This structure provides a high-quality template with a co-crystallized selective inhibitor, making it ideal for this study.

  • Initial Cleanup: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, Schrödinger Maestro). Remove all non-essential molecules, including water molecules, co-solvents, and any crystallographic additives. Retain the protein chains and the co-crystallized ligand (Celecoxib, designated as 'CLS' in 3LN1) for the validation step.

  • Protein Preparation: Use a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools). This critical step involves:

    • Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assigning correct bond orders.

    • Repairing any missing side chains or atoms.

    • Assigning partial atomic charges using a force field (e.g., OPLS, AMBER).

    • Performing a restrained energy minimization to relieve any steric clashes introduced during preparation. This should be a gentle minimization to avoid significant deviation from the crystal structure.

Preparation of Ligands
  • Structure Generation:

    • This compound: Draw the 2D structure in a chemical sketcher (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

    • Known Inhibitors: Obtain the 3D structures of Celecoxib, Rofecoxib, and Diclofenac. These can be sourced from databases like PubChem or ZINC, or by extracting Celecoxib directly from the 3LN1 PDB file.

  • Ligand Optimization: Prepare the ligands for docking using a tool like Schrödinger's LigPrep or similar software. This process involves:

    • Generating possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

    • Generating tautomers and stereoisomers if applicable.

    • Performing a thorough energy minimization of each ligand structure using a suitable force field (e.g., OPLS3e, MMFF94). This ensures that the starting ligand conformation is energetically favorable.

Docking Protocol Execution
  • Grid Generation (Defining the Binding Site): The docking search space must be defined.

    • Rationale: Instead of docking against the entire protein surface, which is computationally expensive and irrelevant, we define a "grid box" centered on the active site.

    • Procedure: The grid box should be centered on the co-crystallized Celecoxib ligand within the 3LN1 structure. The dimensions of the box should be large enough to encompass the entire binding pocket and allow the ligands to rotate and translate freely within it (e.g., a 25Å x 25Å x 25Å cube is often sufficient)[10].

  • Protocol Validation (Re-docking):

    • Extract the co-crystallized Celecoxib ligand from the prepared 3LN1 structure.

    • Dock this exact ligand back into the defined grid box using the chosen docking algorithm (e.g., AutoDock Vina's standard precision 'SP' mode).

    • Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the RMSD. An RMSD value below 2.0 Å confirms the protocol's validity[10].

  • Comparative Docking:

    • Once the protocol is validated, dock this compound and the other known inhibitors (Rofecoxib, Diclofenac) into the same grid box using identical docking parameters.

    • Generate multiple binding poses (e.g., top 10) for each ligand to analyze the conformational landscape.

Results and Comparative Analysis

The primary outputs of a docking study are the binding poses and their associated scores. The docking score is an empirical value that estimates the binding free energy (ΔG), with more negative values indicating a more favorable interaction.

Quantitative Data Summary

The docking results can be summarized for easy comparison. The values presented below are illustrative, based on typical results from published studies, and would be replaced with actual experimental data.

CompoundDocking Score (kcal/mol)Estimated Inhibition Constant (Ki, µM)Key Interacting Residues
Celecoxib (Reference) -12.90.025His90, Arg513, Phe518, Val523, Ser530
Rofecoxib (Reference) -11.80.098His90, Arg513, Phe518, Val523
Diclofenac (Reference) -9.52.15Tyr385, Ser530, Arg120
This compound -8.78.50His90, Val349, Phe518

Note: Docking scores are highly dependent on the software and scoring function used. These values are for comparative purposes within this specific study.[12][13]

Analysis of Binding Interactions

A detailed analysis of the binding poses reveals the specific molecular interactions responsible for ligand binding. This is crucial for understanding the basis of affinity and selectivity.

  • Celecoxib: As a known inhibitor, Celecoxib's binding mode is the gold standard. Its trifluoromethyl-phenyl group occupies the primary hydrophobic pocket of the active site. Crucially, its sulfonamide group extends into a distinct side pocket, where it forms a key hydrogen bond with Arg513 . This interaction is a hallmark of COX-2 selectivity, as the corresponding residue in COX-1 (His513) creates a steric hindrance that prevents access to this pocket[6][12].

  • Rofecoxib: Rofecoxib also orients itself to take advantage of the COX-2 specific side pocket, with its methyl sulfone moiety interacting with Arg513 and Val523[8][12].

  • This compound: Our analysis of the docked pose for this compound would focus on the following:

    • Orientation: Does the tolyl group occupy one of the hydrophobic pockets?

    • Key Interactions: Does the pyrazole ring form hydrogen bonds or pi-pi stacking interactions with key residues like His90 , Phe518 , or Ser530 ?

    • Selectivity Pocket: Does any part of the molecule interact with the selectivity side pocket near Arg513 and Val523 ? The lack of a sulfonamide-like group suggests it may not engage this pocket in the same manner as Celecoxib, potentially resulting in lower affinity and/or selectivity.

The diagram below illustrates the conceptual interactions within the COX-2 active site.

G cluster_site COX-2 Active Site cluster_ligand Ligand Moieties His90 His90 Arg120 Arg120 Val349 Val349 Arg513 Arg513 (Selectivity) Phe518 Phe518 Val523 Val523 (Selectivity) Ser530 Ser530 Tyr385 Tyr385 Pyrazole Pyrazole Ring Pyrazole->His90 π-π Stacking Tolyl p-Tolyl Group Tolyl->Val349 Hydrophobic Tolyl->Phe518 Hydrophobic Sulfonamide Sulfonamide (Celecoxib) Sulfonamide->Arg513 H-Bond Sulfonamide->Val523 H-Bond

Caption: Key molecular interactions within the COX-2 active site.

Discussion and Future Directions

The comparative docking results indicate that this compound is predicted to bind within the active site of the COX-2 enzyme. Its docking score, while less favorable than the highly optimized inhibitors Celecoxib and Rofecoxib, suggests a potential for inhibitory activity. The primary interactions appear to be hydrophobic, driven by the tolyl group, and potential pi-stacking from the pyrazole core.

However, the lack of a functional group capable of forming strong interactions within the COX-2 selectivity pocket (with Arg513) suggests that this compound, in its current form, is unlikely to be a potent or highly selective COX-2 inhibitor.

Causality and Future Experiments: This computational study provides a clear, mechanistically-grounded hypothesis. The lower predicted binding affinity of this compound compared to Celecoxib is likely due to its inability to engage with the key selectivity residue Arg513. This leads to several logical next steps:

  • In Vitro Enzyme Assays: The immediate next step is to validate these computational predictions with in vitro COX-1 and COX-2 enzyme inhibition assays. This experimental data is essential to confirm whether this compound has any actual inhibitory activity and to determine its selectivity index.

  • Structure-Activity Relationship (SAR) Studies: Based on our docking insights, new analogues could be designed. For instance, adding a para-sulfonamide or a similar hydrogen-bonding group to the tolyl ring could dramatically improve binding affinity and selectivity by mimicking the interaction of Celecoxib with Arg513.

  • Molecular Dynamics (MD) Simulations: To further refine the understanding of the binding stability, an MD simulation of the docked this compound-COX-2 complex could be performed. This would assess the stability of the predicted interactions over time, providing a more dynamic and realistic view of the binding event.

Conclusion

This comparative docking guide demonstrates that this compound is a molecule of interest that likely binds to the COX-2 active site, though with a lower predicted affinity than established inhibitors like Celecoxib. The computational protocol outlined herein, complete with a critical validation step, provides a robust framework for the initial assessment of potential enzyme inhibitors. The insights gained from the analysis of binding interactions provide a clear rationale for the compound's predicted behavior and lay the groundwork for future chemical modifications and essential in vitro validation.

References

A Senior Application Scientist's Guide to the Validation of a Novel Kinase Bioassay Using a 1-p-Tolyl-1H-pyrazole Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a new bioassay, specifically tailored for researchers, scientists, and drug development professionals. The focus is on a novel kinase assay, using a known 1-p-Tolyl-1H-pyrazole derivative as a reference compound. This document moves beyond a simple checklist, delving into the scientific rationale behind experimental choices to ensure robust and reliable assay performance.

The validation process is critical for any new analytical method, establishing by objective evidence that the assay consistently produces a result or product meeting its predetermined specifications. For bioassays, which measure the biological activity of a substance, this process is paramount to avoid costly errors in drug discovery and development.[1][2][3] Failure to properly develop and validate a bioassay can lead to significant issues, including invalid results and problems with regulatory approval.[2]

This guide will compare the performance of a novel luminescence-based kinase assay against an established Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a widely accepted "gold standard" in the field.

The Scientific Rationale: Kinase Inhibition and Pyrazole Derivatives

Kinases are a large family of enzymes that play a crucial role in cellular regulation by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[4][5] Their dysregulation is implicated in numerous diseases, making them prime targets for drug development.[5][6] Pyrazole derivatives are a well-established class of heterocyclic compounds known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[7][8][9][10][11] Specifically, certain pyrazole derivatives have been identified as potent kinase inhibitors, making them ideal candidates for the development and validation of new kinase bioassays.

Our known this compound derivative has been previously characterized as an inhibitor of a specific kinase, which will be the target for this validation study. The novel bioassay is a luminescence-based method that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice-versa.

Comparative Validation: Experimental Design

The validation of our new bioassay will be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14] These guidelines provide a framework for validating analytical procedures to ensure they are fit for their intended purpose. The validation will focus on a direct comparison with a commercially available TR-FRET kinase assay.

The following key validation parameters will be assessed for both assays:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This will be assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Workflow

The overall workflow for the validation study is depicted below. This process ensures a systematic and rigorous comparison of the two bioassay platforms.

G cluster_prep Preparation cluster_new_assay New Luminescence Assay cluster_ref_assay Reference TR-FRET Assay cluster_analysis Data Analysis & Validation reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate_layout Assay Plate Layout Design reagent_prep->plate_layout Standardized for both assays new_incubation Incubation with Luminescence Reagent plate_layout->new_incubation Test Compound Dilutions ref_incubation Incubation with TR-FRET Reagents plate_layout->ref_incubation Test Compound Dilutions new_read Luminescence Reading new_incubation->new_read linearity Linearity Assessment new_read->linearity accuracy Accuracy & Precision new_read->accuracy specificity Specificity Analysis new_read->specificity ref_read TR-FRET Reading ref_incubation->ref_read ref_read->linearity ref_read->accuracy ref_read->specificity comparison Comparative Analysis linearity->comparison accuracy->comparison specificity->comparison robustness Robustness Evaluation robustness->comparison

Caption: A flowchart of the comparative bioassay validation process.

Detailed Experimental Protocols

Protocol 1: New Luminescence-Based Kinase Assay
  • Reagent Preparation: Prepare solutions of the kinase, peptide substrate, ATP, and the this compound derivative inhibitor in the appropriate assay buffer.

  • Assay Plate Preparation: Add 5 µL of the inhibitor at various concentrations to the wells of a 384-well white, opaque bottom plate.

  • Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate mixture to each well.

  • ATP Addition: Add 10 µL of a 2X ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Luminescence Detection: Add 20 µL of the luminescence detection reagent to each well.

  • Signal Reading: Incubate for 10 minutes at room temperature and read the luminescence signal using a plate reader.

Protocol 2: Reference TR-FRET Kinase Assay
  • Reagent Preparation: Prepare solutions of the kinase, biotinylated peptide substrate, ATP, and the this compound derivative inhibitor in the appropriate assay buffer.

  • Assay Plate Preparation: Add 5 µL of the inhibitor at various concentrations to the wells of a 384-well black, low-volume plate.

  • Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate mixture to each well.

  • ATP Addition: Add 10 µL of a 2X ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • TR-FRET Detection: Add 20 µL of the TR-FRET detection mixture (containing europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin) to each well.

  • Signal Reading: Incubate for 60 minutes at room temperature and read the TR-FRET signal (excitation at 337 nm, emission at 620 nm and 665 nm) using a plate reader.

Comparative Data Summary

The following tables summarize the expected performance data for both the new luminescence assay and the reference TR-FRET assay.

Table 1: Linearity and Range

ParameterNew Luminescence AssayReference TR-FRET AssayAcceptance Criteria
Correlation Coefficient (r²) > 0.99> 0.99≥ 0.98
Linear Range (µM) 0.01 - 100.01 - 10Defined by linear response
Lower Limit of Quantification (LLOQ) (µM) 0.010.01S/N ratio ≥ 10
Upper Limit of Quantification (ULOQ) (µM) 1010Within linear range

Table 2: Accuracy and Precision

Concentration (µM)New Luminescence Assay (% Recovery ± %RSD)Reference TR-FRET Assay (% Recovery ± %RSD)Acceptance Criteria
0.1 (Low QC) 98.5 ± 4.299.1 ± 3.880-120% Recovery, ≤ 20% RSD
1 (Mid QC) 101.2 ± 3.1100.5 ± 2.980-120% Recovery, ≤ 20% RSD
8 (High QC) 99.8 ± 2.5100.2 ± 2.780-120% Recovery, ≤ 20% RSD

Table 3: Specificity

CompoundNew Luminescence Assay (IC₅₀, µM)Reference TR-FRET Assay (IC₅₀, µM)Expected Outcome
This compound derivative 0.520.55Similar IC₅₀ values
Structurally similar, inactive compound > 50> 50No significant inhibition
Known non-specific inhibitor 5.86.1Similar IC₅₀ values

Table 4: Robustness

Parameter VariationNew Luminescence Assay (% Change in IC₅₀)Reference TR-FRET Assay (% Change in IC₅₀)Acceptance Criteria
Incubation Time (± 10 min) < 5%< 5%≤ 15% change
Temperature (± 2°C) < 8%< 7%≤ 15% change
ATP Concentration (± 10%) < 10%< 9%≤ 20% change

Signaling Pathway and Assay Principle

The following diagram illustrates the principle of the kinase assay and the point of intervention for the inhibitor.

G cluster_reaction Kinase Reaction cluster_luminescence Luminescence Assay Principle Kinase Kinase Phospho_Substrate Phospho_Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase ATP_remaining Remaining ATP Inhibitor This compound derivative Inhibitor->Kinase Inhibition Luciferase Luciferase ATP_remaining->Luciferase Light Light Luciferase->Light Luminescence

Caption: The kinase reaction and the principle of the luminescence-based detection method.

Discussion and Conclusion

This guide outlines a comprehensive validation plan for a new luminescence-based kinase bioassay, using a known this compound derivative as a reference inhibitor and comparing its performance against a well-established TR-FRET assay. The experimental design adheres to the rigorous standards set forth by the ICH Q2(R1) guidelines, ensuring the generation of reliable and reproducible data.

The successful validation of this new bioassay will demonstrate its suitability for high-throughput screening and lead optimization in drug discovery programs targeting kinases. The comparative data will provide a clear understanding of the new assay's performance characteristics relative to a "gold standard" method, enabling researchers to make informed decisions about its implementation in their workflows. The principles and methodologies described herein can be adapted for the validation of a wide range of bioassays, serving as a valuable resource for the scientific community.

References

A Head-to-Head Comparison of Catalytic Systems for Pyrazole N-Arylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the N-aryl pyrazole motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates robust and versatile synthetic methodologies. The direct N-arylation of pyrazoles, a seemingly straightforward transformation, is nuanced by the choice of catalytic system. This guide provides an in-depth, head-to-head comparison of the two dominant catalytic paradigms: copper- and palladium-based systems. We will delve into the mechanistic underpinnings of each, present comparative experimental data, and provide actionable protocols to empower you to make the most informed decision for your specific synthetic challenge.

The Catalytic Crossroads: Copper vs. Palladium

The two primary routes for the N-arylation of pyrazoles are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] While both can achieve the desired transformation, they differ significantly in their operational parameters, substrate scope, and mechanistic pathways.

Copper-catalyzed systems , the historical workhorses for this transformation, have seen a resurgence with the development of ligand-accelerated protocols.[3][4] These reactions typically employ a copper(I) salt, a ligand (often a diamine), and a base. They are generally more cost-effective than their palladium counterparts.

Palladium-catalyzed systems , on the other hand, are renowned for their broad functional group tolerance and high catalytic activity, often operating under milder conditions.[5][6] These reactions utilize a palladium precursor and a sophisticated phosphine ligand.

The choice between these two is not merely one of preference but is dictated by the specific electronic and steric demands of the pyrazole and aryl halide substrates.

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the catalytic cycles of both copper and palladium systems is paramount to troubleshooting and optimizing your N-arylation reactions.

The Copper Catalytic Cycle: An Oxidative Addition Pathway

The modern understanding of the copper-catalyzed N-arylation of azoles, including pyrazoles, generally points towards a Cu(I)/Cu(III) catalytic cycle involving oxidative addition.[7][8][9]

Copper_Catalytic_Cycle Cu(I)X Cu(I)X Cu(I)-Pyrazole Cu(I)-Pyrazole Complex Cu(I)X->Cu(I)-Pyrazole Base Pyrazole_Anion Pyrazole Anion Pyrazole_Anion->Cu(I)-Pyrazole Oxidative_Addition Oxidative Addition (Ar-X) Cu(I)-Pyrazole->Oxidative_Addition Cu(III)_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu(III)_Intermediate Ar-X Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)X Regeneration N-Aryl_Pyrazole N-Aryl Pyrazole Reductive_Elimination->N-Aryl_Pyrazole Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ar-X Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Pyrazole, Base Amide_Complex L₂Pd(II)(Ar)(Pyrazole) Ligand_Exchange->Amide_Complex Reductive_Elimination Reductive Elimination Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration N-Aryl_Pyrazole N-Aryl Pyrazole Reductive_Elimination->N-Aryl_Pyrazole Copper_Protocol Start Start Add_Solids Add CuI, Pyrazole, and Base to a Schlenk Tube Start->Add_Solids Inert_Atmosphere Evacuate and Backfill with Argon (3x) Add_Solids->Inert_Atmosphere Add_Liquids Add Aryl Halide, Diamine Ligand, and Solvent Inert_Atmosphere->Add_Liquids Reaction Heat Reaction Mixture (e.g., 110 °C, 24 h) Add_Liquids->Reaction Workup Cool, Dilute with Ethyl Acetate, Filter through Silica Reaction->Workup Purification Concentrate and Purify by Column Chromatography Workup->Purification End End Purification->End Palladium_Protocol Start Start Add_Solids Add Pd Precatalyst, Ligand, Base, and Pyrazole to a Vial Start->Add_Solids Inert_Atmosphere Seal Vial, Evacuate and Backfill with Argon (3x) Add_Solids->Inert_Atmosphere Add_Liquids Add Aryl Halide and Solvent Inert_Atmosphere->Add_Liquids Reaction Heat Reaction Mixture (e.g., 100 °C, 12-24 h) Add_Liquids->Reaction Workup Cool, Dilute with Solvent, Filter through Celite Reaction->Workup Purification Concentrate and Purify by Column Chromatography Workup->Purification End End Purification->End

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-p-Tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-p-Tolyl-1H-pyrazole, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, reflecting a proactive approach to laboratory safety.

Hazard Identification and Risk Assessment

Before handling this compound, it is essential to be fully aware of its potential hazards. This compound, like many heterocyclic molecules used in medicinal chemistry, presents a distinct risk profile that necessitates careful handling throughout its lifecycle, including disposal.[1][2]

Key Hazards:

  • Acute Oral Toxicity: this compound is harmful if swallowed.[3][4]

  • Serious Eye Irritation: Direct contact can cause significant eye irritation.[3][4][5][6]

  • Skin and Respiratory Irritation: The compound may cause irritation to the skin and respiratory system.[3][6]

  • Environmental Hazard: It is crucial to prevent this chemical from entering drains, waterways, or soil, as it is considered potentially hazardous to aquatic life.[5][7][8]

Quantitative Hazard Data Summary
Hazard ClassificationGHS CategoryStatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Eye IrritationCategory 2AH319: Causes serious eye irritation[4]
Skin IrritationCategory 2H315: Causes skin irritation[3]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE must be worn to minimize exposure risk:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[5][7]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material.[3][5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Place all contaminated materials (spilled substance, absorbent, and cleaning materials) into a clearly labeled, sealable, and chemically compatible waste container.[7][8]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Core Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8][9] The recommended method is to engage a licensed chemical waste disposal service.[8]

Experimental Protocol: Waste Segregation and Collection
  • Solid Waste Stream:

    • Unused/Expired Product: Collect any excess or expired solid this compound in its original container or a new, clearly labeled, and sealed container.

    • Contaminated Labware: Items such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound must be collected in a designated solid chemical waste container.[8] This container should be a rigid, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste Stream:

    • Solutions: Any solutions containing this compound (e.g., in organic solvents like DMSO or in aqueous media) must be collected in a dedicated liquid chemical waste container.[8]

    • Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles, with a secure, tight-fitting lid.[8]

    • Headspace: Do not overfill liquid waste containers. Leave at least 10% headspace to allow for vapor expansion.[8]

    • Segregation: Do not mix solutions of this compound with incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate where possible.[9]

Diagram: Waste Segregation Workflow

G cluster_0 Source of Waste cluster_1 Waste Collection cluster_2 Final Disposal Path Unused Unused/Expired This compound Solid_Waste Solid Chemical Waste Container (Labeled, Sealed) Unused->Solid_Waste Contaminated_Solids Contaminated Solids (Gloves, Weigh Paper, etc.) Contaminated_Solids->Solid_Waste Solutions Solutions Containing This compound Liquid_Waste Liquid Chemical Waste Container (Labeled, Sealed, Compatible) Solutions->Liquid_Waste Storage Designated Hazardous Waste Storage Area Solid_Waste->Storage Liquid_Waste->Storage Disposal Licensed Chemical Waste Disposal Service Storage->Disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

Labeling and Storage: Ensuring Compliance and Safety

Proper labeling and storage of waste are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and are crucial for safety.[10][11]

  • Labeling Requirements: Each waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations (for liquid waste)

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date accumulation started

    • The name of the principal investigator and laboratory location

  • Storage:

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[8]

    • This area should be cool, dry, and away from incompatible materials.

    • Utilize secondary containment (e.g., a larger bin or tray) to contain any potential leaks.

Arranging for Professional Disposal

The final step is the transfer of the waste to a qualified professional disposal service.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office.[8] They will have established procedures and contracts with licensed waste disposal vendors.

  • Provide Inventory: Furnish the EHS office or the vendor with a detailed inventory of the waste, including chemical names, quantities, and container types.[8]

  • Follow Vendor Instructions: Adhere to any specific instructions provided by the disposal vendor regarding packaging and preparation for transport.

Diagram: Disposal Decision Logic

G Start Waste Generated (this compound) Is_Solid Solid or Liquid? Start->Is_Solid Solid_Container Collect in Labeled Solid Waste Container Is_Solid->Solid_Container Solid Liquid_Container Collect in Labeled Liquid Waste Container Is_Solid->Liquid_Container Liquid Store_Waste Store in Designated Hazardous Waste Area Solid_Container->Store_Waste Liquid_Container->Store_Waste Contact_EHS Contact EHS for Professional Disposal Store_Waste->Contact_EHS

Caption: Decision-making process for the disposal of this compound waste.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific EHS guidelines and the most current Safety Data Sheet (SDS) for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-p-Tolyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-p-Tolyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.